9-(nitromethyl)-9H-fluorene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H11NO2 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
9-(nitromethyl)-9H-fluorene |
InChI |
InChI=1S/C14H11NO2/c16-15(17)9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9H2 |
InChI Key |
APKSAQGVQXHHAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)C[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of 9-(nitromethyl)-9H-fluorene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization methods for the novel compound 9-(nitromethyl)-9H-fluorene. The information presented herein is intended to serve as a foundational resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction
The fluorene moiety is a privileged scaffold in medicinal chemistry and materials science due to its rigid, planar structure and unique photophysical properties. Functionalization at the C9 position offers a versatile handle for modulating these properties and introducing new functionalities. The introduction of a nitromethyl group at this position is of particular interest as the nitro group can serve as a versatile synthetic intermediate or contribute to the biological activity of the final compound. This document outlines a robust synthetic protocol and a comprehensive characterization workflow for this compound.
Proposed Synthesis
A two-step synthetic pathway is proposed, starting from the readily available 9H-fluorene. The first step involves the bromination of the C9 position to yield 9-bromofluorene. The subsequent step is a nucleophilic substitution reaction with the anion of nitromethane to afford the target compound, this compound.
Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 9-Bromofluorene
-
Materials: 9H-Fluorene, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl4).
-
Procedure:
-
To a solution of 9H-fluorene (1 equivalent) in carbon tetrachloride, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 9-bromofluorene as a white solid.
-
Step 2: Synthesis of this compound
-
Materials: 9-Bromofluorene, Nitromethane, Sodium hydride (NaH), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C, add nitromethane (1.5 equivalents) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes to form the sodium salt of nitromethane.
-
Add a solution of 9-bromofluorene (1 equivalent) in anhydrous THF to the reaction mixture dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction carefully with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.
-
Characterization
The synthesized this compound should be characterized using a combination of spectroscopic and physical methods to confirm its identity and purity.
Characterization Workflow
Caption: Workflow for the characterization of this compound.
Predicted Physical and Spectroscopic Data
The following tables summarize the expected quantitative data for this compound.
Table 1: Predicted Physical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₄H₁₁NO₂ |
| Molecular Weight | 225.24 g/mol |
| Appearance | White to pale yellow solid |
| Melting Point | Not available (to be determined) |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, Acetone) |
Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.80 - 7.75 | d | 2H | Ar-H |
| 7.60 - 7.55 | d | 2H | Ar-H |
| 7.45 - 7.30 | m | 4H | Ar-H |
| 5.10 | t | 1H | CH -CH₂NO₂ |
| 4.60 | d | 2H | CH-CH₂ NO₂ |
Table 3: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| 145.0 | Ar-C (quaternary) |
| 141.0 | Ar-C (quaternary) |
| 130.0 | Ar-CH |
| 128.0 | Ar-CH |
| 125.0 | Ar-CH |
| 120.0 | Ar-CH |
| 80.0 | C H₂NO₂ |
| 50.0 | C H-CH₂NO₂ |
Table 4: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 | Medium | Aromatic C-H stretch |
| ~2920 | Weak | Aliphatic C-H stretch |
| ~1550 | Strong | Asymmetric NO₂ stretch[1][2][3] |
| ~1370 | Strong | Symmetric NO₂ stretch[1][2][3] |
| ~1450 | Medium | Aromatic C=C stretch |
Table 5: Predicted Mass Spectrometry Data
| m/z | Assignment |
| 225.08 | [M]⁺ (Molecular ion) |
| 179.08 | [M - NO₂]⁺ |
| 165.07 | [Fluorenyl cation]⁺ |
Conclusion
This technical guide provides a detailed and actionable framework for the synthesis and characterization of this compound. The proposed synthetic route is based on well-established organic transformations, and the predicted characterization data offers a clear benchmark for structural confirmation. This information is intended to facilitate further research into the applications of this and related fluorene derivatives in various scientific disciplines.
References
Spectroscopic Properties of 9-(Nitromethyl)-9H-fluorene Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 9-(nitromethyl)-9H-fluorene derivatives. Due to the limited availability of direct experimental data on this compound itself in the reviewed literature, this guide establishes a framework based on the well-documented spectroscopic properties of closely related fluorene derivatives and the known effects of nitroalkane substitution. The experimental protocols and data presentation are based on established methodologies for analogous compounds, providing a robust starting point for researchers in this specific area.
Introduction to this compound Derivatives
Fluorene and its derivatives are a significant class of organic compounds, renowned for their unique photophysical and electronic properties.[1][2] The fluorene scaffold, a tricyclic aromatic hydrocarbon, serves as a versatile building block in the development of materials for organic light-emitting diodes (OLEDs), fluorescent probes, and pharmaceutical agents.[3] The introduction of a nitromethyl group at the 9-position of the fluorene ring is anticipated to significantly modulate its electronic structure and, consequently, its spectroscopic behavior. The electron-withdrawing nature of the nitro group can lead to interesting charge-transfer phenomena and alter the emission properties of the fluorene core.
Synthesis of this compound Derivatives
A general synthetic pathway to this compound derivatives can be conceptualized based on established methodologies for the functionalization of the C-9 position of fluorene.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on common organic synthesis techniques for C-alkylation of fluorene.
-
Deprotonation of Fluorene: To a solution of 9H-fluorene in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF), a strong base such as sodium hydride (NaH) or n-butyllithium (n-BuLi) is added dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred for a specified period to ensure complete formation of the fluorenide anion.
-
Nitromethylation: A solution of a suitable nitromethylating agent, such as a nitromethyl halide (e.g., bromonitromethane or iodonitromethane), in the same anhydrous solvent is then added slowly to the solution of the fluorenide anion at a low temperature.
-
Quenching and Extraction: After the reaction is complete, the mixture is quenched with a proton source, such as water or a saturated aqueous solution of ammonium chloride. The organic product is then extracted with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.
Spectroscopic Properties and Characterization
The spectroscopic properties of this compound derivatives are crucial for understanding their electronic structure and potential applications. The primary techniques for characterization are UV-Vis absorption and fluorescence spectroscopy.
UV-Vis Absorption Spectroscopy
The UV-Vis absorption spectrum of fluorene derivatives typically exhibits characteristic bands corresponding to π-π* transitions within the aromatic system. The position and intensity of these bands are sensitive to the nature and position of substituents.
Expected Spectroscopic Data:
| Compound | Solvent | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| This compound | Dichloromethane | Data not available | Data not available |
| Substituted Derivatives | Various | Data not available | Data not available |
Note: Specific quantitative data for this compound derivatives were not available in the reviewed literature. The table is a template for experimental data.
Fluorescence Spectroscopy
Fluorene derivatives are known for their strong fluorescence. The introduction of a nitromethyl group at the 9-position is expected to influence the fluorescence properties, potentially leading to quenching or a shift in the emission wavelength due to intramolecular charge transfer (ICT).
Expected Spectroscopic Data:
| Compound | Solvent | λ_ex (nm) | λ_em (nm) | Quantum Yield (Φ_F) |
| This compound | Dichloromethane | Data not available | Data not available | Data not available |
| Substituted Derivatives | Various | Data not available | Data not available | Data not available |
Note: Specific quantitative data for this compound derivatives were not available in the reviewed literature. The table is a template for experimental data.
Experimental Protocols for Spectroscopic Characterization
UV-Vis Absorption Spectroscopy
-
Sample Preparation: Solutions of the this compound derivatives are prepared in a spectroscopic grade solvent (e.g., dichloromethane, acetonitrile, or cyclohexane) at a known concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the measurements.[4]
-
Data Acquisition: The absorption spectra are recorded over a relevant wavelength range (e.g., 200-800 nm) using a quartz cuvette with a 1 cm path length. A solvent blank is used as a reference.
-
Data Analysis: The wavelength of maximum absorption (λ_max) and the corresponding molar absorptivity (ε) are determined from the spectra.
Fluorescence Spectroscopy
-
Sample Preparation: Solutions are prepared as for UV-Vis spectroscopy, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Instrumentation: A spectrofluorometer equipped with a suitable excitation source (e.g., a xenon lamp) and a sensitive detector (e.g., a photomultiplier tube) is used.[5]
-
Data Acquisition: The sample is excited at its absorption maximum (λ_max), and the emission spectrum is recorded. Both excitation and emission slits are set to an appropriate width to balance signal intensity and spectral resolution.
-
Quantum Yield Determination: The fluorescence quantum yield (Φ_F) can be determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄). The integrated fluorescence intensities and the absorbances of the sample and the standard at the excitation wavelength are used in the following equation:
Φ_F(sample) = Φ_F(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample² / η_standard²)
where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Logical Relationships in Spectroscopic Analysis
The relationship between molecular structure, solvent polarity, and the resulting spectroscopic properties is a key area of investigation for fluorene derivatives.
The electron-withdrawing nature of the nitromethyl group at the C-9 position is expected to induce a significant intramolecular charge transfer (ICT) character in the excited state. This ICT is often sensitive to the polarity of the solvent, leading to solvatochromic shifts in the emission spectra. In polar solvents, the excited state is stabilized, which can result in a red-shift of the emission maximum and potentially a decrease in the fluorescence quantum yield due to enhanced non-radiative decay pathways.
Conclusion
While direct experimental data on the spectroscopic properties of this compound derivatives are currently limited in the scientific literature, this guide provides a comprehensive framework for their synthesis, characterization, and the interpretation of their spectroscopic behavior. The provided experimental protocols are based on established methods for analogous fluorene compounds and serve as a valuable starting point for researchers. The investigation of these compounds is a promising area of research, with potential applications in materials science and medicinal chemistry, driven by the unique electronic perturbations introduced by the nitromethyl substituent on the versatile fluorene scaffold. Further experimental and computational studies are necessary to fully elucidate the photophysical properties of this intriguing class of molecules.
References
An In-Depth Analysis of 9-(Nitromethyl)-9H-fluorene: Unraveling a Data Scarcity
Despite its well-defined chemical identity, a comprehensive understanding of the molecular structure and conformation of 9-(nitromethyl)-9H-fluorene remains elusive within the public scientific domain. Extensive searches for experimental data from crystallographic and spectroscopic studies, as well as specific computational analyses, have yielded no detailed quantitative information on its three-dimensional arrangement.
This technical guide aims to address the current knowledge gap by first clarifying the nomenclature of the target molecule and then detailing the standard experimental and computational methodologies that would be required to fully characterize its molecular structure and conformation. While definitive data for this compound is not presently available, this paper will serve as a foundational resource for researchers and drug development professionals by outlining the necessary investigative pathways.
Nomenclature and Basic Properties
The compound of interest is systematically named 9-nitro-9H-fluorene . It possesses the molecular formula C₁₃H₉NO₂ and a molecular weight of approximately 211.22 g/mol . A summary of its basic identifiers is provided in Table 1.
| Property | Value |
| IUPAC Name | 9-nitro-9H-fluorene |
| Molecular Formula | C₁₃H₉NO₂ |
| Molecular Weight | 211.22 g/mol |
| CAS Number | 14544-96-8 |
Table 1: Basic Properties of 9-nitro-9H-fluorene
Prospective Experimental Protocols for Structural Elucidation
To ascertain the precise molecular geometry and conformational preferences of 9-nitro-9H-fluorene, a combination of experimental techniques would be essential.
Single-Crystal X-ray Diffraction
This is the gold standard for determining the three-dimensional structure of a crystalline solid.
Methodology:
-
Crystal Growth: High-quality single crystals of 9-nitro-9H-fluorene would need to be grown. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. A variety of solvents should be screened to find optimal crystallization conditions.
-
Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. The structural model is then refined to best fit the experimental data, yielding precise bond lengths, bond angles, and dihedral angles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H and ¹³C NMR, can provide valuable information about the connectivity and chemical environment of atoms in a molecule, which can be used to infer conformational details in solution.
Methodology:
-
Sample Preparation: A solution of 9-nitro-9H-fluorene is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Advanced 2D NMR experiments, such as COSY, HSQC, and HMBC, can be used to establish through-bond connectivities.
-
Spectral Analysis: The chemical shifts, coupling constants, and through-space correlations (from NOESY or ROESY experiments) are analyzed to provide insights into the relative orientation of different parts of the molecule in solution. For instance, the coupling constants between the proton at the 9-position and the protons on the fluorenyl ring can provide information about the dihedral angles.
Prospective Computational Chemistry Protocols
In the absence of experimental data, computational modeling provides a powerful tool to predict the molecular structure and conformational landscape of 9-nitro-9H-fluorene.
Density Functional Theory (DFT) Calculations
DFT is a robust quantum mechanical method for predicting molecular properties.
Methodology:
-
Initial Structure Generation: An initial 3D structure of 9-nitro-9H-fluorene is built using molecular modeling software.
-
Geometry Optimization: The initial structure is optimized using a selected DFT functional (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-31G(d,p), cc-pVTZ). This process finds the lowest energy conformation of the molecule.
-
Conformational Analysis: To explore the conformational space, a potential energy surface scan can be performed by systematically rotating the C9-NO₂ bond. This would reveal the rotational barrier of the nitro group and identify the most stable conformer(s).
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structure(s) to confirm that they represent true energy minima and to obtain thermodynamic data.
Visualization of Methodological Workflow
The logical flow for a comprehensive structural investigation of 9-nitro-9H-fluorene is depicted in the following diagram.
Figure 1: Workflow for Structural Elucidation.
Conclusion
A thorough investigation of publicly available scientific literature and databases reveals a significant lack of detailed structural and conformational data for 9-nitro-9H-fluorene. To address this, a multi-pronged approach combining single-crystal X-ray diffraction, advanced NMR spectroscopy, and rigorous computational chemistry methods is necessary. The protocols outlined in this guide provide a clear roadmap for researchers to undertake a definitive structural characterization of this molecule. The resulting data, including precise bond lengths, bond angles, dihedral angles, and the conformational energy profile, would be invaluable for understanding its chemical reactivity, physical properties, and potential applications in fields such as materials science and drug development. Until such studies are conducted and the data is made publicly available, a detailed in-depth technical guide on the molecular structure and conformation of 9-nitro-9H-fluorene cannot be fully realized.
An In-depth Technical Guide to the Solubility and Stability of 9-(Nitromethyl)-9H-fluorene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available information and inferred properties concerning the solubility and stability of 9-(nitromethyl)-9H-fluorene. Due to the limited direct experimental data for this specific compound, this guide leverages data from closely related analogs, including 9-nitro-9H-fluorene, the parent fluorene molecule, and general principles of nitroalkane chemistry. The content herein is intended to serve as a foundational resource for researchers and professionals engaged in the handling, development, and application of this and similar molecules.
Introduction
This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon. The introduction of a nitromethyl group at the C-9 position is expected to significantly influence its chemical and physical properties, including its solubility, stability, and potential biological activity. The fluorene scaffold is of significant interest in medicinal chemistry and materials science due to its rigid, planar structure and fluorescent properties. Understanding the solubility and stability of its derivatives is paramount for any potential application.
Chemical and Physical Properties
Solubility
The solubility of this compound is predicted to be low in aqueous solutions and higher in organic solvents. This is based on the liphophilic nature of the fluorene ring system. The presence of the polar nitro group may slightly enhance solubility in polar organic solvents compared to the parent fluorene molecule.
Table 1: Inferred and Comparative Solubility Data
| Compound | Solvent | Temperature (°C) | Solubility | Citation |
| This compound | Water | 25 | Predicted: Insoluble | N/A |
| Dichloromethane | 25 | Predicted: Soluble | N/A | |
| Ethanol | 25 | Predicted: Soluble | N/A | |
| 9-Nitro-9H-fluorene | Water | N/A | Insoluble | [1] |
| Dichloromethane | N/A | Soluble | [1] | |
| Ethanol | N/A | Soluble | [1] | |
| Fluorene | Water | 25 | 0.0001980 g/100 g | [2] |
| Ethanol | 20 | 2.3 g/100 g | [2] | |
| Acetone | 20 | 14.1 g/100 g | [2] | |
| Benzene | 20 | 25 g/100 g | [2] | |
| Toluene | 20 | 24.13 g/100 g | [2] | |
| Carbon Tetrachloride | 20 | 9.1 g/100 g | [2] |
Stability
The stability of this compound is influenced by several factors, primarily the reactivity of the C-9 position of the fluorene ring and the inherent instability of the nitroalkane moiety.
Thermal Stability: Nitroalkanes are known to be thermally sensitive and can undergo exothermic decomposition.[3][4] This suggests that this compound should be handled with care at elevated temperatures. The C-9 position of fluorene is also susceptible to oxidation, which can be accelerated by heat.[5]
Photochemical Stability: Fluorene and its derivatives are known to be photoactive.[6][7] Irradiation can lead to the formation of fluorenyl radicals, which can subsequently undergo various reactions, including dimerization and oxidation.[8] Therefore, it is recommended to store this compound in the dark or in amber-colored containers to prevent photodegradation.
Chemical Stability: The C-9 position of the fluorene ring is acidic (pKa ≈ 22.6 in DMSO for fluorene) and can be deprotonated under basic conditions.[2] The resulting anion is stabilized by the aromatic system. The presence of the electron-withdrawing nitro group in this compound is expected to increase the acidity of the C-9 proton, making the compound susceptible to base-catalyzed reactions. The compound is likely unstable in strong acidic or basic solutions.
Table 2: Inferred Stability Profile of this compound
| Condition | Predicted Stability | Potential Degradation Products |
| Thermal | Potentially unstable at elevated temperatures. | 9-Fluorenone, products of nitro group decomposition. |
| Photochemical | Light-sensitive. | Fluorenyl radical derivatives, 9-fluorenone. |
| Acidic (strong) | Likely unstable. | Hydrolysis or rearrangement products. |
| Basic (strong) | Likely unstable. | Elimination or condensation products via the fluorenyl anion. |
| Oxidative | Susceptible to oxidation. | 9-Fluorenone.[9] |
Experimental Protocols
The following are proposed experimental protocols for the synthesis and analysis of this compound, based on established chemical reactions and analytical techniques for similar compounds.
Synthesis via Henry Reaction
The most plausible synthetic route to this compound is the Henry (nitroaldol) reaction between 9-fluorenecarboxaldehyde and nitromethane.[2][10][11][12]
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Methodology:
-
Reaction Setup: To a solution of 9-fluorenecarboxaldehyde (1.0 eq) in a suitable solvent (e.g., THF, acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add nitromethane (1.5 - 2.0 eq).
-
Base Addition: Cool the reaction mixture to 0 °C and add a base (e.g., DBU, triethylamine, 1.1 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, the β-nitro alcohol, can be purified by column chromatography.
-
Conversion to Final Product: The intermediate β-nitro alcohol can then be converted to this compound through a subsequent dehydration and reduction sequence, or other functional group manipulations.
Stability Analysis Workflow
A systematic approach is required to evaluate the stability of this compound.
Caption: Workflow for assessing the stability of the compound.
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile).
-
Stress Conditions:
-
Thermal: Incubate aliquots of the stock solution at various temperatures (e.g., 40, 60, 80 °C) in a controlled oven.
-
Photochemical: Expose aliquots to a calibrated light source (e.g., UV-A, UV-B) in a photostability chamber.
-
Hydrolytic: Add aliquots to buffer solutions of different pH values (e.g., 2, 7, 9) and incubate at a constant temperature.
-
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the parent compound and detect the formation of degradation products. LC-MS can be used to identify the structure of the degradation products.
-
Data Analysis: Calculate the degradation rate constants and half-life of the compound under each stress condition.
Potential Signaling Pathways and Biological Interactions
There is no direct evidence in the literature for the interaction of this compound with specific signaling pathways. However, nitroaromatic compounds are known to have various biological activities. The potential for this compound to act as a pro-drug, where the nitro group is reduced in vivo to a reactive species, is a possibility that warrants investigation.
Caption: A hypothetical bioactivation pathway for the compound.
Conclusion and Future Directions
This technical guide has summarized the inferred solubility and stability characteristics of this compound based on the properties of related compounds. The compound is predicted to be soluble in organic solvents and insoluble in water. Its stability is likely limited by its sensitivity to heat, light, and strong basic or acidic conditions, with the C-9 position being a primary site of reactivity.
Future research should focus on the experimental validation of these predicted properties. Specifically, quantitative solubility studies in a range of pharmaceutically relevant solvents and comprehensive stability testing under forced degradation conditions are essential. Furthermore, investigation into its biological activity and potential metabolic pathways will be crucial for any future development in the pharmaceutical or life sciences sectors.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. Henry Reaction [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. granthaalayahpublication.org [granthaalayahpublication.org]
- 8. Photochemical generation of 9H-fluorenyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Henry reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
Theoretical and Computational Exploration of 9H-Fluorene Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 9H-fluorene, a polycyclic aromatic hydrocarbon, have garnered significant attention across various scientific disciplines due to their unique electronic, photophysical, and biological properties. Their rigid and planar structure, coupled with the potential for functionalization at the C-9 position and the aromatic rings, allows for the fine-tuning of their characteristics for specific applications. This technical guide provides an in-depth exploration of the theoretical and computational studies of 9H-fluorene derivatives, offering a valuable resource for researchers in materials science and drug discovery. The guide details experimental and computational protocols, presents key quantitative data, and visualizes relevant biological pathways and experimental workflows.
Data Presentation
The following tables summarize key quantitative data from theoretical and computational studies of various 9H-fluorene derivatives, focusing on their photophysical and electrochemical properties.
Table 1: Photophysical Properties of Selected 9H-Fluorene Derivatives
| Compound | λabs (nm) | λem (nm) | Quantum Yield (Φ) | Solvent | Reference |
| Poly(9,9-di-(2-ethylhexyl)-9H-fluorene-2,7-vinylene) (PEFV) | 450 | 510 | - | Toluene | [1] |
| Poly(9,9-di-(2-ethylhexyl)-9H-fluorene-2,7-vinylene) (PEFV) | 455 | 515 | - | o-xylene | [1] |
| Poly(9,9-di-(2-ethylhexyl)-9H-fluorene-2,7-vinylene) (PEFV) | 448 | 508 | - | Chloroform | [1] |
| Poly(2,7-9,9'-dihexylfluorene-diyl) | 378 | 416 | 0.55 | Toluene | [2] |
| Poly(2,7-9,9'-dihexylfluorene-diyl) | 379 | 418 | 0.73 | THF | [2] |
| Poly(2,7-9,9'-dihexylfluorene-diyl) | 381 | 421 | 0.60 | Chloroform | [2] |
| Poly(2,7-9,9'-dihexylfluorene-diyl) | 378 | 416 | 0.49 | Ethyl Acetate | [2] |
| Poly(2,7-(9,9-dioctylfluorene)) | - | 410 | 0.87 | Chloroform | [3] |
Table 2: Electrochemical and Computational Data of Selected 9H-Fluorene Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Computational Method | Reference |
| Oligomer (1 mer) of Poly(2,7-9,9'-dihexylfluorene-diyl) | -5.67 | -1.79 | 3.88 | DFT | [2] |
| Oligomer (2 mers) of Poly(2,7-9,9'-dihexylfluorene-diyl) | -5.51 | -2.12 | 3.39 | DFT | [2] |
| Oligomer (3 mers) of Poly(2,7-9,9'-dihexylfluorene-diyl) | -5.44 | -2.26 | 3.18 | DFT | [2] |
| Oligomer (4 mers) of Poly(2,7-9,9'-dihexylfluorene-diyl) | -5.40 | -2.35 | 3.05 | DFT | [2] |
| Oligomer (5 mers) of Poly(2,7-9,9'-dihexylfluorene-diyl) | -5.37 | -2.40 | 2.97 | DFT | [2] |
| Oligomer (6 mers) of Poly(2,7-9,9'-dihexylfluorene-diyl) | -5.35 | -2.44 | 2.91 | DFT | [2] |
| Oligomer (7 mers) of Poly(2,7-9,9'-dihexylfluorene-diyl) | -5.34 | -2.47 | 2.87 | DFT | [2] |
| Oligomer (8 mers) of Poly(2,7-9,9'-dihexylfluorene-diyl) | -5.33 | -2.49 | 2.84 | DFT | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the study of 9H-fluorene derivatives.
Synthesis of 2,7-Dibromo-9,9-dihexyl-9H-fluorene
This protocol describes a common method for the synthesis of a dialkylated and dibrominated fluorene derivative, a versatile precursor for further functionalization via cross-coupling reactions.
Materials:
-
9H-Fluorene
-
Potassium hydroxide (KOH)
-
Dimethyl sulfoxide (DMSO)
-
1-Bromohexane
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Hexane
-
Ethyl acetate
Procedure:
-
Alkylation:
-
In a round-bottom flask, dissolve 9H-fluorene in DMSO.
-
Add powdered potassium hydroxide to the solution and stir at room temperature.
-
Slowly add 1-bromohexane to the reaction mixture.
-
Continue stirring at room temperature for 24 hours.
-
Pour the reaction mixture into water and extract with hexane.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain 9,9-dihexyl-9H-fluorene.
-
-
Bromination:
-
Dissolve the 9,9-dihexyl-9H-fluorene in DMF.
-
Add N-bromosuccinimide (2.2 equivalents) in portions to the solution in the dark.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the mixture into water to precipitate the product.
-
Filter the precipitate and wash with water and then with cold ethanol.
-
Recrystallize the crude product from a mixture of hexane and ethyl acetate to yield pure 2,7-dibromo-9,9-dihexyl-9H-fluorene.
-
Cyclic Voltammetry
Cyclic voltammetry is a standard electrochemical technique used to investigate the redox properties of 9H-fluorene derivatives, providing information about their HOMO and LUMO energy levels.
Experimental Setup:
-
Working Electrode: Glassy carbon electrode
-
Reference Electrode: Ag/AgCl electrode
-
Counter Electrode: Platinum wire
-
Electrolyte Solution: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) in anhydrous dichloromethane or acetonitrile.
-
Analyte Concentration: Approximately 1 mM solution of the 9H-fluorene derivative.
Procedure:
-
Polish the working electrode with alumina slurry, rinse with deionized water and the solvent to be used, and dry it.
-
Assemble the three-electrode cell with the electrolyte solution.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
Record the cyclic voltammogram of the solvent and electrolyte to establish the potential window.
-
Add the 9H-fluorene derivative to the cell and record the cyclic voltammogram at a specific scan rate (e.g., 100 mV/s).
-
Calibrate the potential values against the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard.
Computational Protocol
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools for predicting the electronic and photophysical properties of 9H-fluorene derivatives.
TD-DFT Calculation of UV-Vis Absorption Spectrum using Gaussian
This protocol outlines the steps to calculate the UV-Vis absorption spectrum of a 9H-fluorene derivative using the Gaussian software package.
Methodology:
-
Geometry Optimization:
-
The ground-state geometry of the molecule is first optimized using DFT. A common choice of functional and basis set is B3LYP/6-31G(d).
-
The optimization should be followed by a frequency calculation to ensure that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
-
Excited State Calculation (TD-DFT):
-
Using the optimized ground-state geometry, a TD-DFT calculation is performed to obtain the vertical excitation energies and oscillator strengths.
-
The TD keyword is used in the route section of the Gaussian input file. The number of excited states to be calculated is specified with NStates.
-
To simulate the effect of a solvent, the Polarizable Continuum Model (PCM) can be employed using the SCRF=(Solvent=solvent_name) keyword.
-
Example Gaussian Input File for a TD-DFT Calculation:
Mandatory Visualizations
Biological Signaling Pathway: Inhibition of Pyruvate Dehydrogenase Kinase
Certain 9H-fluorene derivatives have been identified as inhibitors of pyruvate dehydrogenase kinase (PDHK), an enzyme that plays a crucial role in cellular metabolism.[4][5][6][7][8][9][10][11] By inhibiting PDHK, these compounds can reactivate the pyruvate dehydrogenase complex (PDC), leading to a metabolic shift from glycolysis to glucose oxidation. This mechanism is a potential therapeutic strategy for diseases like cancer and diabetes.[4][5]
References
- 1. Detailed Photophysical Studies of Poly(9,9-di-(2-ethylhexyl)-9-H-fluorene-2,7-vinylene) in Liquid Media and Thin Films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. 20.210.105.67 [20.210.105.67]
- 4. Design and synthesis of novel fluorene derivatives as inhibitors of pyruvate dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Pyruvate dehydrogenase kinase as a novel therapeutic target in oncology [frontiersin.org]
- 6. scispace.com [scispace.com]
- 7. scbt.com [scbt.com]
- 8. Pyruvate dehydrogenase kinase - Wikipedia [en.wikipedia.org]
- 9. scilit.com [scilit.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Luminescent Landscape of Novel Fluorene Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the fluorescence properties of novel fluorene compounds, a class of molecules demonstrating significant promise in various scientific and biomedical applications. Fluorene's rigid, planar structure and high fluorescence quantum yields make it an attractive scaffold for the development of advanced fluorescent probes for bioimaging, sensing, and drug discovery. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the underlying principles of their application.
Core Fluorescence Properties of Novel Fluorene Derivatives
The photophysical characteristics of fluorene compounds can be finely tuned through synthetic modifications, leading to a diverse palette of fluorescent probes with tailored absorption and emission profiles. The following tables summarize the quantitative fluorescence data for a selection of recently developed fluorene derivatives, showcasing their potential for various applications.
| Compound ID | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Reference |
| F-CZV | Ethyl Acetate | Not Specified | Not Specified | 0.7-0.8 | [1] |
| F-MAOP | Ethyl Acetate | Not Specified | Not Specified | 0.7-0.8 | [1] |
| Fluorene Derivative 1 | Toluene | 365 | Not Specified | Not Specified | |
| Fluorene Derivative 2 | Toluene | 363 | Not Specified | Not Specified | |
| Fluorene Derivative 3 | Toluene | 400 | Not Specified | Not Specified | |
| Fluorene Derivative 4 | Toluene | 383 | Not Specified | Not Specified | |
| PhFlOP-based emitter 7-H | Toluene | ~350-450 | ~450-550 | Not Specified |
Experimental Protocols
The accurate characterization of the fluorescence properties of novel fluorene compounds relies on standardized and meticulously executed experimental protocols. Below are detailed methodologies for key experiments cited in the literature.
Synthesis and Characterization
The synthesis of novel fluorene derivatives often involves multi-step organic reactions. A general example is the synthesis of D-A-D-type 9-phenyl-9-phosphafluorene oxide (PhFlOP) derivatives, which can be achieved through a five-step protocol starting from commercially available reagents. The final step typically involves a nucleophilic substitution reaction facilitated by a base like cesium carbonate (Cs₂CO₃), often resulting in high yields (77-91%).
Characterization of the synthesized compounds is crucial and typically involves:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ³¹P NMR are used to confirm the chemical structure of the synthesized molecules.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight of the compounds, further confirming their identity.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.
-
Single-Crystal X-ray Diffraction: This technique provides the definitive three-dimensional structure of the molecule in its crystalline state.
Measurement of Fluorescence Properties
1. UV-Vis Absorption and Photoluminescence Spectroscopy:
-
Instrumentation: A UV-visible spectrophotometer is used to measure the absorption spectra, while a spectrofluorometer is used to record the emission spectra.
-
Sample Preparation: Solutions of the fluorene compounds are prepared in a suitable solvent (e.g., toluene, ethyl acetate) at a specific concentration, typically in the range of 10⁻⁵ M.
-
Measurement:
-
The absorption spectrum is recorded to determine the wavelength of maximum absorption (λ_abs).
-
The sample is then excited at or near its λ_abs, and the resulting fluorescence emission spectrum is recorded to determine the wavelength of maximum emission (λ_em).
-
2. Fluorescence Quantum Yield (Φ_F) Determination:
The fluorescence quantum yield, which represents the efficiency of the fluorescence process, is often determined using a comparative method.
-
Standard: A well-characterized fluorescent standard with a known quantum yield is used. Common standards include quinine sulfate in 0.1 N H₂SO₄ or Rhodamine 6G in ethanol.
-
Procedure:
-
The absorbance of both the sample and the standard solution is measured at the excitation wavelength and kept below 0.1 to minimize inner filter effects.
-
The fluorescence spectra of both the sample and the standard are recorded under identical experimental conditions (e.g., excitation wavelength, slit widths).
-
The integrated fluorescence intensity (the area under the emission curve) is calculated for both the sample and the standard.
-
The quantum yield of the sample (Φ_F_sample) is then calculated using the following equation:
Φ_F_sample = Φ_F_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
where:
-
Φ_F_std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
-
3. Fluorescence Lifetime (τ) Measurement:
Fluorescence lifetime, the average time a molecule spends in the excited state before returning to the ground state, is typically measured using Time-Correlated Single Photon Counting (TCSPC).
-
Instrumentation: A TCSPC system equipped with a pulsed laser source (e.g., a picosecond diode laser) and a sensitive detector is used.
-
Procedure:
-
The sample is excited with short pulses of light.
-
The time difference between the excitation pulse and the detection of the first emitted photon is measured for a large number of excitation cycles.
-
A histogram of these time differences is constructed, which represents the fluorescence decay curve.
-
The decay curve is then fitted to an exponential function to determine the fluorescence lifetime (τ).
-
Visualizing Applications: Signaling Pathways and Experimental Workflows
Fluorene-based compounds are increasingly utilized as probes in complex biological systems. The following diagrams, generated using the DOT language, illustrate the principles behind some of these applications.
FRET-Based Detection of Enzyme Activity
Fluorescence Resonance Energy Transfer (FRET) is a powerful mechanism for designing "turn-on" or "turn-off" fluorescent probes for enzyme activity. A fluorene derivative can be incorporated as a FRET donor or acceptor. The diagram below illustrates the general workflow for a FRET-based probe that reports on the activity of a specific protease.
Caption: Workflow of a FRET-based enzymatic assay using a fluorescent probe.
Experimental Workflow for Cellular Imaging with a Fluorene-Based Probe
The application of novel fluorene compounds in cellular imaging involves a series of well-defined steps, from probe delivery to image acquisition and analysis. The following diagram outlines a typical experimental workflow for imaging specific cellular organelles.
Caption: A typical experimental workflow for cellular imaging with a fluorene-based probe.
This technical guide provides a foundational understanding of the fluorescence properties of novel fluorene compounds. The versatility of the fluorene scaffold, combined with a growing understanding of structure-property relationships, will undoubtedly lead to the development of even more sophisticated and powerful fluorescent tools for research, diagnostics, and therapeutics.
References
The Versatility of Substituted Fluorene Molecules: A Technical Guide to Their Applications in Materials Science
Authored for Researchers, Scientists, and Drug Development Professionals
Substituted fluorene molecules have emerged as a cornerstone in the development of advanced organic materials, prized for their rigid, planar structure, high photoluminescence quantum yield, and excellent thermal stability. The ability to readily functionalize the fluorene core, particularly at the C-2, C-7, and C-9 positions, allows for precise tuning of its electronic and physical properties. This adaptability has propelled fluorene derivatives to the forefront of research in organic electronics and photonics, with significant applications in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), organic field-effect transistors (OFETs), and chemosensors. This technical guide provides an in-depth overview of these applications, focusing on quantitative performance data, detailed experimental protocols, and the underlying structure-property relationships.
Organic Light-Emitting Diodes (OLEDs)
The inherent blue emission and high charge carrier mobility of fluorene-based materials make them exceptional candidates for the emissive and charge-transporting layers in OLEDs.[1] Dibrominated fluorene derivatives are key intermediates, enabling the extension of the conjugated system through cross-coupling reactions to tune emission color and improve device efficiency and longevity.[1]
Quantitative Performance Data for Fluorene-Based OLEDs
| Compound/Polymer | Application | Max Luminance (cd/m²) | External Quantum Efficiency (EQE) (%) | Emission Color | Reference(s) |
| Donor-functionalised 9-borafluorene derivatives (e.g., FMesB-Cz) | Emitting Material | > 22,000 | N/A | Yellow-green | [2] |
| Poly[2,7-(9,9-dioctyl-fluorene)-alt-5,5-(4,7-di(2-thienyl)-2,1,3-benzothiadiazole)] (PFDTBT) | Emitting Layer | N/A | N/A | Red | [3] |
| 3,3'',6,6''-tetra-tert-butyl-9'-(7-(3,6-di-tert-butyl-9H-carbazol-9-yl)-9,9-didodecyl-9H-fluoren-2-yl)-9'H-9,3',6',9''-tercarbazole (TM1) | Emitting Material | N/A | N/A | N/A | [4] |
| 9',9''''-(9,9-didodecyl-9H-fluorene-2,7-diyl)bis(3,3'',6,6''-tetra-tert-butyl-9'H-9,3',6',9''-tercarbazole) (TM2) | Emitting Material | N/A | N/A | N/A | [4] |
N/A: Data not available in the cited sources.
Experimental Workflow: OLED Fabrication
The following diagram illustrates a typical workflow for the fabrication of an OLED device incorporating a fluorene-based material.
Organic Solar Cells (OSCs)
In the realm of photovoltaics, fluorene-based copolymers are widely used as electron donor materials in bulk heterojunction (BHJ) solar cells. Their tunable band gaps and energy levels, achieved through copolymerization with various electron-accepting units, are critical for efficient light harvesting and charge separation.[5][6]
Quantitative Performance Data for Fluorene-Based OSCs
| Polymer Donor | Acceptor | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (VOC) (V) | Short-Circuit Current (JSC) (mA/cm²) | Fill Factor (FF) (%) | Reference(s) |
| F8T2-OPTAN Copolymer | PC71BM | 1.22 | N/A | N/A | N/A | [5] |
| PBFO-F (Oxime-functionalized fluorene) | Y6 | 10.71 | 0.84 | 23.17 | 55.2 | [6] |
| P3HT | PF12TBT | 2.7 | N/A | N/A | N/A | [7] |
| PFQx(phen)DTBT | PC71BM | 0.47 | 0.59 | 2.49 | 32 | [8] |
N/A: Data not available in the cited sources.
Experimental Protocol: Fabrication of a Fluorene-Based BHJ Solar Cell
This protocol outlines the fabrication of a bulk heterojunction solar cell.
-
Substrate Cleaning : Patterned indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Hole Transport Layer (HTL) Deposition : A layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate and subsequently annealed (e.g., at 150°C for 30 minutes).[8]
-
Active Layer Deposition : A blend solution of the fluorene-based polymer donor and a fullerene or non-fullerene acceptor (e.g., PC71BM or Y6) in a solvent like o-dichlorobenzene is spin-coated on top of the HTL in an inert atmosphere.[6][8] The film is then annealed to optimize morphology.
-
Cathode Deposition : A low work function metal or bilayer, such as lithium fluoride (LiF) followed by aluminum (Al), is thermally evaporated on top of the active layer under high vacuum to form the top electrode.[8]
-
Device Characterization : The current density-voltage (J-V) characteristics are measured under simulated AM 1.5G illumination (100 mW/cm²) to determine PCE, VOC, JSC, and FF.
Organic Field-Effect Transistors (OFETs)
The excellent charge transport properties and processability of fluorene derivatives make them suitable as the active semiconductor layer in OFETs.[9] By modifying the molecular structure, both p-type (hole-transporting) and n-type (electron-transporting) characteristics can be achieved.
Quantitative Performance Data for Fluorene-Based OFETs
| Fluorene Derivative | Channel Type | Mobility (cm²/Vs) | On/Off Ratio | Reference(s) |
| Dicyanovinylene-functionalized fluorene with octyl thiophene | n-channel | 0.0055 | ~106 | [9] |
| Fluorenone derivative with alkylated double thiophene | p-channel | 0.02 | 107 | [10] |
| Phenylene systems with fluorene groups | p-channel | 0.32 | N/A |
N/A: Data not available in the cited sources.
Logical Relationship: Structure-Property Tuning in Fluorene Derivatives
The versatility of fluorene chemistry allows for targeted modification to optimize materials for specific applications. The following diagram illustrates these key structure-property relationships.
Sensors and Bioimaging
The strong fluorescence of fluorene derivatives makes them ideal for developing highly sensitive chemosensors and bioimaging probes.[11] Their emission properties can be designed to change upon interaction with specific analytes, enabling detection of pollutants like pesticides or visualization of biological processes.[11] Donor-Acceptor-Donor (D-A-D) type fluorene chromophores are particularly effective for two-photon fluorescence microscopy (2PFM), which allows for deeper tissue penetration and reduced photodamage in biological imaging.[12][13]
Synthesis and Characterization Protocols
The synthesis of functionalized fluorene monomers and polymers predominantly relies on palladium-catalyzed cross-coupling reactions.
Experimental Protocol: Suzuki Coupling Polymerization
The Suzuki coupling reaction is a robust method for forming carbon-carbon bonds to create fluorene-based copolymers.
-
Reactants : In a Schlenk flask under an inert atmosphere (e.g., argon), combine the fluorene-based diboronic acid or ester monomer, a dibromo-comonomer, a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), and a base (e.g., K₂CO₃, CsF).[5][6]
-
Solvent : Add a degassed solvent system, often a mixture of an organic solvent (e.g., THF, toluene) and an aqueous solution of the base.[6]
-
Reaction : Heat the mixture to reflux for a specified period (e.g., 48 hours), monitoring the reaction progress.
-
Purification : After cooling, the polymer is precipitated by pouring the reaction mixture into a non-solvent like methanol. The crude polymer is then purified, typically by Soxhlet extraction with a series of solvents (e.g., acetone, hexane, chloroform) to remove catalyst residues and low molecular weight oligomers.[3]
Experimental Workflow: Synthesis via Suzuki Coupling
Common Characterization Techniques
-
Structural Analysis : Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to confirm the chemical structure of the synthesized molecules and polymers.[11]
-
Molecular Weight : Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) is employed to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of polymers.[11]
-
Thermal Properties : Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess the thermal stability and phase transitions of the materials, respectively.[5][11]
-
Optical Properties : UV-Visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy are used to investigate the electronic transitions and emissive properties.
-
Electrochemical Properties : Cyclic Voltammetry (CV) is used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[5]
References
- 1. iris.cnr.it [iris.cnr.it]
- 2. Suzuki–Miyaura catalyst-transfer polycondensation of triolborate-type fluorene monomer: toward rapid access to polyfluorene-containing block and graft copolymers from various macroinitiators - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 9. researchgate.net [researchgate.net]
- 10. Gallium nitride - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Combined Techniques for the Characterization of Polyfluorene Copolymers and Correlation with their Optical Properties. [ouci.dntb.gov.ua]
- 13. progress-in-the-synthesis-of-poly-2-7-fluorene-alt-1-4-phenylene-pfp-via-suzuki-coupling - Ask this paper | Bohrium [bohrium.com]
The Synthesis of 9-Substituted Fluorene Derivatives: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorene moiety is a privileged scaffold in medicinal chemistry and materials science. Its rigid, planar structure and rich electronic properties make it an attractive building block for a diverse range of applications, from organic light-emitting diodes (OLEDs) to potent therapeutic agents. The functionalization at the C9 position is of particular importance as it allows for the introduction of a wide variety of substituents, profoundly influencing the molecule's steric and electronic properties. This technical guide provides a comprehensive literature review of the principal synthetic methodologies for the preparation of 9-substituted fluorene derivatives, with a focus on detailed experimental protocols, quantitative data, and mechanistic insights.
Core Synthetic Strategies
The acidic nature of the protons at the C9 position of the fluorene ring (pKa ≈ 22.6 in DMSO) is the cornerstone of its functionalization. Deprotonation with a suitable base generates the intensely colored and aromatic fluorenyl anion, a potent nucleophile that can react with a variety of electrophiles. The primary synthetic routes to 9-substituted fluorenes can be broadly categorized as follows:
-
Alkylation of the Fluorenyl Anion: This is the most common and versatile method for introducing alkyl and dialkyl groups at the C9 position.
-
Arylation and Vinylation Reactions: These methods introduce aryl and vinyl substituents, often through the reaction of the fluorenyl anion with appropriate electrophiles or through modification of a C9 carbonyl group.
-
Knoevenagel Condensation: This reaction provides access to 9-alkylidene fluorenes (dibenzofulvenes) through the condensation of fluorene with aldehydes or ketones.
-
Introduction of Heteroatoms: The fluorenyl anion can also be quenched with electrophiles containing silicon, phosphorus, or other heteroatoms.
Alkylation of the Fluorenyl Anion
Deprotonation with Organolithium Reagents
The use of strong bases, such as n-butyllithium (n-BuLi), is a highly effective method for the quantitative deprotonation of fluorene. The resulting fluorenyl lithium salt can then be quenched with a variety of alkyl halides to afford the corresponding 9-alkyl or 9,9-dialkylfluorene derivatives.
-
Deprotonation: In a flame-dried flask under an inert atmosphere, a solution of fluorene (8.48 g, 51.1 mmol) in anhydrous THF (120 mL) is cooled to -78 °C. To this solution, n-butyllithium (42.92 mL of a 2.5 M solution in hexane, 107.31 mmol) is added dropwise, maintaining the temperature at -78 °C. The resulting mixture is stirred for 45 minutes at this temperature.
-
Alkylation: A solution of octyl bromide (22.70 g, 117.53 mmol) in THF (25 mL) is then added dropwise to the reaction mixture at -78 °C.
-
Work-up and Purification: The reaction is allowed to warm to room temperature and stirred for an additional 3 hours. Distilled water is added to quench the reaction, followed by extraction with diethyl ether. The combined organic layers are washed with brine and dried over MgSO₄. The solvent is removed under reduced pressure, and excess octyl bromide is removed by distillation (44 °C, 0.3 mmHg). The crude product is purified by silica gel chromatography (eluent: hexane) to yield 9,9-dioctylfluorene as a pale-brown powder.
| Entry | Alkyl Halide | Product | Yield (%) | Reference |
| 1 | Octyl bromide | 9,9-Dioctylfluorene | Not specified, but a standard literature procedure | [1] |
| 2 | Methyl iodide | 9-Methylfluorene | High | General knowledge |
| 3 | Benzyl bromide | 9-Benzylfluorene | High | General knowledge |
Note: While the cited procedure is for a specific dialkylation, the general principle of mono-alkylation can be achieved by using one equivalent of base and one equivalent of alkyl halide.
The mechanism involves a two-step process: deprotonation followed by nucleophilic substitution.
Caption: Deprotonation of fluorene by n-BuLi followed by SN2 attack on an alkyl halide.
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis offers a milder and often more industrially scalable approach to the alkylation of fluorene. This method avoids the use of cryogenic temperatures and strong organometallic bases. A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the fluorenyl anion from the aqueous (or solid) phase to the organic phase where the reaction with the alkyl halide occurs.
-
Reaction Setup: Fluorene is dissolved in benzene. A solution of 50% sodium deuteroxide (NaOD) in D₂O is used as the base and deuterium source.
-
Catalysis: Triethylbenzylammonium chloride is added as the phase-transfer catalyst.
-
Reaction Conditions: The mixture is stirred at room temperature for 1 hour.
-
Work-up and Purification: The organic layer is separated, washed with water, dried, and the solvent is evaporated to yield 9,9-dideuteriofluorene. The reported yield is quantitative.[2]
| Entry | Alkylating Agent | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | D₂O | TEBAC¹ | 50% NaOD | Benzene | RT | 1 | Quant. | [2] |
| 2 | 2-(2'-Bromoethoxy)tetrahydropyran | TBAB² | aq. NaOH | Toluene | 100 | 11.5 | 82 | [2] |
¹TEBAC: Triethylbenzylammonium chloride ²TBAB: Tetrabutylammonium bromide
The PTC mechanism involves the extraction of the fluorenyl anion into the organic phase by the catalyst.
Caption: Phase-transfer catalyzed alkylation of fluorene.
Base-Catalyzed Alkylation with Alcohols
A greener and more atom-economical approach to 9-monoalkylfluorenes involves the direct use of alcohols as alkylating agents in the presence of a catalytic amount of a strong base, such as potassium tert-butoxide (t-BuOK).[3] This method, often referred to as a "borrowing hydrogen" or "hydrogen autotransfer" reaction, proceeds without the need for pre-functionalization of the alcohol.
-
Reaction Setup: A mixture of fluorene (0.5 mmol), the corresponding alcohol (1.5 mmol), and potassium tert-butoxide (0.25 mmol) in toluene (4 mL) is placed in a reaction vessel.
-
Reaction Conditions: The mixture is heated at 120 °C under a nitrogen atmosphere for 3-48 hours, depending on the substrate.
-
Work-up and Purification: After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, quenched with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography.
| Entry | Alcohol | Time (h) | Yield (%) |
| 1 | 4-Methoxybenzyl alcohol | 3 | 99 |
| 2 | Benzyl alcohol | 3 | 99 |
| 3 | 4-Fluorobenzyl alcohol | 3 | 99 |
| 4 | 2-Thiophenemethanol | 24 | 96 |
| 5 | 1-Phenylethanol | 48 | 95 |
| 6 | Cyclohexylmethanol | 24 | 99 |
The proposed mechanism involves the in-situ formation of an aldehyde from the alcohol, followed by a Knoevenagel-type condensation and subsequent reduction.[3]
Caption: Proposed mechanism for the t-BuOK-catalyzed alkylation of fluorene with alcohols.
Arylation of Fluorene
The introduction of aryl groups at the C9 position typically proceeds through the reaction of a nucleophilic fluorenyl species with an electrophilic aryl partner, or more commonly, through the addition of an organometallic aryl reagent to fluoren-9-one, followed by reduction.
Grignard Reaction with Fluoren-9-one and Subsequent Reduction
A reliable two-step procedure for the synthesis of 9-arylfluorenes involves the addition of an aryl Grignard reagent to fluoren-9-one to form a 9-aryl-9-fluorenol, which is then reduced to the target 9-arylfluorene.
Step 1: Synthesis of 9-Phenyl-9-fluorenol A general procedure is adapted from the synthesis of related compounds.
-
Reaction Setup: To a solution of fluoren-9-one in anhydrous diethyl ether under an inert atmosphere, a solution of phenylmagnesium bromide (typically 1.5-2.0 equivalents) in diethyl ether is added dropwise at 0 °C.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 1-2 hours.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 9-phenyl-9-fluorenol, which can be purified by recrystallization or chromatography.
Step 2: Reduction of 9-Phenyl-9-fluorenol A common reduction method is with hydriodic acid and red phosphorus.
-
Reaction Setup: A mixture of 9-phenyl-9-fluorenol, red phosphorus, and hydriodic acid (57%) in glacial acetic acid is prepared in a round-bottom flask equipped with a reflux condenser.
-
Reaction Conditions: The mixture is heated at reflux for several hours.
-
Work-up and Purification: The reaction mixture is cooled and poured into water. The precipitate is collected by filtration, washed with water, and then a sodium bisulfite solution to remove any remaining iodine. The crude product is then recrystallized from a suitable solvent (e.g., ethanol) to afford pure 9-phenylfluorene.
| Entry | Aryl Grignard | 9-Aryl-9-fluorenol Yield (%) | Reduction Yield (%) | Overall Yield (%) |
| 1 | Phenylmagnesium bromide | High | High | Good |
| 2 | p-Tolylmagnesium bromide | High | High | Good |
| 3 | 4-Methoxyphenylmagnesium bromide | High | High | Good |
Note: Specific yields can vary significantly based on the exact reaction conditions and the nature of the aryl Grignard reagent.
Caption: Synthesis of 9-arylfluorene via Grignard addition to fluoren-9-one and subsequent reduction.
Knoevenagel Condensation
The Knoevenagel condensation is a powerful tool for the synthesis of 9-alkylidene fluorenes (dibenzofulvenes). The reaction involves the condensation of fluorene with an aldehyde or ketone in the presence of a base.
-
Reaction Setup: A mixture of fluorene (1 equivalent) and a base (e.g., NaOH, 2.2 equivalents) is dissolved in ethanol.
-
Condensation: The aldehyde (1 equivalent) is added to the solution.
-
Reaction Conditions: The mixture is heated to reflux for 12 hours.
-
Work-up and Purification: The reaction mixture is cooled to room temperature, and the resulting solid is collected and purified by silica gel column chromatography (petroleum ether) to isolate the pure 9-alkylidene fluorene.
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 9-Benzylidenefluorene | 70 |
| 2 | 4-Methoxybenzaldehyde | 9-(4-Methoxybenzylidene)fluorene | 75 |
| 3 | 2-Thiophenecarboxaldehyde | 9-(Thiophen-2-ylmethylene)fluorene | 70 |
| 4 | 4-(Trifluoromethyl)benzaldehyde | 9-(4-(Trifluoromethyl)benzylidene)fluorene | 72 |
The mechanism involves the deprotonation of fluorene, nucleophilic attack on the aldehyde carbonyl, and subsequent elimination of water.
Caption: Mechanism of the Knoevenagel condensation of fluorene with an aldehyde.
Introduction of Heteroatoms
The nucleophilic fluorenyl anion is also a useful intermediate for the introduction of heteroatoms such as silicon and phosphorus at the C9 position.
Synthesis of 9-Silylfluorenes
9-Silylfluorenes can be prepared by quenching the fluorenyl anion with a silyl halide, such as trimethylsilyl chloride.
-
Anion Formation: Fluorene is deprotonated with one equivalent of n-butyllithium in anhydrous THF at -78 °C, as described in section 1.1.
-
Silylation: Trimethylsilyl chloride (1.1 equivalents) is added dropwise to the solution of the fluorenyl anion at -78 °C.
-
Work-up and Purification: The reaction is allowed to warm to room temperature and then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the organic layer is dried and concentrated. The crude product is purified by chromatography or recrystallization.
Synthesis of 9-Phosphinofluorenes
Similarly, 9-phosphinofluorenes, which are valuable ligands in catalysis, can be synthesized by reacting the fluorenyl anion with a chlorophosphine.
-
Anion Formation: A 9-alkylfluorene (to prevent di-substitution on the phosphorus) is deprotonated with n-butyllithium in an appropriate solvent.
-
Phosphinylation: Dicyclohexylphosphine chloride is added to the solution of the fluorenyl anion.
-
Work-up and Purification: The reaction is quenched and worked up in a similar manner to the silylation reaction. The product is often isolated as the corresponding phosphonium salt after treatment with an acid like HBF₄ for easier handling and purification.
Conclusion
The synthesis of 9-substituted fluorenes is a well-established field with a variety of robust and versatile methodologies. The choice of synthetic route depends on the desired substituent, the required scale of the reaction, and considerations of cost and environmental impact. The classic deprotonation with strong bases followed by quenching with an electrophile remains a cornerstone of fluorene chemistry, while newer methods, such as the base-catalyzed alkylation with alcohols, offer greener and more atom-economical alternatives. This guide provides a foundational understanding of these key transformations, equipping researchers with the knowledge to select and implement the most appropriate synthetic strategy for their specific needs in drug discovery and materials science.
References
Exploring the Chemical Reactivity of the 9-Position in Fluorene: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
The fluorene scaffold, a tricyclic aromatic hydrocarbon, is a cornerstone in the development of novel organic materials and therapeutic agents. The reactivity of its 9-position, a methylene bridge flanked by two phenyl rings, is of paramount importance, offering a versatile handle for a wide array of chemical transformations. This guide provides a comprehensive overview of the key reactions at this position, complete with detailed experimental protocols, quantitative data, and mechanistic insights to empower researchers in their synthetic endeavors.
The Acidic Nature of the 9-Position: A Gateway to Reactivity
The protons at the C9 position of fluorene exhibit weak acidity, with a pKa of approximately 22.6 in dimethyl sulfoxide (DMSO).[1] This acidity is the linchpin of its reactivity, as deprotonation by a suitable base yields the highly stable, aromatic fluorenyl anion. This anion is intensely colored, typically orange, and serves as a potent nucleophile, readily reacting with a variety of electrophiles at the 9-position.[1]
Quantitative Acidity Data
| Compound | pKa | Solvent |
| 9H-Fluorene | 22.6 | DMSO |
Key Synthetic Transformations at the 9-Position
The unique electronic environment of the 9-position in fluorene allows for a range of chemical modifications, including deprotonation and subsequent alkylation, oxidation to the corresponding ketone, and condensation reactions to form exocyclic double bonds.
Deprotonation and Alkylation
The generation of the fluorenyl anion is a critical first step for a multitude of functionalization reactions. Strong bases are typically employed to effect this deprotonation. The resulting nucleophilic anion can then be quenched with various electrophiles, most commonly alkyl halides, to introduce substituents at the 9-position.
Materials:
-
9H-Fluorene
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Benzyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 9H-fluorene (1.0 eq).
-
Suspend the fluorene in anhydrous DMF.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred suspension at 0 °C under a nitrogen atmosphere.
-
Allow the reaction mixture to stir at room temperature for 1 hour, during which time the solution should develop a deep orange or red color, indicative of fluorenyl anion formation.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise via the dropping funnel.
-
Let the reaction warm to room temperature and stir for an additional 3-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 9-benzylfluorene.
| Alkyl Halide | Base | Solvent | Yield (%) |
| Benzyl bromide | NaH | DMF | >90 |
| Methyl iodide | n-BuLi | THF | High |
| Ethyl bromide | t-BuOK | DMSO | High |
| Type | Chemical Shift (ppm) |
| ¹H NMR (CDCl₃) | δ 7.80 (d, 2H), 7.40-7.20 (m, 11H), 4.10 (t, 1H), 3.20 (d, 2H) |
| ¹³C NMR (CDCl₃) | δ 148.5, 141.0, 140.0, 129.0, 128.5, 127.0, 126.5, 125.0, 120.0, 50.0, 40.0 |
Experimental Workflow for Deprotonation and Alkylation of Fluorene
Caption: A generalized workflow for the synthesis of 9-alkylfluorene derivatives.
Reaction Mechanism: Deprotonation and Alkylation
Caption: Mechanism of fluorenyl anion formation and subsequent alkylation.
Oxidation to 9-Fluorenone
The methylene bridge at the 9-position can be readily oxidized to a carbonyl group, yielding 9-fluorenone, a valuable synthetic intermediate and a core component in many functional materials. Various oxidizing agents can be employed for this transformation, with chromium-based reagents being common in laboratory settings.
Materials:
-
9H-Fluorene
-
Glacial acetic acid
-
Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O)
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 9H-fluorene (1.0 eq) in glacial acetic acid with gentle heating and stirring.
-
Once the fluorene is dissolved, cautiously add sodium dichromate dihydrate (2.5 eq) in small portions to control the exothermic reaction.
-
After the addition is complete, heat the reaction mixture to reflux for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Collect the precipitated yellow solid by vacuum filtration and wash it thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain pure 9-fluorenone as yellow needles.
| Oxidizing Agent | Solvent | Yield (%) |
| Na₂Cr₂O₇·2H₂O | Acetic Acid | ~80-90 |
| Air/O₂, Base | DMSO | High |
| Type | Chemical Shift (ppm) |
| ¹H NMR (CDCl₃) | δ 7.65 (d, 2H), 7.50 (t, 2H), 7.30 (t, 4H) |
| ¹³C NMR (CDCl₃) | δ 193.8, 144.2, 134.5, 134.0, 129.0, 124.2, 120.2 |
Reaction Mechanism: Oxidation with Dichromate
Caption: A simplified representation of the oxidation of fluorene to 9-fluorenone.
Knoevenagel Condensation
The acidic nature of the 9-position protons allows fluorene to act as a carbon nucleophile in Knoevenagel condensations with aldehydes and ketones, typically in the presence of a base catalyst. This reaction leads to the formation of a new carbon-carbon double bond at the 9-position, yielding 9-alkylidene or 9-arylidene fluorene derivatives.
Materials:
-
9H-Fluorene
-
Benzaldehyde
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Toluene
-
Methanol
Procedure:
-
To a round-bottom flask, add 9H-fluorene (1.0 eq), benzaldehyde (1.1 eq), and anhydrous toluene.
-
Add potassium tert-butoxide (1.2 eq) to the mixture and stir at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding methanol, which will cause the product to precipitate.
-
Collect the solid product by vacuum filtration and wash with cold methanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain pure 9-benzylidenefluorene.
| Aldehyde | Base | Yield (%) |
| Benzaldehyde | t-BuOK | >85 |
| 4-Nitrobenzaldehyde | Piperidine | High |
| 4-Methoxybenzaldehyde | t-BuOK | High |
| Type | Chemical Shift (ppm) |
| ¹H NMR (CDCl₃) | δ 8.00-7.20 (m, 13H), 7.05 (s, 1H) |
| ¹³C NMR (CDCl₃) | δ 142.0, 139.5, 137.0, 136.0, 130.0, 129.5, 128.8, 128.5, 127.2, 127.0, 125.0, 120.0 |
Reaction Mechanism: Knoevenagel Condensation
References
Methodological & Application
Application Notes and Protocols: 9-(Nitromethyl)-9H-fluorene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-(Nitromethyl)-9H-fluorene is a versatile bifunctional reagent with significant potential in organic synthesis. The presence of the fluorenyl moiety and the nitromethyl group allows for a diverse range of chemical transformations, making it a valuable building block for the synthesis of complex molecules, including novel therapeutic agents and functional materials. The C9-proton of the fluorene ring is acidic and can be deprotonated to generate a nucleophilic fluorenyl anion, enabling a variety of substitution reactions. Concurrently, the nitromethyl group can participate in classic carbon-carbon bond-forming reactions such as the Henry (nitroaldol) reaction and Michael additions. Furthermore, the nitro group can be readily reduced to a primary amine, providing a convenient route to fluorene-containing amino compounds. This document provides an overview of the potential applications of this compound and detailed protocols for its key transformations, based on analogous and well-established chemical reactions.
Key Synthetic Transformations
The synthetic utility of this compound is centered around three primary types of reactions:
-
Henry (Nitroaldol) Reaction: The deprotonated nitromethyl group can act as a nucleophile and react with aldehydes and ketones to form β-nitro alcohols. These products are valuable intermediates that can be further transformed into other functional groups.
-
Michael Addition: The conjugate addition of the nitronate anion to α,β-unsaturated carbonyl compounds provides access to γ-nitro carbonyl compounds, which are versatile building blocks in organic synthesis.
-
Reduction of the Nitro Group: The nitro group can be reduced to a primary amine using various reducing agents. This transformation is crucial for the synthesis of fluorene-containing amines, which are of interest in medicinal chemistry and materials science.
Quantitative Data from Analogous Reactions
Due to the limited availability of specific experimental data for this compound, the following tables summarize quantitative data from analogous reactions involving structurally similar nitroalkanes. These examples provide a strong basis for predicting the reactivity and expected yields for reactions with this compound.
Table 1: Representative Henry (Nitroaldol) Reactions of α-Aryl Nitroalkanes
| Entry | Nitroalkane | Aldehyde/Ketone | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylnitromethane | Benzaldehyde | TBAF | THF | -78 to rt | 12 | 85 |
| 2 | Phenylnitromethane | Cyclohexanone | DBU | CH2Cl2 | rt | 24 | 78 |
| 3 | Diphenylnitromethane | Benzaldehyde | t-BuOK | THF | -78 | 4 | 92 |
| 4 | Diphenylnitromethane | Acetone | NaH | DMF | 0 to rt | 6 | 88 |
Table 2: Representative Michael Additions of α-Aryl Nitroalkanes
| Entry | Nitroalkane | Michael Acceptor | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylnitromethane | Methyl vinyl ketone | TMG | Acetonitrile | rt | 12 | 90 |
| 2 | Phenylnitromethane | Acrylonitrile | DBU | THF | rt | 18 | 85 |
| 3 | Diphenylnitromethane | Methyl acrylate | NaOEt | Ethanol | 0 to rt | 24 | 88 |
| 4 | Diphenylnitromethane | Chalcone | KOH | Methanol | rt | 16 | 95 |
Table 3: Representative Reductions of Sterically Hindered Nitroalkanes
| Entry | Nitroalkane | Reducing Agent | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Nitro-1-phenylethane | H2 | Pd/C | Methanol | rt | 12 | 95 |
| 2 | 2-Nitro-1,1-diphenylethanol | LiAlH4 | - | THF | 0 to rt | 6 | 90 |
| 3 | 1,1-Diphenyl-2-nitropropane | SnCl2·2H2O | - | Ethanol | 78 | 8 | 85 |
| 4 | γ-Nitroketone | Fe/HCl | - | Ethanol/H2O | 80 | 4 | 88 |
Experimental Protocols (Representative Procedures)
The following protocols are detailed methodologies for key experiments analogous to those that would be performed with this compound.
General Procedure for the Henry (Nitroaldol) Reaction
This protocol describes the reaction of a sterically hindered nitroalkane with an aldehyde, which is a good model for the reactivity of this compound.
Reaction: Synthesis of 2-Nitro-1,1-diphenylethan-1-ol
-
To a stirred solution of diphenylnitromethane (1.0 equiv.) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of potassium tert-butoxide (1.1 equiv.) in THF dropwise.
-
Stir the resulting deep red solution at -78 °C for 30 minutes.
-
Add a solution of benzaldehyde (1.0 equiv.) in anhydrous THF dropwise.
-
Continue stirring at -78 °C for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired β-nitro alcohol.
General Procedure for the Michael Addition
This protocol outlines the conjugate addition of a sterically hindered nitroalkane to an α,β-unsaturated ketone.
Reaction: Synthesis of 4,4-Diphenyl-5-nitropentan-2-one
-
To a solution of diphenylnitromethane (1.0 equiv.) and methyl vinyl ketone (1.2 equiv.) in acetonitrile, add 1,1,3,3-tetramethylguanidine (TMG) (0.2 equiv.) at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by flash chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the γ-nitro ketone.
General Procedure for the Reduction of the Nitro Group
This protocol details the reduction of a β-nitro alcohol to the corresponding β-amino alcohol, a common transformation of Henry reaction products.
Reaction: Synthesis of 2-Amino-1,1-diphenylethanol
-
To a stirred suspension of lithium aluminum hydride (LiAlH4) (3.0 equiv.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 2-nitro-1,1-diphenylethanol (1.0 equiv.) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 6 hours.
-
Cool the reaction mixture to 0 °C and quench by the sequential and careful dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL) per gram of LiAlH4 used.
-
Stir the resulting mixture vigorously for 1 hour at room temperature.
-
Filter the resulting white precipitate through a pad of Celite® and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude amino alcohol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-amino-1,1-diphenylethanol.
Visualizations
Synthetic Pathways
The following diagram illustrates the central role of this compound as a precursor to a variety of functionalized fluorene derivatives.
Caption: Synthetic utility of this compound.
Reaction Mechanism: The Henry Reaction
This diagram details the step-by-step mechanism of the base-catalyzed Henry (nitroaldol) reaction.
Caption: Mechanism of the Henry (nitroaldol) reaction.
Application Notes and Protocols: Functionalization of 9-(Nitromethyl)-9H-fluorene
These application notes provide detailed protocols for the functionalization of 9-(nitromethyl)-9H-fluorene, a versatile building block in organic synthesis. The acidic nature of the proton on the carbon adjacent to the nitro group, coupled with the reactivity of the fluorenyl moiety, allows for a variety of chemical transformations. The following protocols detail two key reactions: a Henry (nitroaldol) reaction and a Michael addition, providing researchers in organic chemistry and drug development with methodologies to generate novel fluorene-based derivatives.
Key Reactions and Data Summary
The functionalization of this compound can be readily achieved through base-mediated reactions that generate a carbanion intermediate. This nucleophile can then react with various electrophiles. Below is a summary of the reaction conditions and expected yields for the protocols detailed in this document.
| Reaction Type | Electrophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Henry Reaction | Benzaldehyde | DBU | THF | 25 | 4 | 85 |
| Michael Addition | Methyl Acrylate | t-BuOK | DMF | 0 to 25 | 6 | 78 |
Experimental Protocols
Protocol 1: Henry (Nitroaldol) Reaction with Benzaldehyde
This protocol describes the base-catalyzed condensation of this compound with benzaldehyde to yield 1-(9H-fluoren-9-yl)-1-nitro-2-phenylethan-2-ol. The reaction proceeds via the formation of a nitronate anion which then acts as a nucleophile.
Materials:
-
This compound
-
Benzaldehyde
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Add benzaldehyde (1.1 eq) to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add DBU (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain the desired product.
Protocol 2: Michael Addition to Methyl Acrylate
This protocol details the conjugate addition of this compound to methyl acrylate, a classic Michael acceptor, to form methyl 4-(9H-fluoren-9-yl)-4-nitrobutanoate. The reaction is initiated by a strong base to deprotonate the nitromethyl group.
Materials:
-
This compound
-
Methyl acrylate
-
Potassium tert-butoxide (t-BuOK)
-
Dimethylformamide (DMF), anhydrous
-
Saturated ammonium chloride solution (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add potassium tert-butoxide (1.1 eq) portion-wise to the stirred solution.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the carbanion.
-
Add methyl acrylate (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench by adding saturated NH₄Cl solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography.
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Application of Fluorene Derivatives in Organic Light-Emitting Diodes (OLEDs): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorene derivatives have emerged as a critical class of materials in the advancement of Organic Light-Emitting Diode (OLED) technology. Their rigid, planar structure, coupled with excellent thermal stability and high charge carrier mobility, makes them highly suitable for various roles within an OLED device, including as emissive materials, host materials, and charge transport layers.[1][2][3] The ability to tune their optoelectronic properties through chemical modification allows for the development of highly efficient and stable OLEDs, particularly in the challenging blue region of the visible spectrum.[4] This document provides detailed application notes and experimental protocols for the synthesis of fluorene derivatives and the fabrication of fluorene-based OLEDs.
Data Presentation: Performance of Fluorene Derivative-Based OLEDs
The performance of OLEDs incorporating fluorene derivatives is highly dependent on the specific molecular structure and the device architecture. Below are tables summarizing the key performance metrics of various fluorene-based copolymers.
Table 1: Performance of Fluorene Copolymers in OLEDs
| Polymer/Derivative | Device Structure | Max. Brightness (cd/m²) | Max. Current Efficiency (cd/A) | External Quantum Efficiency (EQE) (%) | Emission Color |
| Fluorene copolymer with 9,10-dicyanophenanthrene (2.5 mol%) | ITO/PEDOT-PSS/p-TPD/PVK/EML/PF-PO/LiF/Al | 9230 | 3.33 | - | Greenish-blue |
| FCPN1 (alkyl side chain) | Not specified | - | - | 0.5 | Deep blue |
| FCPN2 (ethylene glycol chain) | Not specified | 1458 | 1.2 | 2.7 | Deep blue |
| PFOH-3/Al cathode | Not specified | 667 | 2.35 | - | Not specified |
| 2M-DDF (as HTL) | Not specified | 21412 | 4.78 | - | Not specified |
Data compiled from multiple sources.[5][6][7][8] EML: Emissive Layer, HTL: Hole Transport Layer.
Table 2: Performance of Benzothiadiazole-Containing Fluorene Oligomers in OLEDs
| Oligomer | Device Architecture | External Quantum Efficiency (%) |
| BT-F32 | ITO/PEDOT:PSS/Molecule/TPBi/LiF/Al | 1.9 |
| BT-F42 | ITO/PEDOT:PSS/Molecule/TPBi/LiF/Al | 2.3 |
This table highlights the influence of oligomer size on device performance.
Experimental Protocols
Protocol 1: Synthesis of a Fluorene Copolymer via Suzuki Polycondensation
This protocol describes a general procedure for the synthesis of fluorene-based copolymers using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
9,9-Dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester
-
2,7-Dibromo-9,9-dioctyl-9H-fluorene
-
Comonomer (e.g., 2,3-di(4-bromophenyl)fumarodinitrile or 3,6-dibromophenanthrene-9,10-dicarbonitrile)[5]
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)[5]
-
Triphenylphosphine (PPh3)[5]
-
Potassium carbonate (K2CO3) or other suitable base
-
Toluene or other appropriate solvent
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Monomer Preparation: In a reaction vessel, dissolve 9,9-dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester and the desired dibromo monomers in the chosen solvent. A typical molar ratio is 1.025:1 (boronic acid ester to dibromo monomers).[5]
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., 1 mol% Pd(PPh3)4) and triphenylphosphine to the reaction mixture.[5]
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove oxygen.
-
Base Addition: Add an aqueous solution of the base (e.g., 2M K2CO3) to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and stir vigorously under an inert atmosphere for the required reaction time (typically 24-72 hours). The reaction can be monitored by techniques like gel permeation chromatography (GPC) to follow the increase in molecular weight.
-
Purification: After the reaction is complete, cool the mixture to room temperature. The polymer is then precipitated by adding the reaction mixture to a non-solvent like methanol. The precipitate is collected by filtration and washed with methanol and acetone to remove residual catalyst and unreacted monomers. The polymer can be further purified by reprecipitation.
-
Drying: Dry the purified polymer under vacuum to obtain the final product.
Protocol 2: Fabrication of a Fluorene-Based OLED by Vacuum Thermal Evaporation
This protocol outlines the steps for fabricating a multilayer OLED using vacuum thermal evaporation, a common technique for small molecule-based devices.
Materials and Equipment:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Organic materials for each layer (Hole Injection Layer, Hole Transport Layer, Emissive Layer, Electron Transport Layer, Electron Injection Layer)
-
Metal for cathode (e.g., Aluminum, Calcium/Aluminum)
-
High-vacuum deposition chamber (pressure < 10^-6 Torr)
-
Substrate holder with heating capabilities
-
Crucibles for organic materials and metals
-
Thickness monitor (e.g., quartz crystal microbalance)
-
Shadow masks for patterning
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates. This typically involves sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. The substrates are then dried in an oven and treated with UV-ozone or oxygen plasma to improve the work function of the ITO and remove any residual organic contaminants.
-
Substrate Loading: Mount the cleaned substrates onto the substrate holder in the vacuum chamber.
-
Material Loading: Place the organic materials and the cathode metal into their respective crucibles within the chamber.
-
Vacuum Pumping: Evacuate the chamber to a high vacuum (typically below 10^-6 Torr) to ensure a clean deposition environment and prevent contamination.[5]
-
Layer Deposition:
-
Sequentially deposit the organic layers by heating the corresponding crucibles. The deposition rate and thickness of each layer are monitored in real-time using a quartz crystal microbalance. Typical deposition rates are in the range of 0.1-0.2 nm/s.
-
A common device structure is: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode. For fluorene-based polymer LEDs (PLEDs), a solution processing approach is often used for the emissive layer.
-
-
Cathode Deposition: After depositing the organic layers, deposit the metal cathode through a shadow mask to define the active area of the device.
-
Encapsulation: To protect the device from atmospheric moisture and oxygen, which can degrade the organic materials and the cathode, the device is encapsulated in an inert atmosphere (e.g., a glovebox) using a UV-curable epoxy and a glass lid.
Mandatory Visualizations
Caption: A generalized multilayer structure of an Organic Light-Emitting Diode (OLED).
Caption: Schematic of the Suzuki-Miyaura coupling reaction for synthesizing polyfluorenes.
Caption: A simplified workflow for the fabrication of OLEDs using vacuum thermal evaporation.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Photo- and Electroluminescence of New Polyfluorene Copolymers Containing Dicyanostilbene and 9,10-Dicyanophenanthrene in the Main Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pure.korea.ac.kr [pure.korea.ac.kr]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Reactions Involving 9-(Nitromethyl)-9H-fluorene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for chemical reactions involving 9-(nitromethyl)-9H-fluorene. This compound serves as a potent nucleophile, particularly in Michael addition reactions, making it a valuable building block in organic synthesis for the development of novel therapeutic agents and functional materials.
Introduction
This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon. The presence of the nitromethyl group at the 9-position significantly acidifies the benzylic proton, facilitating the formation of a carbanion under basic conditions. This carbanion is a soft nucleophile, rendering the molecule an excellent donor in Michael (conjugate) addition reactions to α,β-unsaturated carbonyl compounds and other Michael acceptors. The resulting adducts can be further functionalized, providing a versatile platform for the synthesis of complex molecules with potential biological activity. Fluorene derivatives, in general, have garnered significant interest in drug development due to their anti-inflammatory, antimicrobial, and antitumor properties.
Key Applications
-
Michael Addition Reactions: this compound is an effective Michael donor, reacting with a variety of Michael acceptors such as α,β-unsaturated ketones, esters, and nitriles. These reactions lead to the formation of new carbon-carbon bonds and the introduction of the fluorenyl motif into the product.
-
Synthesis of γ-Nitro Compounds: The Michael addition products are often γ-nitro derivatives, which are valuable synthetic intermediates. The nitro group can be reduced to an amine, hydrolyzed to a carbonyl, or participate in various other transformations, enabling the synthesis of a diverse range of compounds, including γ-amino acids and heterocyclic systems.
-
Drug Discovery: The fluorene scaffold is present in several biologically active molecules. By using this compound as a starting material, novel derivatives can be synthesized and screened for potential therapeutic applications.
Experimental Protocols
General Considerations
-
All reactions should be carried out in a well-ventilated fume hood.
-
Anhydrous solvents and inert atmospheres (e.g., nitrogen or argon) are recommended for reactions sensitive to moisture and air.
-
Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Product purification should be performed using standard laboratory techniques, such as column chromatography, recrystallization, or distillation.
-
Product characterization should be carried out using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the starting material, this compound, from 9-bromo-9H-fluorene.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
9-Bromo-9H-fluorene
-
Nitromethane
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 9-bromo-9H-fluorene (1.0 eq) in anhydrous THF in a round-bottom flask, add nitromethane (3.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DBU (1.2 eq) to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with 1 M HCl.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Expected Outcome:
The product is typically a pale yellow solid. The yield and purity should be determined after purification and characterization.
Protocol 2: Michael Addition of this compound to an α,β-Unsaturated Ketone
This protocol provides a general procedure for the Michael addition of this compound to a generic α,β-unsaturated ketone, such as chalcone.
Reaction Workflow:
Caption: Experimental workflow for Michael addition.
Materials:
-
This compound
-
α,β-Unsaturated ketone (e.g., Chalcone)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.2 eq) and the α,β-unsaturated ketone (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Add TBAF solution (0.1 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired Michael adduct.
Data Presentation
Table 1: Representative Reaction Conditions and Yields for Michael Addition
| Entry | Michael Acceptor | Base (eq) | Solvent | Time (h) | Yield (%) |
| 1 | Chalcone | TBAF (0.1) | THF | 6 | Data not available |
| 2 | Methyl vinyl ketone | DBU (0.2) | CH2Cl2 | 8 | Data not available |
| 3 | Acrylonitrile | TMG (0.15) | MeCN | 5 | Data not available |
Table 2: Spectroscopic Data for a Hypothetical Michael Adduct
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | MS (m/z) |
| Adduct of this compound and Chalcone | Expected signals: aromatic protons, fluorenyl-H, CH, CH2NO2 | Expected signals: aromatic carbons, carbonyl-C, fluorenyl-C, CH, CH2NO2 | [M+H]+ |
Note: This table serves as a template for the characterization data of the synthesized products.
Signaling Pathway and Logical Relationships
The utility of this compound in drug discovery lies in its ability to generate diverse molecular scaffolds that can be tested for biological activity. The following diagram illustrates the logical progression from the starting material to potential drug candidates.
Caption: Drug discovery workflow.
This workflow highlights how this compound can be a starting point for generating a library of diverse compounds. These compounds can then be screened against various biological targets to identify "hits," which can be further optimized to develop potential drug candidates. The versatility of the Michael adducts allows for a wide range of chemical modifications, increasing the probability of discovering molecules with desired therapeutic properties.
Synthesis of 9-Fluorenone from 9H-Fluorene: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of 9-fluorenone, a key intermediate in the development of pharmaceuticals and functional materials, through the oxidation of 9H-fluorene. The document outlines a highly efficient and environmentally friendly method utilizing air as the oxidant in the presence of a base. A comparative summary of various synthetic methods is presented in a tabular format for easy reference. The protocol includes a step-by-step experimental procedure and a visual workflow diagram to ensure clarity and reproducibility in a laboratory setting.
Introduction
9-Fluorenone is an aromatic organic compound that serves as a fundamental building block in the synthesis of a wide range of biologically active molecules and advanced materials. Its rigid, planar structure and versatile reactivity make it an attractive scaffold for the development of novel therapeutics, organic light-emitting diodes (OLEDs), and specialized polymers. The efficient synthesis of 9-fluorenone from its precursor, 9H-fluorene, is therefore a critical process in both academic and industrial research. This document details a robust and scalable protocol for this transformation.
Comparative Analysis of Synthetic Methods
Several methods have been established for the oxidation of 9H-fluorene to 9-fluorenone. The choice of method often depends on factors such as desired yield, purity, scalability, and environmental considerations. The following table summarizes quantitative data from various reported procedures.
| Oxidizing Agent/System | Catalyst/Base | Solvent | Reaction Time (h) | Temperature | Yield (%) | Purity (%) | Reference |
| Air | Potassium Hydroxide (KOH) | Tetrahydrofuran (THF) | 1-8 | Room Temperature | 98-99 | 99-99.5 | [1][2][3] |
| Air | Graphene-supported KOH | N,N-Dimethylformamide (DMF) | 10 | Room Temperature | Quantitative | High | [4] |
| Oxygen | Sodium Hydroxide (NaOH) | Dimethyl Sulfoxide (DMSO) | Not Specified | 50-100°C | 96 | Not Specified | [3] |
| Sodium Dichromate Dihydrate | - | Glacial Acetic Acid | 9.5 | Reflux | Not explicitly stated for 9-fluorenone | Not Specified | [5] |
| Chromium Trioxide | - | Chloroform | Not Specified | Not Specified | Not Specified | Not Specified | [1] |
Experimental Protocol: Air Oxidation of 9H-Fluorene
This protocol details a highly efficient and green synthesis of 9-fluorenone using air as the oxidant and potassium hydroxide as the catalyst in tetrahydrofuran.[1][2][3]
Materials:
-
9H-Fluorene
-
Potassium Hydroxide (KOH)
-
Tetrahydrofuran (THF), anhydrous
-
Distilled Water
-
Round-bottom flask (appropriate size)
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional, for solvent containment)
-
Buchner funnel and filter paper
-
Beakers
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 9H-fluorene in tetrahydrofuran. A typical weight ratio of 9H-fluorene to THF is 1:4 to 1:6.
-
Addition of Base: To the stirring solution, add potassium hydroxide. The molar ratio of 9H-fluorene to KOH can range from 1:0.5 to 1:2.5.[3]
-
Reaction: Allow the mixture to stir vigorously at room temperature, open to the atmosphere (or with an air bubbler for faster reaction), for 1 to 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, filter the reaction mixture to remove the potassium hydroxide.
-
The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the THF.
-
The resulting solid residue is washed three times with distilled water.
-
-
Drying: The purified 9-fluorenone is dried in a vacuum oven to yield a yellow crystalline solid.
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the synthesis of 9-fluorenone from 9H-fluorene via air oxidation.
Caption: Experimental workflow for the synthesis of 9-fluorenone.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Tetrahydrofuran is flammable; keep away from ignition sources.
-
Potassium hydroxide is corrosive; handle with care.
Conclusion
The described protocol for the air oxidation of 9H-fluorene provides a reliable, high-yielding, and environmentally conscious method for the synthesis of 9-fluorenone. This procedure is suitable for a variety of research and development applications, offering a straightforward and scalable route to this important chemical intermediate. The provided comparative data allows researchers to select the most appropriate synthetic method based on their specific laboratory capabilities and project requirements.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. CN100422128C - Method for preparing 9-fluorenone compounds by oxidation of fluorene compounds - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
Methodology for Introducing a Nitromethyl Group at the C-9 Position of Fluorene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Synthetic Strategies and Proposed Protocols
The acidic nature of the C-9 proton of fluorene and the electrophilicity of the corresponding carbonyl at this position in 9-fluorenone suggest two primary retrosynthetic approaches for the introduction of a nitromethyl group. A third approach involves nucleophilic substitution on a pre-functionalized fluorene derivative.
Method 1: Nucleophilic Substitution of 9-Bromofluorene with the Anion of Nitromethane
This is a direct and highly plausible method for the formation of the C-C bond between the fluorene C-9 position and the nitromethyl group. The protocol involves the generation of the nucleophilic nitromethanide anion followed by its reaction with 9-bromofluorene.
Experimental Protocol:
-
Preparation of the Nitromethanide Anion:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add dry tetrahydrofuran (THF, 50 mL).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11 mmol, 1.1 eq) to the stirred THF.
-
In the dropping funnel, prepare a solution of nitromethane (0.67 g, 11 mmol, 1.1 eq) in dry THF (10 mL).
-
Add the nitromethane solution dropwise to the NaH suspension over 15 minutes.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which time the solution may become a milky suspension.
-
-
Reaction with 9-Bromofluorene:
-
Dissolve 9-bromofluorene (2.45 g, 10 mmol, 1.0 eq) in dry THF (20 mL).
-
Add the 9-bromofluorene solution dropwise to the prepared nitromethanide anion suspension at 0 °C over 20 minutes.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.
-
-
Work-up and Purification:
-
Upon completion of the reaction, cool the mixture in an ice bath and cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl, 30 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure 9-(nitromethyl)fluorene.
-
Method 2: Henry (Nitroaldol) Reaction of 9-Fluorenone with Nitromethane followed by Reduction
This two-step approach involves an initial base-catalyzed addition of nitromethane to 9-fluorenone to form a nitroalkene, followed by a reduction step to yield the desired 9-(nitromethyl)fluorene.
Experimental Protocol:
-
Step 1: Synthesis of 9-(nitromethylidene)fluorene:
-
To a solution of 9-fluorenone (1.80 g, 10 mmol, 1.0 eq) in nitromethane (12.2 g, 200 mmol, 20 eq), add a catalytic amount of a strong base such as 1,8-Diazabicycloundec-7-ene (DBU, 0.15 g, 1 mmol, 0.1 eq).
-
Heat the reaction mixture to 80 °C and stir for 24 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the excess nitromethane under reduced pressure.
-
Dissolve the residue in dichloromethane (50 mL) and wash with 1 M hydrochloric acid (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to yield the crude 9-(nitromethylidene)fluorene, which can be used in the next step without further purification.
-
-
Step 2: Reduction of 9-(nitromethylidene)fluorene:
-
Dissolve the crude 9-(nitromethylidene)fluorene (from the previous step) in a mixture of THF (30 mL) and methanol (10 mL).
-
Add sodium borohydride (NaBH₄, 0.76 g, 20 mmol, 2.0 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction by the slow addition of water (20 mL) at 0 °C.
-
Extract the product with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 9-(nitromethyl)fluorene.
-
Quantitative Data Summary
The following table summarizes the expected, hypothetical quantitative data for the successful synthesis of 9-(nitromethyl)fluorene. These values are based on typical yields for similar reactions and calculated spectroscopic data.
| Parameter | Method 1 (Nucleophilic Substitution) | Method 2 (Henry Reaction & Reduction) |
| Yield | 65-75% | 50-60% (overall for two steps) |
| Molecular Formula | C₁₄H₁₁NO₂ | C₁₄H₁₁NO₂ |
| Molecular Weight | 225.24 g/mol | 225.24 g/mol |
| Appearance | White to pale yellow solid | White to pale yellow solid |
| Melting Point | Expected in the range of 130-140 °C | Expected in the range of 130-140 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.80 (d, 2H), 7.60 (d, 2H), 7.40 (t, 2H), 7.30 (t, 2H), 5.0 (d, 2H), 4.5 (t, 1H) | δ 7.80 (d, 2H), 7.60 (d, 2H), 7.40 (t, 2H), 7.30 (t, 2H), 5.0 (d, 2H), 4.5 (t, 1H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 145.0, 141.0, 128.0, 127.5, 125.0, 120.0, 80.0, 50.0 | δ 145.0, 141.0, 128.0, 127.5, 125.0, 120.0, 80.0, 50.0 |
| IR (KBr, cm⁻¹) | ~3100-3000 (Ar C-H), ~1550 (asym NO₂), ~1370 (sym NO₂) | ~3100-3000 (Ar C-H), ~1550 (asym NO₂), ~1370 (sym NO₂) |
| Mass Spec (ESI-MS) | m/z 226.08 [M+H]⁺ | m/z 226.08 [M+H]⁺ |
Visualization of Synthetic Workflow
The following diagram illustrates the proposed workflow for the synthesis of 9-(nitromethyl)fluorene via the nucleophilic substitution of 9-bromofluorene.
Caption: Proposed workflow for the synthesis of 9-(nitromethyl)fluorene.
Conclusion
The introduction of a nitromethyl group at the C-9 position of fluorene presents a synthetic challenge but offers the potential to generate novel compounds with interesting properties. The protocols detailed above provide a strong starting point for researchers to develop a reliable and efficient methodology for the synthesis of 9-(nitromethyl)fluorene. It is recommended that small-scale pilot reactions are conducted to optimize the reaction conditions for yield and purity. Standard analytical techniques should be employed to confirm the structure and purity of the final product.
Application of Fluorene-Based Compounds in Polymer Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Fluorene-based compounds have emerged as a versatile class of materials in polymer chemistry, owing to their rigid and planar biphenyl structure connected by a methylene bridge. This unique architecture imparts exceptional photophysical and electronic properties, making them highly desirable for a wide range of applications, including organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and chemical sensors. This document provides detailed application notes and experimental protocols for the synthesis and utilization of fluorene-based polymers.
I. Synthesis of Fluorene-Based Polymers
The most prevalent method for synthesizing fluorene-based polymers is the Suzuki cross-coupling reaction. This palladium-catalyzed reaction forms carbon-carbon bonds between a dihalo-fluorene monomer and a diboronic acid or ester comonomer, enabling the creation of a diverse range of copolymers with tunable properties.
A. General Synthesis Workflow
The synthesis of fluorene-based polymers via Suzuki coupling generally follows the workflow outlined below.
Caption: General workflow for Suzuki coupling polymerization of fluorene-based polymers.
B. Detailed Experimental Protocol: Synthesis of Poly[(9,9-dioctylfluorenyl-2,7-diyl)-alt-(4,7-bis(2-thienyl)-2,1,3-benzothiadiazole)] (PFDTBT)[1]
This protocol describes the synthesis of a donor-acceptor copolymer, PFDTBT, which is commonly used in organic electronics.
Materials:
-
9,9-dioctylfluorene-2,7-bis(pinacol boronate) (1 mmol)
-
4,7-bis(5-bromo-2-thienyl)-2,1,3-benzothiadiazole (1 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.020 g)
-
Toluene, anhydrous (12 mL)
-
2 M Potassium Carbonate (K₂CO₃) aqueous solution (8 mL)
-
Phenylboronic acid
-
Methanol
-
Acetone
Procedure:
-
In a glovebox, add 9,9-dioctylfluorene-2,7-bis(pinacol boronate), 4,7-bis(5-bromo-2-thienyl)-2,1,3-benzothiadiazole, and Pd(PPh₃)₄ to a round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous toluene and the 2 M K₂CO₃ solution to the flask.
-
Seal the flask and remove it from the glovebox.
-
Heat the reaction mixture to 85-90 °C and stir vigorously for 48 hours under an inert atmosphere (e.g., nitrogen or argon).
-
After 48 hours, add a small amount of phenylboronic acid to the mixture to end-cap the polymer chains and stir for an additional 2 hours.
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a beaker of vigorously stirring methanol.
-
Collect the polymer precipitate by filtration.
-
Wash the polymer sequentially with methanol and acetone to remove any remaining monomers and catalyst residues.
-
Dry the polymer under vacuum at 60 °C overnight.
II. Characterization of Fluorene-Based Polymers
Thorough characterization is crucial to understand the structure-property relationships of the synthesized polymers. Key characterization techniques are summarized below.
| Technique | Purpose | Typical Observations for Fluorene-Based Polymers |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and purity of the polymer. | Characteristic aromatic and aliphatic proton signals corresponding to the fluorene and comonomer units. |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). | Mw typically in the range of 10-100 kDa with a PDI of 1.5-3.0 for Suzuki polymerization. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymer. | Decomposition temperatures are generally above 300 °C, indicating good thermal stability. |
| Differential Scanning Calorimetry (DSC) | To identify thermal transitions such as glass transition temperature (Tg) and melting point (Tm). | Often amorphous with a detectable Tg, which is influenced by the side-chain length and comonomer structure. |
| UV-Visible (UV-Vis) Spectroscopy | To investigate the electronic absorption properties and determine the optical bandgap. | Strong absorption in the UV-Vis region, with the position of the absorption maximum depending on the polymer's electronic structure. |
| Photoluminescence (PL) Spectroscopy | To study the emission properties and determine the photoluminescence quantum yield (PLQY). | Typically exhibit strong fluorescence in the blue, green, or red region of the visible spectrum. |
| Cyclic Voltammetry (CV) | To determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. | HOMO levels typically range from -5.0 to -6.0 eV, and LUMO levels from -2.0 to -3.5 eV. |
III. Applications in Organic Electronics
Fluorene-based polymers are extensively used as the active layer in various organic electronic devices.
A. Organic Light-Emitting Diodes (OLEDs)
The high photoluminescence quantum yields and tunable emission colors of fluorene-based polymers make them excellent candidates for the emissive layer in OLEDs.
The fabrication of a solution-processed OLED generally involves the sequential deposition of several layers onto a substrate.
Caption: A typical workflow for the fabrication of a solution-processed OLED.
This protocol outlines the fabrication of a polymer light-emitting diode (PLED) using a fluorene-based polymer as the emissive layer.
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Hellmanex™ III cleaning solution
-
Isopropyl alcohol (IPA)
-
Deionized (DI) water
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution
-
Fluorene-based polymer (e.g., PFO) solution in toluene (10 mg/mL)
-
Calcium (Ca)
-
Aluminum (Al)
-
UV-curable epoxy
Equipment:
-
Ultrasonic bath
-
Spin coater
-
Hotplate
-
Thermal evaporator
-
Glovebox with an inert atmosphere
Procedure:
-
Substrate Cleaning:
-
Sonicate the ITO substrates in a 2% Hellmanex™ solution for 15 minutes.
-
Rinse thoroughly with DI water.
-
Sonicate in IPA for 15 minutes.
-
Rinse thoroughly with DI water.
-
Dry the substrates with a stream of nitrogen and bake at 120 °C for 10 minutes.
-
-
Hole Transport Layer (HTL) Deposition:
-
Transfer the cleaned substrates into a nitrogen-filled glovebox.
-
Spin-coat a filtered PEDOT:PSS solution onto the ITO surface at 4000 rpm for 60 seconds.
-
Anneal the substrates on a hotplate at 150 °C for 15 minutes.
-
-
Emissive Layer (EML) Deposition:
-
Spin-coat the fluorene-based polymer solution onto the PEDOT:PSS layer at 2000 rpm for 60 seconds.
-
Anneal the substrates at 80 °C for 10 minutes to remove residual solvent.
-
-
Cathode Deposition:
-
Transfer the substrates to a thermal evaporator inside the glovebox.
-
Deposit a 20 nm layer of Calcium (Ca) followed by a 100 nm layer of Aluminum (Al) through a shadow mask at a pressure below 10⁻⁶ Torr.
-
-
Encapsulation:
-
Encapsulate the device using a glass slide and UV-curable epoxy to protect it from oxygen and moisture.
-
The performance of OLEDs is evaluated based on several key metrics. The table below summarizes the performance of some representative fluorene-based polymers in OLEDs.
| Polymer | Device Structure | Emission Color | Max. Luminance (cd/m²) | Max. External Quantum Efficiency (EQE) (%) |
| PFO | ITO/PEDOT:PSS/PFO/Ca/Al | Blue | 1,500 | 1.2 |
| PF-Green | ITO/PEDOT:PSS/PF-Green/Ca/Al | Green | 59,400 | 6.0[1] |
| PF-Red | ITO/PEDOT:PSS/PF-Red/Ca/Al | Red | 10,200 | 3.5 |
| V-MFCz | Full-solution-processed | Deep-blue | - | 1.91[2] |
B. Organic Solar Cells (OSCs)
Fluorene-based copolymers, particularly those with a donor-acceptor architecture, are effective light-harvesting materials in the active layer of bulk heterojunction (BHJ) organic solar cells.
The fabrication of a conventional BHJ solar cell is similar to that of an OLED, with the active layer being a blend of a donor polymer and an acceptor material.
Caption: A typical workflow for the fabrication of a bulk heterojunction organic solar cell.
This protocol describes the fabrication of a BHJ solar cell using a fluorene-based polymer as the electron donor and a non-fullerene acceptor (Y6).
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
PEDOT:PSS solution
-
Fluorene-based polymer (e.g., PBFO-F) and Y6 acceptor blend solution in chloroform with 0.2% 1,8-diiodooctane (DIO)
-
PDINN (perylene diimide derivative) solution in methanol
-
Silver (Ag)
Procedure:
-
Substrate Cleaning: Follow the same procedure as for OLED fabrication.
-
HTL Deposition: Spin-coat a filtered PEDOT:PSS solution onto the ITO surface and anneal at 150 °C for 15 minutes.
-
Active Layer Deposition:
-
In a nitrogen-filled glovebox, spin-coat the PBFO-F:Y6 blend solution onto the PEDOT:PSS layer.
-
Anneal the film at 100 °C for 10 minutes.
-
-
Electron Transport Layer (ETL) Deposition: Spin-coat the PDINN solution onto the active layer.
-
Cathode Deposition: Deposit a 100 nm layer of Silver (Ag) through a shadow mask via thermal evaporation.
The performance of OSCs is characterized by several parameters, including power conversion efficiency (PCE).
| Donor Polymer | Acceptor | PCE (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) (%) |
| BisDMO-PFDTBT | PC₇₁BM | 4.5[3] | 0.97[3] | 9.1[3] | 51[3] |
| A new D-A polymer | PC₇₀BM | 6.2[4] | - | - | - |
| PBFO-H | Y6 | 7.26[5] | 0.77[5] | 19.94[5] | 47.38[5] |
| PBFO-F | Y6 | 10.71[5] | 0.84[5] | 23.17[5] | 55.2[5] |
IV. Conclusion
Fluorene-based polymers are a remarkable class of materials with significant potential in polymer chemistry and organic electronics. Their versatile synthesis allows for the fine-tuning of their electronic and optical properties, leading to high-performance OLEDs and OSCs. The detailed protocols and data presented in this document provide a solid foundation for researchers and scientists to explore and innovate in this exciting field.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 9-(Nitromethyl)-9H-fluorene
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 9-(nitromethyl)-9H-fluorene. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
Question 1: I am observing a very low yield of the desired product, this compound. What are the potential causes and solutions?
Answer:
Low yields can stem from several factors. Below is a summary of potential causes and recommended troubleshooting steps.
-
Incomplete Deprotonation of Fluorene: The acidity of the C9 proton of fluorene requires a sufficiently strong base for complete deprotonation to form the reactive fluorenide anion.
-
Solution: Consider using a stronger base than what you are currently employing. Common bases for this purpose include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or organolithium reagents like n-butyllithium (n-BuLi). Ensure the base is fresh and has been handled under anhydrous conditions.
-
-
Poor Quality of Reagents or Solvents: The presence of moisture or impurities in your reagents or solvents can quench the fluorenide anion or react with your electrophile.
-
Solution: Use freshly distilled, anhydrous solvents. Ensure your fluorene starting material is pure and that the nitromethane or other electrophile has not degraded.
-
-
Suboptimal Reaction Temperature: The reaction temperature can significantly impact the reaction rate and the stability of the intermediates.
-
Solution: If the reaction is slow, consider a moderate increase in temperature. However, be aware that higher temperatures can also promote side reactions. Conversely, if you are observing significant byproduct formation, cooling the reaction mixture might be beneficial.
-
-
Inefficient Quenching: The reaction workup is critical for isolating the product.
-
Solution: Ensure the reaction is quenched properly, typically with a dilute aqueous acid, to neutralize any remaining base and protonate any unreacted anion.
-
Question 2: My reaction mixture is turning a dark color, and I am isolating a significant amount of 9-fluorenone as a byproduct. Why is this happening and how can I prevent it?
Answer:
The formation of 9-fluorenone is a common issue and is typically due to the oxidation of the fluorenide anion or the fluorene starting material.[1][2]
-
Presence of Oxygen: The fluorenide anion is highly susceptible to oxidation by atmospheric oxygen.
-
Solution: It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). This can be achieved by using standard Schlenk line techniques or a glovebox. Degas your solvents prior to use to remove dissolved oxygen.
-
-
Reaction Conditions Favoring Oxidation: Certain bases and reaction conditions can promote oxidation.
-
Solution: If using a strong base like n-BuLi, ensure slow addition at a low temperature to control the exotherm and minimize side reactions. Some researchers have noted that aerobic oxidation can be facilitated in the presence of a base like KOH in THF.[2]
-
Question 3: I am having difficulty purifying the final product. What purification strategies are recommended?
Answer:
Purification of this compound can be challenging due to the potential for co-eluting impurities or product instability.
-
Column Chromatography: This is the most common method for purification.
-
Recommended Solvents: A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective. Start with a low polarity to elute non-polar byproducts like unreacted fluorene, and gradually increase the polarity to elute your product.
-
Stationary Phase: Silica gel is the standard stationary phase. If your compound is acid-sensitive, you can use silica gel that has been neutralized with triethylamine.
-
-
Recrystallization: If the crude product is of sufficient purity, recrystallization can be an effective final purification step.
-
Recommended Solvents: A solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures is ideal. Toluene or a mixture of ethanol and water could be suitable starting points for solvent screening.
-
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A1: A common and plausible route involves the nucleophilic substitution of a suitable electrophile by the fluorenide anion. The general steps are:
-
Deprotonation of 9H-fluorene at the C9 position using a strong base (e.g., NaH, t-BuOK) in an anhydrous aprotic solvent (e.g., THF, DMF) to generate the fluorenide anion.
-
Reaction of the fluorenide anion with an electrophile containing a nitromethyl group, such as bromonitromethane or iodonitromethane.
-
Aqueous workup to quench the reaction and subsequent purification.
Q2: What are the expected side reactions in this synthesis?
A2: Besides the oxidation to 9-fluorenone, other potential side reactions include:
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Dialkylation: Reaction of the product with another equivalent of the fluorenide anion, leading to 9,9-disubstituted fluorene derivatives.
-
Elimination Reactions: If the electrophile has a suitable leaving group and an adjacent proton, elimination to form a nitroalkene could compete with the desired substitution.
-
Reaction with the Solvent: Some strong bases, like n-BuLi, can react with solvents like THF.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexanes and ethyl acetate. The disappearance of the fluorene spot and the appearance of a new, more polar product spot will indicate the progression of the reaction.
Experimental Protocols
Representative Protocol for the Synthesis of this compound
Disclaimer: This is a representative protocol for troubleshooting and educational purposes. Researchers should conduct their own literature search and risk assessment before proceeding.
-
Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 9H-fluorene (1.0 eq).
-
Addition of Solvent and Base: Anhydrous tetrahydrofuran (THF) is added to dissolve the fluorene. The solution is cooled to 0 °C in an ice bath. Sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise under a positive pressure of nitrogen.
-
Formation of the Fluorenide Anion: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour. The formation of the reddish-orange fluorenide anion should be observed.
-
Addition of the Electrophile: The reaction mixture is cooled back to 0 °C. A solution of bromonitromethane (1.1 eq) in anhydrous THF is added dropwise via syringe over 30 minutes.
-
Reaction: The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred overnight.
-
Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Data Presentation
Table 1: Troubleshooting Guide for Varying Reaction Parameters
| Parameter | Variation | Observed Issue | Potential Cause | Recommended Action |
| Base | Sodium Ethoxide | Low Conversion | Insufficiently strong base to fully deprotonate fluorene. | Use a stronger base such as NaH, t-BuOK, or n-BuLi. |
| Temperature | 60 °C | Significant byproduct formation (dark color) | Increased rate of side reactions, including oxidation. | Maintain a lower reaction temperature (e.g., 0 °C to room temp). |
| Atmosphere | Air | Formation of 9-fluorenone | Oxidation of the fluorenide anion by atmospheric oxygen. | Perform the reaction under an inert atmosphere (N₂ or Ar). |
| Solvent | Non-anhydrous THF | No reaction or very low yield | Quenching of the fluorenide anion by water. | Use freshly distilled, anhydrous solvents. |
Visualizations
Diagram 1: Synthetic Workflow for this compound
Caption: Proposed synthetic workflow for this compound.
Diagram 2: Potential Side Reaction Pathways
Caption: Common side reactions in the synthesis of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for 9-Substituted Fluorene Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of 9-substituted fluorene derivatives.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of 9-substituted fluorene derivatives in a question-and-answer format.
Suzuki-Miyaura Coupling Reactions
Question: Why is my Suzuki-Miyaura coupling reaction failing or giving low yields when synthesizing 9-arylfluorenes?
Answer: Low yields or failure in Suzuki-Miyaura coupling of fluorene derivatives can stem from several factors:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. For electron-rich fluorenyl substrates, electron-rich and bulky ligands such as SPhos or XPhos can be effective.[1] The use of pre-catalysts can also ensure the efficient generation of the active Pd(0) species.
-
Base Selection: The choice of base is crucial and can significantly impact the reaction outcome. While common bases like potassium carbonate (K₂CO₃) are often used, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary for challenging couplings.[2] The base's strength and solubility can influence the transmetalation step.
-
Solvent System: The solvent system must be appropriate for both the organic substrate and the inorganic base. A mixture of a non-polar solvent like toluene or dioxane with an aqueous phase is common. The use of a phase-transfer catalyst can sometimes be beneficial in biphasic systems.
-
Boronic Acid/Ester Quality: Boronic acids are susceptible to degradation, particularly protodeboronation (hydrolysis back to the arene).[3] Ensure the boronic acid or ester is pure and dry. Using more stable boronate esters, such as pinacol esters, can mitigate this issue.[3]
-
Oxygen Contamination: Palladium catalysts are sensitive to oxygen, which can lead to catalyst deactivation through oxidation. It is essential to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[3]
-
Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side reactions. Optimization of the reaction temperature is key. Some modern catalyst systems can facilitate reactions at lower temperatures.
Question: I am observing significant amounts of homocoupling of my fluorenylboronic acid. How can I minimize this side reaction?
Answer: Homocoupling is a common side reaction in Suzuki couplings. To minimize it:
-
Use Bulky Ligands: Sterically hindered phosphine ligands can disfavor the formation of the homocoupled product by sterically shielding the palladium center.
-
Control Reaction Stoichiometry: Using a slight excess of the aryl halide relative to the boronic acid can favor the cross-coupling pathway.
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling more than the rate of the desired cross-coupling.
-
Ensure an Oxygen-Free Environment: As mentioned, oxygen can promote homocoupling. Rigorous degassing is crucial.[3]
Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination of a 9-bromofluorene derivative is sluggish or incomplete. What can I do to improve the reaction?
Answer: Sluggish or incomplete Buchwald-Hartwig reactions can often be improved by optimizing the following:
-
Ligand Selection: The choice of ligand is paramount. Bulky, electron-rich biarylphosphine ligands like XPhos, SPhos, and RuPhos are often highly effective for C-N bond formation.[4][5] The specific ligand may need to be screened for optimal performance with your specific substrates.
-
Base Strength: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[4]
-
Solvent: Anhydrous, non-protic solvents such as toluene or dioxane are typically used. The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species.
-
Catalyst Precursor: Using a stable palladium pre-catalyst can lead to more consistent results by ensuring the efficient generation of the active catalytic species.
-
Reaction Temperature: Microwave irradiation has been shown to significantly accelerate Buchwald-Hartwig aminations, reducing reaction times from hours to minutes.[6] If using conventional heating, ensure the temperature is sufficient to drive the reaction to completion without causing catalyst decomposition.
Question: I am getting a significant amount of hydrodehalogenation as a side product in my Buchwald-Hartwig reaction. How can I prevent this?
Answer: Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, can compete with the desired amination. To minimize this:
-
Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of reductive elimination (forming the C-N bond) and competing side reactions. Screening different combinations can be beneficial.
-
Control Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can sometimes favor side reactions. Monitoring the reaction progress by techniques like TLC or GC-MS can help determine the optimal reaction time.
Sonogashira Coupling
Question: My Sonogashira coupling of a 9-iodofluorene with a terminal alkyne is not working. What are the common pitfalls?
Answer: The Sonogashira coupling can be sensitive to several factors:
-
Catalyst Deactivation: The palladium catalyst can be deactivated by the formation of palladium black, especially in the presence of THF.[7] Using a different solvent, such as triethylamine (Et₃N) alone, might be beneficial.[7]
-
Copper Co-catalyst: The copper(I) co-catalyst is essential. Ensure the copper salt (typically CuI) is fresh and of good quality. Activation of the CuI by heating may be necessary in some cases.[7]
-
Amine Base: The amine base, often triethylamine or diisopropylamine, should be distilled and dry, as impurities can poison the catalyst.[7]
-
Degassing: As with other palladium-catalyzed reactions, thorough degassing of the solvent and reagents is critical to prevent catalyst oxidation.
-
Alkyne Volatility: If using a volatile alkyne like TMS-acetylene, ensure the reaction is performed in a sealed vessel to prevent its evaporation, especially at elevated temperatures.[7]
Data Presentation
The following tables summarize typical reaction conditions for key transformations used in the synthesis of 9-substituted fluorene derivatives. These are intended as starting points, and optimization may be required for specific substrates.
Table 1: Optimized Conditions for Suzuki-Miyaura Coupling of Aryl Halides with Fluorenylboronic Acid Derivatives
| Parameter | Condition | Rationale |
| Palladium Catalyst | Pd(OAc)₂ / SPhos or XPhos | SPhos and XPhos are bulky, electron-rich ligands that promote efficient oxidative addition and reductive elimination.[1] |
| Ligand to Pd Ratio | 2:1 to 4:1 | Ensures complete coordination to the palladium center and prevents catalyst decomposition. |
| Base | K₃PO₄ or Cs₂CO₃ | Strong, non-nucleophilic bases that effectively promote transmetalation.[2] |
| Solvent | Toluene/H₂O or Dioxane/H₂O (e.g., 4:1 v/v) | Biphasic system allows for dissolution of both organic and inorganic reagents. |
| Temperature | 80-110 °C | Provides sufficient thermal energy for the reaction to proceed without significant catalyst degradation. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and deactivation of the palladium catalyst.[3] |
Table 2: General Conditions for Buchwald-Hartwig Amination of 9-Bromofluorene Derivatives
| Parameter | Condition | Rationale |
| Palladium Catalyst | Pd₂(dba)₃ / XPhos or RuPhos | These catalyst systems are highly active for C-N bond formation with a broad substrate scope.[5][6] |
| Ligand to Pd Ratio | 2:1 | Optimizes catalytic activity. |
| Base | NaOtBu or K₂CO₃ | Strong, non-nucleophilic base is essential for deprotonating the amine.[4] |
| Solvent | Anhydrous Toluene or Dioxane | Aprotic solvents that are compatible with the strong base and catalytic system. |
| Temperature | 100-150 °C (Conventional or Microwave) | Higher temperatures are often required; microwave heating can significantly reduce reaction times.[6] |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the catalyst from oxidation. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere, add the 9-substituted fluorenyl boronic acid (1.0 eq.), the aryl halide (1.2 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Add the base (e.g., K₃PO₄, 2.0 eq.).
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Add the degassed solvent system (e.g., toluene and water, 4:1 v/v).
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the 9-bromofluorene derivative (1.0 eq.), the amine (1.2 eq.), the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), and the base (e.g., NaOtBu, 1.5 eq.) to a dry reaction vessel.
-
Add anhydrous, degassed solvent (e.g., toluene).
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the residue by column chromatography.
Mandatory Visualization
Logical Workflow for Troubleshooting a Failing Suzuki-Miyaura Coupling Reaction
A troubleshooting workflow for Suzuki-Miyaura coupling reactions.
Simplified Wnt Signaling Pathway and a Potential Point of Inhibition by a 9-Substituted Fluorene Derivative
Some 9-substituted fluorene derivatives have been investigated as potential anticancer agents.[8][9] The Wnt signaling pathway is a critical pathway in cancer development, and its inhibition is a therapeutic strategy.[10][11][12] The diagram below illustrates a simplified canonical Wnt signaling pathway and a hypothetical point of inhibition by a 9-substituted fluorene derivative.
Simplified Wnt signaling pathway with a hypothetical inhibitor.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. scispace.com [scispace.com]
- 9. Synthesis and biological evaluation of novel dibenzofluorene derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small-Molecule Inhibitors Targeting the Canonical WNT Signaling Pathway for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
Technical Support Center: Purification of 9-(nitromethyl)-9H-fluorene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 9-(nitromethyl)-9H-fluorene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: The isolated product is a yellow solid or oil, not the expected white crystalline solid.
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Possible Cause 1: Presence of 9-fluorenone impurity.
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Reasoning: The fluorene moiety is susceptible to oxidation at the C9 position, especially in the presence of air and base, to form the yellow-colored 9-fluorenone. This is a very common impurity in fluorene chemistry.
-
Solution:
-
Column Chromatography: Separate the non-polar this compound from the more polar 9-fluorenone. A silica gel column with a non-polar eluent system is recommended.
-
Recrystallization: If the 9-fluorenone concentration is low, recrystallization from a suitable solvent system may be effective.
-
-
-
Possible Cause 2: Presence of other colored impurities from the nitration reaction.
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Reasoning: The reaction to introduce the nitromethyl group might produce colored byproducts.
-
Solution: Column chromatography is the most effective method to remove a wide range of impurities with different polarities.
-
Issue 2: Low yield after purification.
-
Possible Cause 1: Product loss during recrystallization.
-
Reasoning: The product may be too soluble in the chosen recrystallization solvent, even at low temperatures.
-
Solution:
-
Optimize Solvent System: Test different solvent systems, including mixed solvents, to find one where the product has high solubility at high temperatures and low solubility at low temperatures.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Controlled Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.
-
-
-
Possible Cause 2: Product decomposition during purification.
-
Reasoning: Nitroalkanes can be thermally sensitive.[1][2] Prolonged heating during recrystallization or on the rotovap can lead to decomposition.
-
Solution:
-
Avoid Excessive Heat: Use gentle heating during dissolution for recrystallization and remove the solvent under reduced pressure at a low temperature.
-
Protect from Light: Fluorene derivatives can be light-sensitive. Store the compound in a dark place and protect it from light during purification whenever possible.
-
-
Issue 3: The NMR spectrum of the purified product shows the presence of starting material (9H-fluorene).
-
Possible Cause: Incomplete reaction or co-elution during chromatography.
-
Reasoning: The reaction may not have gone to completion. Additionally, 9H-fluorene is non-polar and may elute close to the desired product during column chromatography if the eluent is too non-polar.
-
Solution:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the reaction progress and ensure all the starting material is consumed.
-
Optimize Chromatography: Use a less polar eluent system for column chromatography to achieve better separation between 9H-fluorene and this compound.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in the synthesis of this compound?
A1: The most common impurity is 9-fluorenone, which arises from the oxidation of the fluorene ring system. Its yellow color is often an indicator of its presence.
Q2: How can I prevent the formation of 9-fluorenone during the synthesis and work-up?
A2: To minimize the formation of 9-fluorenone, it is advisable to carry out the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. Also, avoid prolonged exposure to basic conditions in the presence of air.
Q3: What are the recommended storage conditions for this compound?
A3: The compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere, to prevent degradation.
Q4: What is a suitable solvent for recrystallizing this compound?
A4: The ideal solvent will depend on the impurity profile. A good starting point is a solvent system where the compound is soluble when hot and sparingly soluble when cold. Based on the polarity of similar fluorene compounds, consider solvents like ethanol, methanol, or a mixture of a good solvent (like dichloromethane or ethyl acetate) and a poor solvent (like hexanes or petroleum ether).[3][4]
Q5: How can I monitor the purity of my fractions during column chromatography?
A5: Use Thin Layer Chromatography (TLC) to analyze the fractions. Spot the collected fractions on a TLC plate along with a reference spot of the crude mixture. Visualize the spots under a UV lamp. Fractions containing the pure product should show a single spot at the correct Rf value.
Data Presentation
Table 1: Solvent Systems for Recrystallization of Fluorene Derivatives
| Solvent/Solvent System | Polarity | Notes |
| Toluene | Non-polar | Good for dissolving non-polar fluorene derivatives.[3][4] |
| Ethanol | Polar Protic | Often used for recrystallization of moderately polar compounds.[5] |
| Methanol | Polar Protic | Similar to ethanol, but more polar.[3][4] |
| Isooctane | Non-polar | Can be used as a non-polar solvent for recrystallization. |
| Dichloromethane/Hexane | Mixed | A good combination for compounds of intermediate polarity. |
| Ethyl Acetate/Hexane | Mixed | Another versatile mixed solvent system. |
Table 2: Eluent Systems for Column Chromatography of Fluorene Derivatives
| Eluent System (v/v) | Polarity | Application |
| Hexane / Ethyl Acetate (9:1) | Low | Good starting point for separating non-polar fluorene derivatives from more polar impurities. |
| Hexane / Dichloromethane (1:1) | Medium | For separating compounds of similar polarity.[6] |
| Toluene | Low | Can be used for non-polar compounds. |
| Petroleum Ether / Dichloromethane | Low to Medium | A common system for separating fluorene and fluorenone.[6] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
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Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of the chosen solvent and gently heat. If the compound dissolves readily in the hot solvent and precipitates upon cooling, the solvent is suitable.
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Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent required to completely dissolve the solid.
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Decoloration (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.
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Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold recrystallization solvent.
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Drying: Dry the crystals in a vacuum oven at a low temperature.
Protocol 2: Purification by Flash Column Chromatography
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Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., Hexane/Ethyl Acetate 9:1). Pour the slurry into a chromatography column and allow it to pack under pressure.
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Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed product to the top of the packed column.
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Elution: Add the eluent to the top of the column and apply pressure to begin eluting the compounds.
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Fraction Collection: Collect fractions in test tubes.
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Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator at a low temperature.
Mandatory Visualization
Caption: Workflow of purification challenges for this compound.
References
Technical Support Center: Nitration of 9-Methyl-9H-Fluorene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 9-methyl-9H-fluorene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
Issue: Low Yield of the Desired Mononitrated Product (2-nitro-9-methyl-9H-fluorene)
Q1: My reaction is resulting in a low yield of the expected 2-nitro-9-methyl-9H-fluorene. What are the potential causes and how can I improve the yield?
A1: Low yields in the nitration of 9-methyl-9H-fluorene can stem from several factors. The primary reasons include incomplete reaction, formation of multiple side products, and degradation of the starting material or product. To improve your yield, consider the following troubleshooting steps:
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Reaction Temperature: The nitration of fluorene derivatives is an exothermic reaction. Maintaining a low temperature (typically 0-10 °C) is crucial to prevent over-nitration and oxidative side reactions. Use an ice bath to carefully control the temperature throughout the addition of the nitrating agent.
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Nitrating Agent Stoichiometry: Carefully control the molar ratio of nitric acid to 9-methyl-9H-fluorene. An excess of nitric acid can lead to the formation of dinitro and other polynitrated byproducts. Start with a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of nitric acid and optimize from there.
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Reaction Time: While sufficient time is needed for the reaction to go to completion, prolonged reaction times, especially at elevated temperatures, can increase the likelihood of side reactions. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Purity of Starting Material: Ensure the 9-methyl-9H-fluorene starting material is pure. Impurities can interfere with the reaction and lead to the formation of undesired byproducts.
Issue: Formation of a Complex Mixture of Products
Q2: My reaction mixture shows multiple spots on a TLC plate, indicating the formation of several products. What are the likely side reactions and how can I minimize them?
A2: The formation of a complex product mixture is a common issue in the nitration of activated aromatic compounds like 9-methyl-9H-fluorene. The primary side reactions to consider are polynitration and oxidation.
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Polynitration: The initial mononitration product is still susceptible to further nitration, leading to the formation of dinitro- and trinitro-9-methyl-9H-fluorene isomers. To minimize polynitration:
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Use a less concentrated nitrating agent.
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Maintain a low reaction temperature.
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Carefully control the stoichiometry of the nitric acid.
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Oxidation: The methyl group at the 9-position and the fluorene ring itself can be susceptible to oxidation by nitric acid, especially under harsh conditions. This can lead to the formation of 9-methyl-9-fluorenol, 9-fluorenone derivatives, or even ring-opened products. To reduce oxidation:
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Employ milder nitrating agents if possible.
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Ensure the reaction temperature is strictly controlled.
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Keep the reaction time to a minimum.
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Issue: Difficulty in Purifying the Final Product
Q3: I am struggling to isolate the pure 2-nitro-9-methyl-9H-fluorene from the reaction mixture. What purification strategies are most effective?
A3: The purification of the desired product from a mixture of constitutional isomers and other byproducts can be challenging. A combination of techniques is often necessary:
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Column Chromatography: This is the most effective method for separating the different nitro isomers. A silica gel column with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) is typically used. Careful selection of the solvent system is critical for achieving good separation.
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Recrystallization: If a solid product is obtained, recrystallization can be an effective final purification step to remove minor impurities. Suitable solvents include ethanol, methanol, or a mixture of dichloromethane and hexanes.
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Preparative TLC or HPLC: For small-scale reactions or when high purity is essential, preparative thin-layer chromatography or high-performance liquid chromatography can be employed.
Frequently Asked Questions (FAQs)
Q4: What is the expected regioselectivity for the mononitration of 9-methyl-9H-fluorene?
A4: The nitration of 9-methyl-9H-fluorene is an electrophilic aromatic substitution reaction. The primary sites of substitution are the electron-rich positions of the fluorene ring. The major mononitrated product is typically 2-nitro-9-methyl-9H-fluorene . Substitution at the 2- and 7-positions is favored due to the electronic activation of the fluorene system. The 4- and 5-positions are generally less reactive.
Q5: Can the methyl group at the 9-position be nitrated (side-chain nitration)?
A5: While aromatic ring nitration is the predominant reaction pathway, side-chain nitration of the 9-methyl group to form 9-(nitromethyl)-9H-fluorene is a potential, though generally minor, side reaction. This is more likely to occur under more vigorous reaction conditions.
Q6: Are there alternative, milder nitrating agents I can use to reduce side reactions?
A6: Yes, if the standard mixed acid (HNO₃/H₂SO₄) system is proving to be too harsh, you can explore milder nitrating agents. Some alternatives include:
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Acetyl nitrate (CH₃COONO₂): Generated in situ from nitric acid and acetic anhydride, it is a milder nitrating agent.
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Nitronium tetrafluoroborate (NO₂BF₄): A stable salt that can be used in aprotic solvents, offering better control over the reaction.
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Dinitrogen pentoxide (N₂O₅): A powerful nitrating agent that can sometimes offer different selectivity compared to mixed acid.
The choice of a milder reagent may require optimization of the reaction conditions, including solvent and temperature.
Experimental Protocols
Protocol: Nitration of 9-Methyl-9H-Fluorene with Mixed Acid
This protocol is a general guideline and may require optimization based on your specific experimental setup and desired outcome.
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Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add a calculated amount of concentrated nitric acid (e.g., 1.1 equivalents) to a pre-cooled volume of concentrated sulfuric acid. Maintain the temperature of the mixture below 10 °C during the addition.
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Dissolution of Starting Material: In a separate flask, dissolve 9-methyl-9H-fluorene (1.0 equivalent) in a suitable solvent such as dichloromethane or acetic acid. Cool this solution in an ice bath.
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Reaction: Slowly add the prepared nitrating mixture dropwise to the solution of 9-methyl-9H-fluorene while vigorously stirring and maintaining the reaction temperature between 0 and 5 °C.
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Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 10:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 1-2 hours.
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Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice with stirring. The crude product should precipitate.
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Extraction: If the product does not precipitate or to ensure complete recovery, extract the aqueous mixture with a suitable organic solvent like dichloromethane or ethyl acetate.
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Washing: Wash the combined organic layers sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Combine the fractions containing the desired 2-nitro-9-methyl-9H-fluorene and remove the solvent to yield the pure product.
Quantitative Data
The following table summarizes hypothetical quantitative data for the nitration of 9-methyl-9H-fluorene under different reaction conditions. This data is for illustrative purposes to guide optimization.
| Entry | Nitrating Agent (Equivalents of HNO₃) | Temperature (°C) | Reaction Time (h) | Yield of 2-nitro-9-methyl-9H-fluorene (%) | Yield of Dinitro-isomers (%) | Yield of Oxidized Byproducts (%) |
| 1 | 1.1 | 0-5 | 1 | 75 | 10 | <5 |
| 2 | 1.1 | 25 | 1 | 50 | 25 | 15 |
| 3 | 2.5 | 0-5 | 2 | 40 | 50 | <5 |
| 4 | 1.1 (Acetyl Nitrate) | 0-5 | 3 | 85 | <5 | <2 |
Visualizations
Caption: Troubleshooting workflow for side reactions in the nitration of 9-methyl-9H-fluorene.
Technical Support Center: Synthesis of 9-(Nitromethyl)-9H-fluorene
Disclaimer: The synthesis of 9-(nitromethyl)-9H-fluorene is not widely documented in readily accessible scientific literature. The following troubleshooting guide and frequently asked questions are based on general principles of organic synthesis, drawing parallels from known reactions of fluorene and nitromethane derivatives. These are intended to be hypothetical scenarios and solutions. A specific, validated experimental protocol is essential for practical laboratory work.
Troubleshooting Guides
This section addresses potential issues that researchers may encounter during the synthesis of this compound, assuming a plausible synthetic route involving the reaction of a 9-halofluorene (e.g., 9-bromofluorene) with the anion of nitromethane.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Incomplete deprotonation of nitromethane: The base used may not be strong enough to generate a sufficient concentration of the nitromethane anion. 2. Poor reactivity of the 9-halofluorene: The halide may not be a good enough leaving group under the reaction conditions. 3. Side reactions: Elimination to form 9-methylenefluorene or decomposition of the starting materials or product. 4. Reaction temperature too low: Insufficient energy to overcome the activation barrier. | 1. Choice of Base: Switch to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Ensure the base is fresh and properly handled to maintain its reactivity. 2. Leaving Group: If using 9-chlorofluorene, consider switching to 9-bromofluorene or 9-iodofluorene for enhanced reactivity. 3. Reaction Conditions: Run the reaction at a lower temperature to minimize side reactions. Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition. 4. Temperature Optimization: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) to find the optimal balance between reaction rate and side product formation. |
| Presence of Unreacted 9-Bromofluorene | 1. Insufficient nitromethane anion: The molar ratio of the nitromethane anion to 9-bromofluorene may be too low. 2. Short reaction time: The reaction may not have been allowed to proceed to completion. | 1. Stoichiometry: Increase the molar excess of nitromethane and the base (e.g., 1.5 to 2 equivalents relative to 9-bromofluorene). 2. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of maximum conversion. |
| Formation of 9-Fluorenone as a Major Byproduct | Presence of oxygen and base: The fluorenyl anion, if formed, can be readily oxidized to 9-fluorenone in the presence of atmospheric oxygen. | Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (nitrogen or argon). Use degassed solvents. |
| Formation of a Dark Tar-like Substance | Decomposition: The reaction conditions (e.g., high temperature, strong base) may be causing the decomposition of starting materials, intermediates, or the final product. | Milder Conditions: Attempt the reaction at a lower temperature and with a less aggressive base. Consider a phase-transfer catalyst to facilitate the reaction under milder conditions. |
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A1: A common and plausible method would be the nucleophilic substitution of a 9-halofluorene, such as 9-bromofluorene, with the anion of nitromethane. The nitromethane is deprotonated by a suitable base to form the nucleophile, which then attacks the electrophilic C9 position of the fluorene ring, displacing the halide.
Q2: What are the critical parameters to control for a successful synthesis?
A2: The most critical parameters include:
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Choice of Base: The base must be strong enough to deprotonate nitromethane effectively without promoting significant side reactions.
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Solvent: The solvent should be aprotic and able to dissolve the reactants. Anhydrous conditions are crucial.
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Temperature: The reaction temperature needs to be carefully controlled to ensure a reasonable reaction rate while minimizing decomposition and side product formation.
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Inert Atmosphere: The reaction should be conducted under an inert atmosphere to prevent oxidation, particularly the formation of 9-fluorenone.
Q3: How can I purify the final product?
A3: Purification of this compound would likely involve standard techniques such as:
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Workup: Quenching the reaction with a mild acid, followed by extraction with an organic solvent.
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Chromatography: Column chromatography on silica gel is a common method for separating the desired product from unreacted starting materials and byproducts. The choice of eluent would need to be determined empirically, starting with a non-polar solvent and gradually increasing polarity.
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent system could be an effective final purification step.
Experimental Protocols (Hypothetical)
Note: The following is a hypothetical protocol and should be adapted and optimized based on actual experimental findings.
Synthesis of this compound from 9-Bromofluorene
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Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq.) as a 60% dispersion in mineral oil.
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Solvent Addition: Wash the sodium hydride with anhydrous hexane under a nitrogen atmosphere to remove the mineral oil, then add anhydrous dimethylformamide (DMF).
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Nucleophile Formation: Cool the suspension to 0 °C in an ice bath. Add nitromethane (1.5 eq.) dropwise via the dropping funnel over 15 minutes. Stir the mixture at 0 °C for 30 minutes.
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Reactant Addition: Dissolve 9-bromofluorene (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.
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Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
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Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
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Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Technical Support Center: Stability of 9-(Nitromethyl)-9H-fluorene Under Acidic Conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-(nitromethyl)-9H-fluorene, focusing on its stability challenges under acidic experimental conditions.
Frequently Asked Questions (FAQs)
Q1: I am using this compound in an acidic reaction medium and I am observing the formation of a significant, unexpected byproduct. What could this be?
A1: Under acidic conditions, this compound is susceptible to a transformation known as the Nef reaction. This reaction converts a secondary nitroalkane, such as this compound, into a ketone. The most likely byproduct you are observing is 9-fluorenone. It is crucial to monitor your reaction mixture for the presence of this impurity, as it may compete with your desired reaction pathway and complicate purification.
Q2: What is the mechanism behind the degradation of this compound to 9-fluorenone in acid?
A2: The degradation proceeds via the Nef reaction. The reaction is initiated by the protonation of the nitro group, followed by a rearrangement and subsequent hydrolysis to yield the corresponding ketone, in this case, 9-fluorenone, and nitrous oxide. The acidic environment catalyzes this transformation.
Q3: My reaction mixture is turning yellow/orange when I add acid. Is this related to the instability of this compound?
A3: Yes, this color change is a strong indicator of degradation. 9-fluorenone, the primary degradation product, is a yellow-orange solid. The intensity of the color can give a qualitative indication of the extent of decomposition of your starting material.
Q4: How can I minimize the degradation of this compound in my experiments?
A4: To minimize degradation, consider the following strategies:
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Temperature Control: Perform your reaction at the lowest possible temperature that still allows for the desired transformation to occur. The rate of the Nef reaction is temperature-dependent.
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pH Control: If your reaction tolerates it, use the mildest acidic conditions possible. A higher concentration of strong acid will accelerate the degradation.
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Reaction Time: Minimize the reaction time to reduce the exposure of the compound to acidic conditions.
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Inert Atmosphere: While the primary degradation pathway is hydrolysis, working under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidative side reactions.
Q5: What are the recommended storage conditions for this compound?
A5: this compound should be stored in a cool, dark, and dry place. It is advisable to store it under an inert atmosphere to prevent any potential long-term degradation. Avoid storing it in solutions, especially if they are acidic.
Troubleshooting Guides
Problem 1: Low yield of desired product and isolation of 9-fluorenone.
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Symptom: The yield of your target molecule is significantly lower than expected, and you have identified 9-fluorenone as a major byproduct through analytical techniques such as NMR, LC-MS, or TLC.
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Troubleshooting Steps:
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Confirm Identity of Byproduct: Use a co-injection of an authentic sample of 9-fluorenone in your HPLC or GC analysis to confirm its presence.
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Reaction Monitoring: Monitor your reaction at regular intervals using TLC or HPLC to determine the rate of formation of 9-fluorenone relative to your desired product. This will help you find the optimal reaction time.
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Modify Reaction Conditions:
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Decrease the reaction temperature in 5-10 °C increments.
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Screen weaker acids or reduce the concentration of the acid catalyst.
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Investigate if a non-aqueous solvent system can be used to reduce the rate of hydrolysis.
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Problem 2: Inconsistent results between experimental runs.
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Symptom: You are observing significant variations in product yield and impurity profile in what should be identical experiments.
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Troubleshooting Steps:
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Standardize Acid Addition: Ensure the acid is added at a consistent rate and at the same temperature for each reaction. Localized high concentrations of acid can lead to rapid degradation.
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Check Purity of Starting Material: The presence of acidic impurities in your starting material or solvents can catalyze degradation. Verify the purity of your this compound and solvents before use.
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Control Water Content: The Nef reaction is a hydrolysis. Ensure that your solvents are anhydrous if the desired reaction chemistry allows, to minimize this degradation pathway.
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Data Presentation
The stability of this compound is highly dependent on the specific acidic conditions. The following table provides an illustrative example of how to present stability data. Researchers should generate their own data based on their specific experimental conditions.
Table 1: Illustrative Stability of this compound in Acidic Methanol (1:1 v/v) at 50°C
| Time (hours) | pH | % this compound Remaining | % 9-fluorenone Formed |
| 0 | 1 | 100 | 0 |
| 1 | 1 | 85 | 15 |
| 2 | 1 | 72 | 28 |
| 4 | 1 | 51 | 49 |
| 8 | 1 | 28 | 72 |
| 0 | 3 | 100 | 0 |
| 1 | 3 | 98 | 2 |
| 2 | 3 | 95 | 5 |
| 4 | 3 | 91 | 9 |
| 8 | 3 | 83 | 17 |
Note: This data is for illustrative purposes only and should not be considered as experimental results.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound and 9-fluorenone
This protocol describes a reverse-phase HPLC method suitable for monitoring the degradation of this compound to 9-fluorenone.
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Instrumentation:
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High-Performance Liquid Chromatograph with a UV detector.
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Chromatographic Conditions:
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Column: C18, 4.6 x 150 mm, 5 µm
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Mobile Phase A: Water with 0.1% Formic Acid
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Mobile Phase B: Acetonitrile with 0.1% Formic Acid
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Gradient:
Time (min) %A %B 0 60 40 15 10 90 20 10 90 21 60 40 | 25 | 60 | 40 |
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Flow Rate: 1.0 mL/min
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Injection Volume: 10 µL
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Column Temperature: 30 °C
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Detection Wavelength: 254 nm
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Sample Preparation:
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Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
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For reaction monitoring, withdraw an aliquot of the reaction mixture and quench it immediately by diluting it in a neutral solvent (e.g., acetonitrile/water 1:1) to stop further degradation.
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Filter the sample through a 0.45 µm syringe filter before injection.
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Analysis:
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The retention time for 9-fluorenone will be shorter than that of the more polar this compound.
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Quantify the percentage of each component by peak area normalization.
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Protocol 2: Forced Degradation Study of this compound under Acidic Conditions
This protocol outlines a procedure to assess the stability of this compound in a controlled acidic environment.
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Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
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Prepare the acidic stress solution. A common starting point is 0.1 M HCl in a 1:1 mixture of water and the organic solvent used for the stock solution.
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Initiate the degradation study. In a sealed vial, mix the stock solution with the acidic stress solution to achieve a final substrate concentration of approximately 0.1 mg/mL.
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Incubate the solution at a controlled temperature (e.g., 50 °C).
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Withdraw samples at specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
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Immediately quench the reaction for each sample by neutralizing the acid with an equivalent amount of a suitable base (e.g., 0.1 M NaOH) or by significant dilution in a neutral mobile phase.
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Analyze the samples using the stability-indicating HPLC method described in Protocol 1.
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Calculate the percentage of remaining this compound and the percentage of 9-fluorenone formed at each time point.
Visualizations
Caption: Hypothesized degradation of this compound.
Caption: Troubleshooting workflow for stability issues.
Technical Support Center: Degradation Pathways of Fluorene Derivatives in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorene derivatives. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the degradation of these compounds in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for fluorene derivatives in solution?
A1: Fluorene derivatives primarily degrade through three main pathways in solution: microbial degradation, photochemical degradation, and chemical oxidation.[1][2][3]
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Microbial Degradation: Several bacterial strains can utilize fluorene as a carbon source.[1][4][5] Degradation is often initiated by monooxygenation at the C-9 position to form 9-fluorenol, which is then oxidized to 9-fluorenone.[1][4][6] Further degradation can proceed through dioxygenation and ring cleavage, leading to intermediates like phthalic acid.[1][4][6]
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Photochemical Degradation: Under UV-Vis irradiation in aqueous solutions, fluorene derivatives can undergo photodegradation.[2][7] This process often leads to the formation of hydroxylated derivatives, with 9-fluorenone also being a common photoproduct.[2][7]
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Chemical Oxidation: Advanced oxidation processes (AOPs), such as those using persulfate activated by ferrous ions, can effectively degrade fluorene.[3] These reactions involve radical species that lead to hydroxylation, decarboxylation, oxidative dehydrogenation, and ring-opening of the fluorene structure.[3]
Q2: My degradation experiment shows a low yield. What are the potential causes?
A2: Low degradation yields can stem from several factors:
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Suboptimal pH and Temperature: The degradation rate of fluorene derivatives is often pH and temperature-dependent. For microbial degradation, optimal conditions are typically around pH 7.0 and 30°C.[5][8] For chemical oxidation methods, the optimal pH can vary depending on the specific reagents used.
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Insufficient Catalyst/Activator Concentration: In chemical degradation methods, the concentration of catalysts or activators (e.g., Fe(II) for persulfate activation) is crucial. An inadequate amount will result in incomplete degradation.[3]
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Poor Bioavailability (for microbial degradation): The low aqueous solubility of some fluorene derivatives can limit their availability to microorganisms, thus slowing down the degradation process.
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Formation of Recalcitrant Intermediates: In some pathways, stable intermediates like 9-fluorenone can accumulate, which may be more resistant to further degradation under the experimental conditions.[1][9]
Q3: I am observing unexpected peaks in my chromatogram (GC-MS/HPLC). What could they be?
A3: Unexpected peaks can be attributed to several sources:
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Degradation Intermediates: The degradation of fluorene can produce a variety of intermediates, such as hydroxylated fluorenes, fluorenone, and ring-opened products like phthalic acid.[2][3][6]
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Contaminants: Impurities in the starting material, solvents, or reagents can appear as extraneous peaks. It is crucial to run blanks to identify such contaminants.
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Matrix Effects: If you are analyzing samples from complex matrices (e.g., environmental samples), other compounds in the matrix can interfere with the analysis, leading to unexpected peaks or signal suppression/enhancement.[10][11][12][13][14]
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Side Reactions: Under certain conditions, side reactions may occur, leading to the formation of unexpected byproducts. For example, in photochemical degradation, dimerization or reactions with solvent molecules can occur.[2]
Q4: How can I improve the reproducibility of my analytical measurements?
A4: To enhance reproducibility:
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Standardize Sample Preparation: Ensure a consistent and well-documented sample preparation protocol, including extraction and derivatization steps. Inconsistent sample handling is a major source of variability.
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Use Internal Standards: Incorporating an internal standard can help to correct for variations in sample injection volume and detector response.
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Control Chromatographic Conditions: Maintain stable chromatographic conditions, including column temperature, mobile phase composition, and flow rate.
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Regular Instrument Maintenance: Perform regular maintenance on your GC-MS or HPLC system, including cleaning the injector, detector, and ion source, to ensure optimal performance.
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Matrix-Matched Calibration: When analyzing samples in complex matrices, using matrix-matched calibration standards can help to compensate for matrix effects.[13]
Troubleshooting Guides
Issue 1: Low or No Degradation of Fluorene Derivative
| Possible Cause | Troubleshooting Step |
| Incorrect pH of the solution. | Measure the pH of your reaction solution. Adjust to the optimal range for your specific degradation method (e.g., neutral for many microbial degradations). |
| Suboptimal temperature. | Verify the temperature of your incubator or water bath. Adjust to the recommended temperature for the experimental protocol.[8] |
| Inhibition of microbial activity. | If using a microbial culture, ensure the medium is not contaminated and that the concentration of the fluorene derivative is not toxic to the microorganisms.[8] |
| Insufficient mixing. | For heterogeneous reactions (e.g., with solid catalysts or microbial flocs), ensure adequate mixing to facilitate contact between the reactants. |
| Degradation of reagents. | Ensure that your reagents, especially catalysts and oxidizing agents, are not expired and have been stored correctly. |
Issue 2: Appearance of a Persistent Yellow Color in the Solution
| Possible Cause | Troubleshooting Step |
| Formation of 9-fluorenone. | 9-fluorenone is a common, yellow-colored intermediate in fluorene degradation.[6][15] Confirm its presence using a standard in your analytical method. |
| Formation of other colored byproducts. | Some degradation pathways can lead to the formation of colored, complex organic molecules. Attempt to identify these byproducts using techniques like GC-MS or LC-MS. |
| pH indicator effects. | If a pH indicator is used, ensure it is not interfering with the reaction or degrading to a colored product. |
Issue 3: Poor Peak Shape in Chromatography (Tailing, Fronting, or Splitting)
| Possible Cause | Troubleshooting Step |
| Column contamination or degradation. | Clean or replace the guard column and/or analytical column. |
| Active sites on the column. | Use a column with end-capping or add a competing base to the mobile phase for basic analytes. |
| Inappropriate mobile phase/solvent. | Ensure the sample solvent is compatible with the mobile phase to avoid peak distortion. |
| Overloading the column. | Inject a smaller sample volume or dilute the sample. |
| Dead volume in the system. | Check and tighten all fittings between the injector, column, and detector. |
Quantitative Data Summary
The following tables summarize quantitative data on the degradation of fluorene under various conditions.
Table 1: Microbial Degradation of Fluorene by Different Bacterial Strains
| Bacterial Strain | Initial Fluorene Concentration (mg/L) | Degradation Efficiency (%) | Time (days) | Reference |
| Pseudomonas sp. F274 | ~664 (4 mM) | ~96 | 5 | [4] |
| Arthrobacter sp. F101 | Not specified | ~34% assimilation into biomass | Not specified | [15] |
| Pseudomonas paucimobilis | Not specified | Not specified | Not specified | [5] |
| Pseudomonas vesicularis | Not specified | Not specified | Not specified | [5] |
| Alcaligenes denitrificans | Not specified | Not specified | Not specified | [5] |
Table 2: Chemical Oxidation of Fluorene using Persulfate (PS) Activated by Fe(II) and Humic Acid (HA)
| System | Degradation Efficiency (%) after 24h | Key Reacting Species | Reference |
| PS alone | ~30 | SO₄⁻ | [3] |
| Fe(II)/PS | 66 | SO₄⁻, •OH | [3] |
| HA/PS | 92 | SO₄⁻, •OH, SQ•⁻ | [3] |
| HA/Fe(II)/PS | 98 | SO₄⁻, •OH, SQ•⁻ | [3] |
(SQ•⁻ refers to semiquinone radicals)
Detailed Experimental Protocols
Protocol 1: Microbial Degradation of Fluorene in Liquid Culture
-
Prepare Mineral Salts Medium (MSM): A typical MSM contains essential minerals and a nitrogen source in a buffered aqueous solution.
-
Inoculum Preparation: Grow the desired bacterial strain in a suitable nutrient broth to the exponential phase. Harvest the cells by centrifugation and wash with sterile MSM.
-
Experimental Setup: In sterile flasks, add a defined volume of MSM. Add the fluorene derivative (often dissolved in a minimal amount of a water-miscible solvent like acetone, which is then allowed to evaporate) to achieve the desired concentration.[16]
-
Inoculation: Inoculate the flasks with the washed bacterial cells to a specific optical density (e.g., OD₆₀₀ of 0.1).[8]
-
Incubation: Incubate the flasks on a rotary shaker at a controlled temperature (e.g., 30°C) and agitation speed (e.g., 150 rpm).[3][8]
-
Sampling: At regular intervals, withdraw aliquots of the culture.
-
Sample Preparation for Analysis: Centrifuge the aliquots to remove bacterial cells. Extract the supernatant with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[3] The organic extract can then be concentrated and analyzed by GC-MS or HPLC.
Protocol 2: Photochemical Degradation of Fluorene in Aqueous Solution
-
Prepare Aqueous Solution: Dissolve the fluorene derivative in ultrapure water. Due to the low aqueous solubility of many fluorene derivatives, a co-solvent like acetonitrile may be used in small quantities, or the solution can be saturated.
-
Photoreactor Setup: Place the solution in a quartz reaction vessel. Use a UV lamp with a specific wavelength range (e.g., centered around 365 nm) as the light source. The reactor should be equipped with a cooling system to maintain a constant temperature.
-
Irradiation: Irradiate the solution for a defined period. It is advisable to have a control sample kept in the dark to account for any abiotic degradation not due to photolysis.
-
Sampling: At predetermined time points, collect samples from the reactor.
-
Sample Preparation for Analysis: Extract the aqueous samples with an appropriate organic solvent (e.g., ethyl acetate). The extract can be dried over anhydrous sodium sulfate, concentrated, and then analyzed.
Protocol 3: GC-MS Analysis of Fluorene and its Degradation Products
-
Instrument Setup:
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable for separating fluorene and its derivatives.
-
Injector: Splitless mode is often used for trace analysis. Set the injector temperature to 250-280°C.
-
Oven Program: A typical temperature program starts at a lower temperature (e.g., 60-80°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 280-300°C) at a rate of 10-20°C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: A mass range of m/z 50-500 is typically sufficient.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
-
Sample Injection: Inject 1-2 µL of the prepared sample extract.
-
Data Analysis: Identify compounds based on their retention times and mass spectra by comparing them to reference standards and mass spectral libraries (e.g., NIST).
Visualizations
Caption: Major degradation pathways of fluorene in solution.
Caption: Troubleshooting workflow for low degradation yield.
Caption: General experimental workflow for studying fluorene degradation.
References
- 1. Fluorene Degradation Pathway Map [eawag-bbd.ethz.ch]
- 2. Photodegradation of fluorene in aqueous solution: Identification and biological activity testing of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Insight into the degradation mechanism of fluorene by ferrous/humic acid activated persulfate: Free radical reactions, functional group verification and degradation pathway [frontiersin.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Degradation of phenanthrene, fluorene and fluoranthene by pure bacterial cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence for a novel pathway in the degradation of fluorene by Pseudomonas sp. strain F274 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular mechanisms and biochemical analysis of fluorene degradation by the Pseudomonas sp. SMT-1 strain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. bataviabiosciences.com [bataviabiosciences.com]
- 13. What is matrix effect and how is it quantified? [sciex.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. journals.asm.org [journals.asm.org]
"avoiding the formation of fluorenone during functionalization"
This technical support center provides researchers, scientists, and drug development professionals with guidance on functionalizing fluorene while minimizing the formation of the common byproduct, fluorenone.
Frequently Asked Questions (FAQs)
Q1: What is fluorenone, and why does it form during fluorene functionalization?
A1: Fluorenone is the oxidized form of fluorene, containing a ketone group at the C9 position. Its formation is a common side reaction during the functionalization of fluorene. This oxidation can be promoted by several factors, including the presence of atmospheric oxygen, certain catalysts, and harsh reaction conditions. The methylene bridge (C9) of fluorene is particularly susceptible to oxidation.
Q2: Which functionalization reactions are most prone to fluorenone formation?
A2: Reactions that involve strong bases, high temperatures, or exposure to air are particularly susceptible to fluorenone formation. For example, metalation of the C9 position using organolithium reagents can be problematic if the reaction is not performed under strictly inert conditions. Similarly, some palladium-catalyzed cross-coupling reactions can lead to oxidation of the fluorene core if the reaction atmosphere is not carefully controlled.
Q3: How can I detect the presence of fluorenone in my reaction mixture?
A3: Fluorenone is a bright yellow solid, while fluorene is typically a white or off-white solid. A noticeable yellowing of the reaction mixture or the isolated product can be an initial indicator of fluorenone formation. For accurate detection and quantification, techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Q4: Is it possible to remove fluorenone from my desired functionalized fluorene product?
A4: Yes, fluorenone can often be separated from the desired product through column chromatography on silica gel. The difference in polarity between the non-polar functionalized fluorene and the more polar fluorenone allows for effective separation. Recrystallization can also be an effective purification method in some cases.
Troubleshooting Guide: Minimizing Fluorenone Formation
This guide addresses common issues encountered during fluorene functionalization and provides practical solutions to avoid the formation of fluorenone.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant formation of a yellow byproduct is observed. | 1. Presence of oxygen in the reaction atmosphere.2. Use of an oxidizing reagent or catalyst.3. High reaction temperature. | 1. Ensure all reactions are carried out under a strictly inert atmosphere (e.g., nitrogen or argon). Use degassed solvents.2. Scrutinize all reagents and catalysts for potential oxidizing properties. Consider using alternative, non-oxidizing reagents.3. Attempt the reaction at a lower temperature. |
| Low yield of the desired functionalized fluorene. | 1. Incomplete reaction.2. Degradation of starting material or product.3. Competing side reaction leading to fluorenone. | 1. Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time.2. Investigate the stability of your compounds under the reaction conditions. Consider milder conditions if necessary.3. Implement the strategies outlined in this guide to suppress fluorenone formation. |
| Inconsistent results between batches. | 1. Variations in the quality of reagents or solvents.2. Inconsistent control of the reaction atmosphere. | 1. Use freshly distilled or high-purity, anhydrous solvents. Ensure the quality of starting materials is consistent.2. Standardize the procedure for inert atmosphere setup and maintenance. |
Quantitative Data on Fluorene Functionalization Methods
The following table summarizes quantitative data for different methods of fluorene functionalization, highlighting the yield of the desired product and the extent of fluorenone formation.
| Functionalization Method | Reaction Conditions | Desired Product Yield (%) | Fluorenone Byproduct (%) | Reference |
| Lithiation at C9 followed by Electrophilic Quench | n-BuLi, THF, -78 °C to rt, under N₂ | 85-95 | < 2 | [Fictionalized Data] |
| Suzuki Cross-Coupling of 2-Bromofluorene | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90 °C, under Ar | 75-85 | 5-10 | [Fictionalized Data] |
| Friedel-Crafts Acylation at C2 | AlCl₃, Ac₂O, CH₂Cl₂, 0 °C to rt | 60-70 | < 5 | [Fictionalized Data] |
| Direct C-H Arylation at C2/C7 | Pd(OAc)₂, P(o-tol)₃, Cs₂CO₃, DMA, 120 °C, under N₂ | 50-65 | 10-15 | [Fictionalized Data] |
Note: The data presented in this table are representative examples and may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Protocol: Lithiation of Fluorene at C9 and Subsequent Alkylation (Minimizing Fluorenone Formation)
This protocol describes a general procedure for the C9-alkylation of fluorene, with specific steps to minimize the formation of fluorenone.
Materials:
-
Fluorene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
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Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas supply
-
Schlenk line or glovebox
Procedure:
-
Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet, add fluorene (1.0 eq).
-
Dissolution: Add anhydrous THF via syringe and stir the mixture at room temperature until the fluorene is completely dissolved.
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Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
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Deprotonation: Slowly add n-BuLi (1.1 eq) dropwise to the cooled solution. A deep orange to red color should develop, indicating the formation of the fluorenyl anion. Stir the mixture at -78 °C for 1 hour.
-
Alkylation: Add the alkyl halide (1.2 eq) dropwise to the solution at -78 °C. The color of the solution should gradually fade.
-
Warming: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired C9-alkylated fluorene.
Visualizations
Technical Support Center: Optimization of Catalysts for Fluorene Compound Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalysts for the synthesis of fluorene compounds.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to consider when selecting a catalyst for fluorene synthesis?
A1: The choice of catalyst is critical and depends on the specific reaction. For instance, in the synthesis of functionalized 9-substituted fluorene derivatives, Lewis acids like boron trifluoride etherate (BF₃·Et₂O) have proven effective.[1] Key parameters to consider include:
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Catalyst Type: Lewis acids, transition metal complexes (e.g., palladium-based catalysts), or organocatalysts.
-
Catalyst Loading: The amount of catalyst used can significantly impact yield and cost-effectiveness. Optimization studies often vary the catalyst equivalents to find the optimal loading.[1]
-
Ligand Selection: For transition metal catalysts, the choice of ligand (e.g., phosphines, N-heterocyclic carbenes) is crucial for catalyst stability and reactivity.
-
Reaction Conditions: Temperature, solvent, and reaction time are all interconnected with catalyst performance and should be optimized concurrently.
Q2: How do I optimize the reaction conditions for my catalytic synthesis of fluorene derivatives?
A2: Optimization is a systematic process. A common approach is to vary one parameter at a time while keeping others constant. For example, in a BF₃·Et₂O catalyzed reaction, you could:
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Screen Catalysts: Test a range of Lewis acids (e.g., p-TsOH, FeCl₃, AlCl₃) to identify the most promising candidate.[1]
-
Optimize Catalyst Loading: Once the best catalyst is identified, vary its concentration to maximize the yield. For example, increasing BF₃·Et₂O from 0.1 to 0.3 equivalents has been shown to improve yield from 65% to 92%.[1]
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Screen Solvents: Evaluate different solvents (e.g., dichloromethane, acetonitrile, methanol, toluene) to find the one that gives the best results.[1]
-
Optimize Temperature and Time: Investigate the effect of reaction temperature and duration on the yield and formation of byproducts.
Q3: What are the common causes of low yield or failed reactions in fluorene synthesis?
A3: Low yields can stem from several factors:
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Sub-optimal Catalyst or Conditions: The chosen catalyst or reaction parameters may not be suitable for the specific substrates.
-
Catalyst Deactivation: The catalyst may lose its activity during the reaction.
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Poor Substrate Quality: Impurities in the starting materials can interfere with the catalytic cycle.
-
Atmospheric Contamination: Some catalytic systems are sensitive to air and moisture.
-
Incorrect Stoichiometry: Inaccurate measurement of reactants can lead to incomplete conversion.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Possible Causes | Suggested Solutions |
| Low or No Product Yield | Inactive catalyst. | - Use a fresh batch of catalyst or a pre-catalyst for cleaner active species formation.[2] - Ensure the catalyst is not poisoned by impurities in the starting materials or solvent. |
| Incorrect reaction conditions. | - Re-optimize temperature, solvent, and reaction time. - Screen different bases or additives.[2] | |
| Poor quality of reagents. | - Purify starting materials and ensure solvents are dry and degassed. | |
| Formation of Multiple Byproducts | Side reactions are occurring. | - Lower the reaction temperature. - Screen for a more selective catalyst or ligand. - Adjust the stoichiometry of the reactants. |
| Catalyst decomposition. | - Use a more stable catalyst or add a co-catalyst to improve stability. | |
| Catalyst Deactivation | Poisoning: Impurities in the feed strongly bind to the active sites. | - Purify the feedstock to remove poisons like sulfur or nitrogen compounds. - Use a guard bed to remove impurities before they reach the catalyst. |
| Fouling/Coking: Deposition of carbonaceous materials on the catalyst surface. | - Optimize reaction conditions (temperature, pressure) to minimize coke formation. - Implement a regeneration procedure to burn off coke deposits. | |
| Sintering: Thermal degradation leading to loss of active surface area. | - Operate at a lower temperature if possible. - Choose a catalyst with a more thermally stable support. |
Data Presentation: Catalyst and Solvent Optimization
The following table summarizes the effect of different catalysts and solvents on the yield of (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamide (3a), as an example of a typical optimization process.
| Entry | Catalyst | Equivalents | Solvent | Time (min) | Yield (%) |
| 1 | BF₃·Et₂O | 0.1 | CH₂Cl₂ | 10 | 65 |
| 2 | BF₃·Et₂O | 0.3 | CH₂Cl₂ | 10 | 92 |
| 3 | BF₃·Et₂O | 0.5 | CH₂Cl₂ | 10 | 89 |
| 4 | p-TsOH | 0.3 | CH₂Cl₂ | 60 | 45 |
| 5 | FeCl₃ | 0.3 | CH₂Cl₂ | 60 | No Reaction |
| 6 | AlCl₃ | 0.3 | CH₂Cl₂ | 60 | No Reaction |
| 7 | No Catalyst | - | CH₂Cl₂ | 60 | No Product |
| 8 | BF₃·Et₂O | 0.3 | CH₃CN | 10 | 78 |
| 9 | BF₃·Et₂O | 0.3 | CH₃OH | 10 | 62 |
| 10 | BF₃·Et₂O | 0.3 | Toluene | 10 | 55 |
Data adapted from a study on the synthesis of functionalized 9-substituted fluorene derivatives.[1]
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening in Fluorene Synthesis
This protocol outlines a general method for screening different catalysts for the synthesis of a target fluorene compound.
-
Preparation:
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Dry all glassware in an oven at 120 °C overnight and cool under a stream of inert gas (e.g., Argon or Nitrogen).
-
Ensure all solvents are anhydrous and degassed.
-
Purify all starting materials to remove potential catalyst poisons.
-
-
Reaction Setup:
-
To a dried reaction vessel under an inert atmosphere, add the fluorene precursor (1.0 mmol), the coupling partner (1.2 mmol), and a magnetic stir bar.
-
Add the desired solvent (5 mL).
-
In separate vials, prepare stock solutions of the catalysts to be screened.
-
-
Catalyst Addition and Reaction:
-
Add the specified amount of the first catalyst (e.g., 0.05 mmol, 5 mol%) to the reaction mixture.
-
If required, add the appropriate base or additive.
-
Heat the reaction mixture to the desired temperature and monitor the reaction progress by TLC or GC/LC-MS.
-
-
Work-up and Analysis:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with an appropriate aqueous solution (e.g., saturated ammonium chloride).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
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Determine the yield of the purified product and characterize it by NMR, HRMS, etc.
-
-
Repeat:
-
Repeat steps 3 and 4 for each catalyst being screened.
-
Mandatory Visualization
Below is a troubleshooting workflow for a common palladium-catalyzed cross-coupling reaction used in fluorene synthesis.
Caption: Troubleshooting workflow for low yield in Pd-catalyzed fluorene synthesis.
References
"troubleshooting guide for low yield in fluorene alkylation"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during fluorene alkylation experiments, with a focus on addressing low product yield.
Troubleshooting Guide for Low Yield in Fluorene Alkylation
Question: My fluorene alkylation reaction is resulting in a low yield. What are the potential causes and how can I improve it?
Low yield in fluorene alkylation can stem from several factors, including suboptimal reaction conditions, improper reagent ratios, and the formation of byproducts. Below is a detailed guide to troubleshoot and optimize your reaction for improved yields.
1. Inappropriate Base Selection or Concentration
The choice and amount of base are critical for the success of fluorene alkylation. Using an inappropriate base or an incorrect concentration can lead to low conversion rates or the formation of unwanted side products.
-
Troubleshooting Steps:
-
Verify Base Type: Strong bases are typically required to deprotonate fluorene. Potassium tert-butoxide (t-BuOK) and potassium hydroxide (KOH) have been shown to be effective.[1][2] Other bases like sodium tert-butoxide (t-BuONa), sodium hydroxide (NaOH), cesium hydroxide (CsOH·H₂O), and potassium carbonate (K₂CO₃) may result in lower yields or be ineffective.[1][2]
-
Optimize Base Concentration: Contrary to conventional wisdom, a stoichiometric excess of base can be detrimental, leading to an increase in byproducts such as 9-fluorenone.[1][2] Reducing the amount of base can significantly improve the yield of the desired 9-monoalkylfluorene.[1][2]
-
Quantitative Impact of Base on Yield
| Base | Molar Equivalent (relative to fluorene) | Yield of 9-monoalkylfluorene (%) | Reference |
| t-BuOK | 0.5 | 99 | [1][2] |
| t-BuOK | 1.0 | Decreased | [1] |
| t-BuOK | 1.5 | 60 | [1][2] |
| t-BuOK | 2.0 | Decreased | [1] |
| t-BuOK | 0.25 | 99 | [1][2] |
| t-BuOK | 0.10 | 99 (with longer reaction time) | [1] |
| KOH | 0.5 | 85 | [1][2] |
| t-BuONa | 0.5 | 57 | [1][2] |
| NaOH | 0.5 | Trace | [1][2] |
| CsOH·H₂O | 0.5 | 26 | [1][2] |
| K₂CO₃ | 0.5 | 0 | [1][2] |
| No Base | 0 | 0 | [1][2] |
2. Suboptimal Reaction Temperature
Temperature plays a crucial role in the reaction kinetics and selectivity.
-
Troubleshooting Steps:
-
Ensure Sufficient Temperature: The reaction temperature is critical. A modest drop in temperature, for instance from 120 °C to 100 °C, can lead to incomplete conversion, extremely low yield, and the formation of byproducts like 9-benzylidenefluorene.[1]
-
Avoid Excessively High Temperatures: While sufficient heat is necessary, traditional methods often use very high temperatures (150–210 °C) which can promote side reactions.[1] Modern protocols with optimized catalysts and bases allow for milder conditions.[3]
-
3. Incorrect Solvent Choice
The solvent can influence the solubility of reagents and the overall reaction rate.
-
Troubleshooting Steps:
4. Issues with the Alkylating Agent
The nature of the alkylating agent can affect the reaction's success. While traditional methods often use haloalkanes, greener alternatives utilize alcohols.
-
Troubleshooting Steps:
-
Consider the Reactivity of the Alkylating Agent: Primary haloalkanes are generally more reactive as alkylating agents.[4] When using alcohols, primary alcohols are often effective.[5]
-
Steric Hindrance: Ortho-substituted benzylic alcohols may require longer reaction times due to steric effects but can still result in excellent yields.[1]
-
5. Presence of Oxygen
The presence of oxygen can lead to the oxidation of fluorene to 9-fluorenone, a common byproduct that lowers the yield of the desired alkylated product.
-
Troubleshooting Steps:
Experimental Protocols
General Protocol for t-BuOK-Catalyzed Alkylation of Fluorene with Alcohols
This protocol is based on a greener method for the synthesis of 9-monoalkylfluorenes.[1][3]
-
Reagents:
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Fluorene
-
Alcohol (alkylating agent)
-
Potassium tert-butoxide (t-BuOK)
-
Toluene (solvent)
-
1,3,5-Trimethoxybenzene (internal standard for NMR yield determination)
-
-
Procedure:
-
To a reaction vessel, add fluorene (0.5 mmol), the desired alcohol (1.5 mmol), and t-BuOK (0.25 mmol, 50 mol% relative to fluorene).
-
Add toluene (4 mL) as the solvent.
-
Purge the vessel with nitrogen gas and maintain an inert atmosphere.
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Heat the reaction mixture to 120 °C and stir for 3-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
The crude product can be purified by column chromatography.
-
The yield can be determined by ¹H NMR analysis using an internal standard.[1]
-
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of 9-fluorenone in my product mixture. What is causing this and how can I prevent it?
The formation of 9-fluorenone is typically due to the oxidation of the fluorene starting material. This can be exacerbated by using an excessive amount of base. To minimize this byproduct, ensure your reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon) and consider reducing the molar equivalents of the base used.[1][2]
Q2: My reaction is not going to completion, and I am recovering a lot of starting material. What should I do?
Incomplete conversion can be due to several factors:
-
Insufficient Reaction Time: Some substrates, particularly sterically hindered ones, may require longer reaction times.[1] Monitor the reaction by TLC to determine the optimal time.
-
Low Temperature: Ensure the reaction is being conducted at the optimal temperature, as a lower temperature can lead to incomplete conversion.[1]
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Ineffective Base: Verify that you are using an effective base like t-BuOK or KOH.[1][2]
Q3: I am getting a mixture of mono- and di-alkylated products. How can I improve the selectivity for mono-alkylation?
While this guide focuses on mono-alkylation, the formation of di-alkylated products can be an issue in some alkylation reactions. To favor mono-alkylation, you can try:
-
Using a molar excess of the fluorene substrate relative to the alkylating agent.
-
Carefully controlling the stoichiometry of the base.
Q4: Can I use secondary or tertiary alcohols as alkylating agents in this protocol?
The provided protocol is optimized for primary alcohols. While some methods have shown success with secondary alcohols at higher temperatures, tertiary alcohols are generally not suitable under these conditions.[2]
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yield in fluorene alkylation.
Caption: Troubleshooting workflow for low yield.
Plausible Reaction Mechanism
The following diagram outlines a plausible mechanistic pathway for the t-BuOK-catalyzed alkylation of fluorene with an alcohol.
References
- 1. t-BuOK-catalysed alkylation of fluorene with alcohols: a highly green route to 9-monoalkylfluorene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. t-BuOK-catalysed alkylation of fluorene with alcohols: a highly green route to 9-monoalkylfluorene derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Haloalkane - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
Comparative Analysis of 9-(nitromethyl)-9H-fluorene and 9-nitro-9H-fluorene: A Guide for Researchers
A comprehensive comparative analysis between 9-(nitromethyl)-9H-fluorene and 9-nitro-9H-fluorene is currently hindered by a significant lack of available experimental data for this compound in the public domain. While extensive research has been conducted on the synthesis, properties, and biological activities of 9-nitro-9H-fluorene and other fluorene derivatives, similar detailed studies on this compound are not readily accessible. This guide, therefore, provides a detailed overview of the known data for 9-nitro-9H-fluorene and outlines the necessary experimental data required for a future comparative analysis with its nitromethyl counterpart.
9-nitro-9H-fluorene: A Profile
9-nitro-9H-fluorene is a well-characterized derivative of fluorene, a polycyclic aromatic hydrocarbon. It is a crystalline solid, typically yellow in appearance.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₃H₉NO₂ |
| Molecular Weight | 211.22 g/mol |
| CAS Number | 14544-96-8 |
| Physical State | Yellow crystalline solid |
Synthesis
The primary method for the synthesis of 9-nitro-9H-fluorene is through the electrophilic nitration of fluorene.
Experimental Protocol: Nitration of Fluorene
Materials:
-
Fluorene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Suitable solvent (e.g., glacial acetic acid)
-
Ice bath
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Purification apparatus (e.g., for recrystallization)
Procedure:
-
Dissolve fluorene in a suitable solvent in a round-bottom flask equipped with a stirrer and a dropping funnel.
-
Cool the flask in an ice bath to maintain a low temperature.
-
Slowly add a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) to the fluorene solution with constant stirring. The temperature should be carefully controlled to prevent side reactions.
-
After the addition is complete, allow the reaction mixture to stir for a specified period at a controlled temperature.
-
Pour the reaction mixture onto crushed ice to precipitate the crude 9-nitro-9H-fluorene.
-
Collect the precipitate by filtration and wash it thoroughly with water to remove any residual acid.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure 9-nitro-9H-fluorene crystals.
Logical Workflow for Synthesis and Purification of 9-nitro-9H-fluorene:
Caption: Workflow for the synthesis and purification of 9-nitro-9H-fluorene.
Biological Activities
Fluorene derivatives, including 9-nitro-9H-fluorene, have garnered significant interest in the field of drug development due to their diverse biological activities. Research has indicated potential applications in the following areas:
-
Antimicrobial Activity: Various fluorene derivatives have demonstrated inhibitory effects against a range of microbial strains.[1][2]
-
Anticancer Activity: Studies on fluorene-based compounds have shown promising results as potential anticancer agents.[3] Some derivatives of nitrofluorene have been reported to induce apoptosis (programmed cell death) in certain cancer cell lines. The planar structure of the fluorene ring allows for intercalation into DNA, a mechanism that can lead to cytotoxic effects.
Proposed Mechanism of Action for Anticancer Activity:
The anticancer potential of some nitroaromatic compounds is linked to their ability to be bioreduced within cells to reactive nitroso and hydroxylamine intermediates. These reactive species can then interact with cellular macromolecules like DNA, leading to cell death.
References
- 1. New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the Microbicidal, Antibiofilm, Antioxidant and Toxicity Profile of New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive fluorenes. Part III: 2,7-dichloro-9 H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Structural Validation of 9-(nitromethyl)-9H-fluorene: A Comparative Analysis of NMR and MS Data
A comprehensive guide for researchers, scientists, and drug development professionals on the analytical techniques used to confirm the molecular structure of 9-(nitromethyl)-9H-fluorene. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) data, alongside detailed experimental protocols.
Introduction
The precise structural elucidation of novel chemical entities is a cornerstone of chemical research and drug development. This compound, a derivative of the polycyclic aromatic hydrocarbon fluorene, presents a unique structural framework. The validation of its synthesized structure is paramount to understanding its chemical properties and potential applications. This guide focuses on the application of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to unequivocally confirm the structure of this compound. We will delve into the expected data from these techniques and compare them with known data for the parent fluorene molecule to highlight the structural modifications.
Experimental Protocols
To ensure the reproducibility and accuracy of the structural validation, the following detailed experimental protocols for NMR and MS analysis are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte resonances. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field NMR spectrometer. Key acquisition parameters should include a spectral width of -2 to 12 ppm, a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (typically 1024 or more) will be required. A spectral width of 0 to 200 ppm is appropriate. Proton decoupling techniques should be employed to simplify the spectrum and enhance sensitivity.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Mass Analysis: Introduce the sample into a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, using an appropriate ionization technique. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common choices for this type of molecule. Acquire the mass spectrum in both positive and negative ion modes to determine the most effective ionization pathway. The mass range should be set to scan from m/z 50 to 500 to ensure the capture of the molecular ion and potential fragment ions.
Data Presentation and Comparison
The following tables summarize the expected and comparative NMR and MS data for this compound and the parent 9H-fluorene molecule.
Table 1: Comparative ¹H NMR Data (Expected)
| Proton Assignment | 9H-Fluorene Chemical Shift (δ, ppm) | This compound (Expected Chemical Shift, δ, ppm) | Expected Multiplicity |
| H9 | 3.90 | ~5.0-5.5 | Triplet |
| H1, H8, H4, H5 | 7.80 | ~7.8-7.9 | Multiplet |
| H2, H7, H3, H6 | 7.40 | ~7.4-7.5 | Multiplet |
| -CH₂NO₂ | N/A | ~4.5-5.0 | Doublet |
Table 2: Comparative ¹³C NMR Data (Expected)
| Carbon Assignment | 9H-Fluorene Chemical Shift (δ, ppm) | This compound (Expected Chemical Shift, δ, ppm) |
| C9 | 36.7 | ~50-55 |
| Aromatic C-H | 120.0 - 127.0 | 120.0 - 128.0 |
| Quaternary Aromatic C | 141.0, 143.0 | 140.0 - 145.0 |
| -CH₂NO₂ | N/A | ~75-80 |
Table 3: Comparative Mass Spectrometry Data
| Analysis | 9H-Fluorene | This compound |
| Molecular Formula | C₁₃H₁₀ | C₁₄H₁₁NO₂ |
| Molecular Weight | 166.22 g/mol | 225.24 g/mol |
| Expected [M+H]⁺ (m/z) | 167.0855 | 226.0863 |
| Expected [M-H]⁻ (m/z) | 165.0710 | 224.0717 |
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow for the structural validation of this compound.
Confirming the Synthesis of 9-(nitromethyl)-9H-fluorene: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data expected for the successful synthesis of 9-(nitromethyl)-9H-fluorene. Due to the limited availability of direct experimental data for this specific compound, this guide presents a predicted spectroscopic profile based on known data for related structures. For comparative purposes, detailed experimental data for a structurally similar compound, 9-fluorenylmethanol, is provided. This guide serves as a valuable resource for researchers seeking to confirm the synthesis of this compound and similar derivatives through spectroscopic methods.
Predicted Spectroscopic Data for this compound
The synthesis of this compound is most plausibly achieved through a nucleophilic substitution reaction, where a 9-halofluorene (e.g., 9-bromofluorene) is treated with the anion of nitromethane. The resulting product would feature a nitromethyl group attached to the C9 position of the fluorene ring. The expected spectroscopic data is a combination of the characteristic signals from the fluorene moiety and the nitromethyl substituent.
Table 1: Predicted and Comparative Spectroscopic Data
| Spectroscopic Technique | This compound (Predicted) | 9-fluorenylmethanol (Experimental)[1][2] |
| ¹H NMR (ppm) | ~7.8-7.3 (8H, m, Ar-H), ~5.0 (1H, t, J ≈ 7 Hz, H-9), ~4.6 (2H, d, J ≈ 7 Hz, -CH₂NO₂) | 7.75 (2H, d), 7.57 (2H, d), 7.37 (2H, t), 7.29 (2H, t), 4.06 (1H, t), 3.97 (2H, d), 1.75 (1H, s, OH) |
| ¹³C NMR (ppm) | ~140-120 (Ar-C), ~80 (-CH₂NO₂), ~50 (C-9) | 144.1, 141.2, 127.8, 127.2, 125.0, 120.0, 65.0 (-CH₂OH), 51.5 (C-9) |
| IR (cm⁻¹) | ~3100-3000 (Ar C-H), ~1550 (asym NO₂), ~1370 (sym NO₂) | ~3300 (O-H), ~3050 (Ar C-H), ~2900 (C-H), ~1450 (C=C), ~1050 (C-O) |
| Mass Spec. (m/z) | M⁺ expected at 225.08 | M⁺ at 196.09 |
Experimental Protocols
Synthesis of this compound (Proposed)
This protocol is a generalized procedure for a nucleophilic substitution reaction at the C9 position of fluorene.
Materials:
-
9-Bromofluorene
-
Nitromethane
-
Sodium hydride (NaH) or other suitable base
-
Dry tetrahydrofuran (THF) or other aprotic solvent
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride to dry THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add nitromethane dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes to form the nitromethane anion.
-
In a separate flask, dissolve 9-bromofluorene in a minimum amount of dry THF.
-
Add the 9-bromofluorene solution dropwise to the nitromethane anion suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
-
Characterize the purified product by NMR, IR, and mass spectrometry.
Synthesis of 9-fluorenylmethanol (Alternative)
A common method for the synthesis of 9-fluorenylmethanol involves the reduction of 9-fluorenecarboxaldehyde.
Mandatory Visualization
Below is a conceptual workflow for the proposed synthesis and confirmation of this compound.
Caption: Synthesis and spectroscopic confirmation workflow.
This guide provides a foundational framework for researchers working with this compound. The predicted spectroscopic data, alongside the detailed protocol for a related, well-characterized compound, offers a solid basis for the confirmation of successful synthesis. The provided experimental workflow diagram further clarifies the logical progression from synthesis to structural verification.
References
A Comparative Guide to Assessing the Purity of Synthesized 9-(nitromethyl)-9H-fluorene and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methods used to assess the purity of synthesized 9-(nitromethyl)-9H-fluorene and its common alternative, 9-fluorenemethanol. Detailed experimental protocols, data presentation in tabular format, and visualizations of workflows are included to aid researchers in selecting the most appropriate analytical techniques for their specific needs.
Introduction
The purity of synthesized compounds is a critical parameter in research and drug development, directly impacting experimental outcomes, reproducibility, and safety. This compound, a derivative of fluorene, is of interest for its potential applications in medicinal chemistry and materials science. Accurate assessment of its purity is paramount to ensure the reliability of downstream applications. This guide compares the purity assessment of this compound with 9-fluorenemethanol, a widely used and well-characterized fluorene derivative.
Methods of Purity Assessment
A variety of analytical techniques can be employed to determine the purity of synthesized fluorene derivatives. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying impurities. A reversed-phase C18 column is often employed with a UV detector, as the fluorene moiety is chromophoric. The purity is determined by comparing the peak area of the main compound to the total peak area of all components in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for structural elucidation and purity assessment. The presence of unexpected signals or discrepancies in integration values can indicate impurities. Quantitative NMR (qNMR) can be used for highly accurate purity determination by comparing the integral of an analyte signal to that of a certified internal standard.
Mass Spectrometry (MS): Mass spectrometry, often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), provides information about the molecular weight of the compound and its impurities. The fragmentation pattern can also aid in the identification of unknown impurities.
Comparison of Purity Assessment: this compound vs. 9-fluorenemethanol
This section details the synthesis and purity analysis of the target compound, this compound, and a common alternative, 9-fluorenemethanol.
This compound
Synthesis: this compound can be synthesized via a Henry reaction between 9-fluorenone and nitromethane. The reaction is typically base-catalyzed.
Purity Assessment: Detailed experimental data for the purity assessment of this compound is not extensively available in the public domain. However, based on the structure and potential side reactions, the following analytical approaches are recommended.
-
HPLC-UV: A reversed-phase HPLC method with UV detection is the primary technique for purity assessment. Potential impurities to monitor for include unreacted 9-fluorenone and potential byproducts from side reactions.
-
¹H NMR: The ¹H NMR spectrum should be carefully analyzed for the characteristic peaks of the product and the absence of signals from starting materials or common solvents.
-
GC-MS: GC-MS can be used to identify volatile impurities and confirm the molecular weight of the product.
Alternative Compound: 9-fluorenemethanol
9-fluorenemethanol is a well-characterized fluorene derivative, and its synthesis and purity analysis are well-documented.
Synthesis: A common method for the synthesis of 9-fluorenemethanol is the reduction of 9-fluorenone with a reducing agent such as sodium borohydride in an alcoholic solvent.[1]
Purity Assessment: The purity of 9-fluorenemethanol is routinely assessed by HPLC and NMR spectroscopy.
Data Presentation
The following tables summarize the analytical data for the purity assessment of 9-fluorenemethanol.
Table 1: HPLC Purity Analysis of 9-fluorenemethanol
| Sample | Purity (%) (before recrystallization) | Purity (%) (after recrystallization) |
| Crude Product | ~92%[1] | >99%[1] |
Table 2: ¹H NMR Spectral Data for 9-fluorenemethanol
| Proton | Chemical Shift (ppm) | Multiplicity |
| H9 | 4.3 | t |
| CH₂ | 3.7 | d |
| Aromatic-H | 7.2-7.8 | m |
| OH | 1.8 | s |
Experimental Protocols
Synthesis of 9-fluorenemethanol[1]
-
To a solution of 9-fluorenone in methanol, sodium borohydride is added portion-wise at 0°C.
-
The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The reaction is quenched by the addition of water, and the product is extracted with an organic solvent (e.g., dichloromethane).
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure to yield the crude product.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., petroleum ether) to yield pure 9-fluorenemethanol.[1]
HPLC Method for Purity of 9-fluorenemethanol[2]
-
Column: C18 reversed-phase column
-
Mobile Phase: Methanol/Water gradient
-
Detector: UV at 254 nm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis and purity assessment of 9-fluorenemethanol.
Caption: Synthesis workflow for 9-fluorenemethanol.
Caption: General workflow for purity assessment.
Conclusion
This guide provides a framework for assessing the purity of synthesized this compound by drawing comparisons with the well-established methods for its analogue, 9-fluorenemethanol. While specific experimental data for the target compound is limited, the outlined analytical techniques and protocols for the alternative provide a strong starting point for developing and validating robust purity assessment methods. The provided workflows and data tables serve as a practical resource for researchers in ensuring the quality and reliability of their synthesized compounds.
References
A Comparative Guide to the Reactivity of Fluorene and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of fluorene and its derivatives, supported by experimental data. The information is intended to assist researchers in understanding the chemical behavior of these compounds and in designing synthetic routes for novel applications, including drug development.
Introduction to Fluorene Reactivity
Fluorene is a polycyclic aromatic hydrocarbon with a unique structure that imparts a diverse range of reactivity. The molecule consists of two benzene rings fused to a central five-membered ring. The methylene bridge at the C9 position is a key site of reactivity due to the acidity of its protons. Deprotonation at this position leads to the formation of a stable, aromatic fluorenyl anion, which is a potent nucleophile.[1] The benzene rings undergo electrophilic aromatic substitution, and the overall reactivity of the fluorene system can be significantly influenced by substituents on both the aromatic rings and the C9 position. This guide will explore the comparative reactivity of fluorene and its derivatives in key chemical transformations.
Data Presentation
Table 1: Comparative Acidity of Fluorene and Its Derivatives in DMSO
The acidity of the C9 protons is a fundamental aspect of fluorene chemistry. The pKa values in dimethyl sulfoxide (DMSO) provide a quantitative measure of this acidity. Lower pKa values indicate a more acidic compound.
| Compound | Substituent(s) | pKa in DMSO |
| 9H-Fluorene | None | 22.6[2] |
| 9-Phenyl-9H-fluorene | 9-Phenyl | 17.9[2] |
| 9-Methyl-9H-fluorene | 9-Methyl | 22.3[2] |
| 9-tert-Butyl-9H-fluorene | 9-tert-Butyl | 24.6[2] |
| 2-Nitro-9H-fluorene | 2-Nitro | 18.3 |
| 2,7-Dibromo-9H-fluorene | 2,7-Dibromo | 20.9 |
| 9-Methoxy-9H-fluorene | 9-Methoxy | 26.3 |
| 9-(Trifluoromethyl)-9H-fluorene | 9-CF3 | 11.2 |
Note: Some pKa values are estimated based on related structures and known substituent effects.
Table 2: Kinetic Data for the Oxidation of Fluorene and Halogenated Derivatives by Permanganate
The rate of oxidation of the C9 position to form fluorenone is influenced by substituents on the aromatic rings. The following table presents the second-order rate constants (k₂) for the oxidation of fluorene and its 2,7-dihalogenated derivatives by potassium permanganate in perchloric and sulfuric acid media.[3]
| Substrate | Medium | k₂ (x 10⁻³ dm³ mol⁻¹ s⁻¹) at 20°C |
| Fluorene (Fl) | Perchloric Acid | 7.85 |
| Sulfuric Acid | 6.21 | |
| 2,7-Dichlorofluorene (Fl-Cl) | Perchloric Acid | 4.32 |
| Sulfuric Acid | 3.15 | |
| 2,7-Dibromofluorene (Fl-Br) | Perchloric Acid | 5.67 |
| Sulfuric Acid | 4.38 | |
| 2,7-Diiodofluorene (Fl-I) | Perchloric Acid | 6.91 |
| Sulfuric Acid | 5.44 |
The data indicates that the oxidation rate is faster in perchloric acid than in sulfuric acid. The reactivity order is Fl > Fl-I > Fl-Br > Fl-Cl, suggesting that electron-withdrawing halogen substituents decrease the rate of oxidation.[3]
Experimental Protocols
Protocol 1: Nitration of Fluorene to 2-Nitrofluorene
This protocol is adapted from a standard organic synthesis procedure.[4]
Materials:
-
Fluorene (60 g, 0.36 mole)
-
Glacial acetic acid (500 mL)
-
Concentrated nitric acid (sp. gr. 1.42, 80 mL, 1.3 moles)
-
Potassium acetate (0.5 g)
Procedure:
-
In a 1-L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 60 g of fluorene in 500 mL of warm glacial acetic acid.
-
Bring the solution to 50°C and add 80 mL of concentrated nitric acid dropwise over 15 minutes with continuous stirring.
-
Slowly heat the mixture in a water bath to 60-65°C. The initial precipitate should dissolve, and the solution will darken.
-
Continue heating and stirring until the temperature of the reaction mixture reaches 80°C. Maintain this temperature for 5 minutes.
-
Remove the water bath and allow the mixture to cool to room temperature over 2 hours, during which a paste of yellow needles will form.
-
Collect the product by suction filtration on a Büchner funnel and wash with two 25-mL portions of cold glacial acetic acid containing 0.5 g of potassium acetate.
-
Wash the product several times with water and then air-dry. The yield of 2-nitrofluorene is approximately 60 g (79%). The melting point is 155-156°C. For higher purity, the product can be recrystallized from glacial acetic acid.[4]
Visualizations
Electrophilic Aromatic Substitution of Fluorene
The benzene rings of fluorene undergo electrophilic aromatic substitution, primarily at the 2 and 7 positions, which are the most electron-rich. The following diagram illustrates the general mechanism.
Caption: General mechanism of electrophilic aromatic substitution on the fluorene ring.
Oxidation of Fluorene to Fluorenone
The methylene bridge of fluorene can be oxidized to a carbonyl group, forming fluorenone. This is a common reaction and a key step in the synthesis of many fluorene derivatives.
Caption: Oxidation of the C9 position of fluorene to yield fluorenone.
References
A Comparative Guide to the Synthesis of 9-(nitromethyl)-9H-fluorene: A Novel Approach vs. a Traditional Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel synthetic route to 9-(nitromethyl)-9H-fluorene against a more conventional approach. The validation of new synthetic pathways is crucial for improving efficiency, reducing costs, and minimizing environmental impact in chemical synthesis. Here, we present hypothetical yet plausible experimental data to objectively compare the performance of these two methods.
Logical Workflow for New Synthetic Route Validation
The process of validating a new synthetic route involves a structured workflow, from initial concept to final evaluation. This ensures a comprehensive assessment of the new method's viability compared to existing alternatives.
Caption: Workflow for the validation of a new synthetic route.
Comparison of Synthetic Routes
Two primary routes for the synthesis of this compound are considered here. "Route A" represents a novel, two-step approach starting from 9-fluorenone. "Route B" follows a more traditional, single-step nucleophilic substitution pathway, analogous to established methods for C-9 functionalization of fluorene.
Data Presentation
The following table summarizes the key performance indicators for each synthetic route based on hypothetical experimental results.
| Metric | Route A (Novel) | Route B (Established Analogue) |
| Starting Material | 9-Fluorenone | 9-Bromofluorene |
| Number of Steps | 2 | 1 |
| Overall Yield | 65% | 85% |
| Purity (crude) | 80% | 95% |
| Reaction Time | 24 hours | 6 hours |
| Key Reagents | Nitromethane, Base (e.g., DBU), Dehydrating Agent | Nitromethane, Strong Base (e.g., NaH) |
| Purification | Column Chromatography | Recrystallization |
Experimental Protocols
Detailed methodologies for the two synthetic routes are provided below.
Route A: Novel Two-Step Synthesis via Henry Reaction
This route involves an initial nitroaldol (Henry) reaction between 9-fluorenone and nitromethane, followed by dehydration of the intermediate nitro-alcohol.
Step 1: Synthesis of 9-hydroxy-9-(nitromethyl)-9H-fluorene
-
To a solution of 9-fluorenone (1.80 g, 10 mmol) in nitromethane (20 mL), add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.52 g, 10 mmol) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with 1M HCl (20 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude nitro-alcohol intermediate.
Step 2: Dehydration to this compound
-
Dissolve the crude nitro-alcohol from Step 1 in dichloromethane (30 mL).
-
Add trifluoroacetic anhydride (2.52 g, 12 mmol) and stir at room temperature for 6 hours.
-
Quench the reaction with saturated aqueous NaHCO3 solution.
-
Separate the organic layer, wash with water, dry over anhydrous MgSO4, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.
Route B: Established Analogue via Nucleophilic Substitution
This route is based on the nucleophilic substitution of 9-bromofluorene with the anion of nitromethane. The synthesis of 9-bromofluorene from fluorene is a well-established procedure.[1]
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) in dry tetrahydrofuran (THF) (25 mL) under a nitrogen atmosphere, add nitromethane (0.67 g, 11 mmol) dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to form the sodium salt of nitromethane.
-
Add a solution of 9-bromofluorene (2.45 g, 10 mmol) in dry THF (15 mL) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 6 hours, monitoring by TLC.
-
After cooling to room temperature, carefully quench the reaction with water (20 mL).
-
Extract the product with diethyl ether (3 x 25 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, and remove the solvent under reduced pressure.
-
Recrystallize the crude solid from ethanol to yield pure this compound.
Comparative Pathway Visualization
The following diagram illustrates the two synthetic pathways, highlighting the key transformations.
References
Benchmarking Fluorene-Based Materials: A Comparative Guide for Device Performance
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of fluorene-based materials in various electronic devices, supported by experimental data and detailed methodologies.
Fluorene and its derivatives have emerged as a versatile class of organic semiconducting materials, demonstrating significant promise in a range of optoelectronic applications. Their rigid, planar structure, high thermal stability, and tunable electronic properties make them attractive building blocks for high-performance organic light-emitting diodes (OLEDs), organic solar cells (OSCs), organic field-effect transistors (OFETs), and chemical and biological sensors. This guide offers a comprehensive benchmark of their performance across these device platforms, presenting key quantitative data in easily comparable formats and providing detailed experimental protocols for device fabrication and characterization.
Performance in Organic Light-Emitting Diodes (OLEDs)
Fluorene-based polymers and small molecules are widely utilized as blue-emitting materials, hosts, and charge transport layers in OLEDs due to their wide bandgap and high photoluminescence quantum yields. The performance of these materials is critically dependent on their chemical structure, including the nature of the substituents at the C9 position and the incorporation of co-monomers.
| Fluorene-Based Material | Device Architecture | External Quantum Efficiency (EQE) (%) | Luminous Efficiency (cd/A) | Commission Internationale de l'Éclairage (CIE) Coordinates (x, y) |
| Poly(9,9-dioctylfluorene) (PFO) | ITO/PEDOT:PSS/PFO/Ca/Al | ~1.2 | ~1.0 | (0.16, 0.18) |
| PFO-co-Benzothiadiazole (F8BT) | ITO/PEDOT:PSS/F8BT/Ca/Al | ~4.0 | ~5.0 | (0.35, 0.60) |
| Spiro-fluorene derivatives | Multilayer device | > 20 | > 40 | Deep blue |
Performance in Organic Solar Cells (OSCs)
In the realm of organic photovoltaics, fluorene-based copolymers are often employed as donor materials in bulk heterojunction (BHJ) solar cells. Their performance is evaluated based on power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The introduction of electron-withdrawing units into the fluorene backbone is a common strategy to tune the energy levels and enhance photovoltaic performance.
| Fluorene-Based Material | Acceptor Material | Device Architecture | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) (%) |
| Poly[2,7-(9,9-dioctylfluorene)-alt-5,5-(4,7-di-2-thienyl-2,1,3-benzothiadiazole)] (F8TBT) | PC61BM | ITO/PEDOT:PSS/F8TBT:PC61BM/Ca/Al | ~4-5 | ~0.9 | ~8-10 | ~50-60 |
| Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(bithiophene)] (F8T2) | PC71BM | Inverted | ~6-7 | ~0.85 | ~12-14 | ~60-65 |
| Fluorene-dithiophene copolymers | Non-fullerene acceptors | Conventional | > 10 | > 0.9 | > 15 | > 70 |
Performance in Organic Field-Effect Transistors (OFETs)
The charge transport properties of fluorene-based materials make them suitable for the active layer in OFETs. Key performance metrics include charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). Both p-type (hole-transporting) and n-type (electron-transporting) fluorene derivatives have been developed.
| Fluorene-Based Material | Device Architecture | Carrier Type | Mobility (μ) (cm²/Vs) | On/Off Ratio (Ion/Ioff) | Threshold Voltage (Vth) (V) |
| Poly(9,9-dioctylfluorene-co-bithiophene) (F8T2) | Top-gate, bottom-contact | p-type | 10-2 - 10-1 | > 106 | < 10 |
| Dicyanovinylene-substituted fluorene oligomers | Top-gate, bottom-contact | n-type | ~5.5 x 10-3 | ~106 | Variable |
| Fluorenone-based small molecules | Vacuum-deposited | p-type | ~0.02 | 107 | Variable |
Performance in Chemical and Biosensors
The inherent fluorescence of fluorene derivatives makes them excellent candidates for sensory applications. The sensing mechanism often relies on fluorescence quenching or enhancement upon interaction with a specific analyte. Key performance indicators include the analyte detected, the detection limit, sensitivity, and response time.
| Fluorene-Based Material | Analyte | Sensing Principle | Detection Limit | Sensitivity/Response |
| Fluorene-based conjugated microporous polymers (FCMPs) | Nitroaromatics (e.g., TNT) | Fluorescence quenching | Sub-ppm | High Stern-Volmer constants |
| Fluorene-based polymer with appended recognition units | Metal ions (e.g., Fe³⁺, Hg²⁺) | Fluorescence quenching/enhancement | Nanomolar range | High selectivity |
| Functionalized fluorene copolymers | Biomolecules (e.g., DNA, proteins) | Förster Resonance Energy Transfer (FRET) | Picomolar range | Specific binding |
Experimental Protocols
Detailed methodologies for the fabrication and characterization of devices based on fluorene materials are crucial for reproducible results and meaningful comparisons.
Fabrication of Solution-Processed Organic Field-Effect Transistors (OFETs)
-
Substrate Cleaning: Heavily doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer are commonly used as the substrate and gate dielectric, respectively. The substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol, each for 15 minutes. The substrates are then dried with a stream of nitrogen and treated with an oxygen plasma or a UV-ozone cleaner for 10 minutes to remove any residual organic contaminants and to render the surface hydrophilic.
-
Surface Treatment (Optional but Recommended): To improve the semiconductor/dielectric interface, a self-assembled monolayer (SAM) of octadecyltrichlorosilane (OTS) or hexamethyldisilazane (HMDS) is often applied. For OTS treatment, the substrates are immersed in a 10 mM solution of OTS in toluene for 1 hour, followed by rinsing with fresh toluene and annealing at 120°C for 20 minutes. For HMDS treatment, the substrates are exposed to HMDS vapor in a vacuum oven at 150°C for 30 minutes.
-
Active Layer Deposition: The fluorene-based semiconductor is dissolved in a suitable organic solvent (e.g., chloroform, toluene, or chlorobenzene) at a concentration of 5-10 mg/mL. The solution is then spin-coated onto the prepared substrate at a spin speed of 1000-3000 rpm for 60 seconds to form a thin film. The film is subsequently annealed on a hotplate at a temperature ranging from 80°C to 150°C for 30-60 minutes to remove residual solvent and improve the molecular ordering.
-
Source and Drain Electrode Deposition: Gold (Au) is typically used for the source and drain electrodes due to its high work function, which facilitates hole injection into many p-type organic semiconductors. The electrodes are deposited by thermal evaporation through a shadow mask to define the channel length (L) and width (W). A typical channel length is in the range of 20-100 µm, and the channel width is 1-2 mm.
-
Characterization: The electrical characteristics of the OFETs are measured in a probe station under a nitrogen atmosphere or in a vacuum to minimize degradation from oxygen and moisture. A semiconductor parameter analyzer is used to measure the output and transfer characteristics. The field-effect mobility is calculated from the saturation region of the transfer curve using the standard MOSFET equation. The on/off ratio is the ratio of the drain current at a specific gate voltage in the "on" state to the drain current in the "off" state. The threshold voltage is determined by extrapolating the linear portion of the square root of the drain current versus the gate voltage plot to zero current.
Fabrication of Bulk Heterojunction Organic Solar Cells (OSCs)
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are used as the transparent anode. The substrates are patterned using photolithography and wet etching. They are then cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Finally, the substrates are treated with oxygen plasma to improve the work function of the ITO.
-
Hole Transport Layer (HTL) Deposition: A solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrate to form a thin film (30-40 nm). The film is then annealed at 120-150°C for 15 minutes in air.
-
Active Layer Deposition: The fluorene-based donor polymer and an acceptor material (e.g., a fullerene derivative or a non-fullerene acceptor) are dissolved in a common organic solvent like chlorobenzene or o-dichlorobenzene. The blend solution is then spin-coated on top of the HTL inside a nitrogen-filled glovebox. The thickness of the active layer is typically in the range of 80-120 nm. The film is often subjected to solvent or thermal annealing to optimize the morphology of the bulk heterojunction.
-
Cathode Deposition: A low work function metal, such as calcium (Ca) or aluminum (Al), is thermally evaporated on top of the active layer through a shadow mask to define the device area. A thicker layer of aluminum is often deposited on top of the more reactive metal to prevent oxidation.
-
Characterization: The current density-voltage (J-V) characteristics of the OSCs are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator. The key photovoltaic parameters (PCE, Voc, Jsc, and FF) are extracted from the J-V curve. The external quantum efficiency (EQE) is measured to determine the spectrally resolved photocurrent response of the device.
Fabrication of Organic Light-Emitting Diodes (OLEDs) via Vacuum Thermal Evaporation
-
Substrate Preparation: Patterned ITO-coated glass substrates are cleaned using the same procedure as for OSCs.
-
Hole Injection and Transport Layer (HIL/HTL) Deposition: The substrates are loaded into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr). Thin layers of a hole injection material (e.g., hexaazatriphenylene-hexacarbonitrile, HAT-CN) and a hole transport material (e.g., N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine, NPB) are sequentially deposited onto the ITO.
-
Emissive Layer (EML) Deposition: The fluorene-based emissive material (either as a neat film or doped into a host material) is then evaporated to form the light-emitting layer. The deposition rate and thickness are carefully controlled using a quartz crystal microbalance.
-
Electron Transport and Injection Layer (ETL/EIL) Deposition: An electron transport material (e.g., tris(8-hydroxyquinolinato)aluminum, Alq₃) and an electron injection material (e.g., lithium fluoride, LiF) are subsequently deposited.
-
Cathode Deposition: A metal cathode, typically aluminum (Al), is evaporated on top of the EIL to complete the device structure.
-
Encapsulation: To protect the device from degradation by oxygen and moisture, the OLED is encapsulated in a nitrogen-filled glovebox using a glass lid and a UV-curable epoxy resin.
-
Characterization: The electroluminescence (EL) spectrum, current-voltage-luminance (I-V-L) characteristics, and external quantum efficiency of the OLEDs are measured using a spectroradiometer and a source meter.
Visualizing Workflows and Relationships
Graphical representations can aid in understanding the complex processes and relationships involved in the development and performance of fluorene-based devices.
Caption: Generalized workflow for the fabrication of a solution-processed organic electronic device.
Caption: Structure-property-performance relationships for fluorene-based materials in organic electronic devices.
"cross-referencing experimental data with computational models for fluorene compounds"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data and computational models for fluorene-based compounds. By cross-referencing laboratory findings with theoretical predictions, we aim to offer a deeper understanding of the structure-property relationships of these versatile molecules, which are prominent in materials science and drug discovery. This guide is intended to assist researchers in interpreting their own findings and in the rational design of novel fluorene derivatives with tailored properties.
Data Presentation: A Comparative Overview
The following tables summarize key quantitative data from both experimental measurements and computational simulations of various fluorene derivatives. This side-by-side comparison is designed to highlight the accuracy of computational models in predicting the photophysical and biological properties of these compounds.
Table 1: Comparison of Experimental and Computational Spectroscopic Data for a Fluorene Derivative
| Parameter | Experimental Value | Computational Value | Method/Functional |
| UV-Vis Absorption (λmax) | 355 nm | 359.45 nm | TD-DFT/B3LYP/6-31+G(d,p) |
| Fluorescence Emission (λmax) | 420 nm | 424 nm | TD-DFT/CAM-B3LYP/6-31G(d) |
| Stokes Shift | 65 nm | 64.55 nm | - |
| HOMO-LUMO Gap | - | 3.36 eV | DFT/B3LYP/6-31+G(d,p) |
Note: The data presented is a representative example compiled from multiple sources. Actual values will vary depending on the specific fluorene derivative and experimental/computational conditions.
Table 2: Comparison of Experimental and Predicted Biological Activity for a Fluorene Derivative
| Biological Activity | Experimental IC50 | Predicted Binding Affinity | Computational Method | Target Protein |
| Anticancer (MCF-7) | 7.5 µM | -8.2 kcal/mol | Molecular Docking | Bax |
| Antimicrobial (E. coli) | 12.5 µg/mL | -7.5 kcal/mol | Molecular Docking | Dihydrofolate Reductase |
Note: The data presented is a representative example compiled from multiple sources. Actual values will vary depending on the specific fluorene derivative and the biological assay or computational model used.
Experimental and Computational Protocols
To ensure reproducibility and accurate comparison, detailed methodologies for the key experimental and computational techniques are provided below.
Experimental Protocols
1. UV-Vis Absorption Spectroscopy
-
Instrumentation: A double-beam UV-Vis spectrophotometer is typically used.
-
Sample Preparation: Fluorene compounds are dissolved in a suitable UV-grade solvent (e.g., dichloromethane, chloroform, or THF) to a concentration of approximately 10⁻⁵ M.
-
Measurement: The absorption spectrum is recorded at room temperature in a 1 cm path length quartz cuvette. A solvent blank is used as a reference. The wavelength of maximum absorption (λmax) is determined from the resulting spectrum.
2. Fluorescence Emission Spectroscopy
-
Instrumentation: A spectrofluorometer equipped with a xenon lamp as the excitation source.
-
Sample Preparation: Samples are prepared in the same manner as for UV-Vis spectroscopy, often using the same solution. The optical density of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measurement: The sample is excited at its λmax as determined by UV-Vis spectroscopy. The emission spectrum is recorded, and the wavelength of maximum emission is identified.
3. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation (Solid Samples): The fluorene compound (1-2 mg) is finely ground with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[1]
-
Measurement: The KBr pellet is placed in the sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
4. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 or 500 MHz).
-
Sample Preparation: The fluorene derivative is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Measurement: ¹H and ¹³C NMR spectra are recorded at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Computational Protocols
1. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations
-
Software: Gaussian, ORCA, or other quantum chemistry software packages.
-
Methodology:
-
The ground-state geometry of the fluorene molecule is optimized using DFT, often with the B3LYP functional and a basis set such as 6-31G(d) or larger.
-
Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface.
-
Excited-state calculations are then performed using TD-DFT to predict the UV-Vis absorption and fluorescence emission spectra.[2] The choice of functional can be crucial; for example, CAM-B3LYP is often used for better accuracy with charge-transfer excitations.[3]
-
The calculations are often performed in a simulated solvent environment using a continuum model like the Polarizable Continuum Model (PCM) to better match experimental conditions.[2]
-
2. Molecular Docking
-
Software: AutoDock, Glide, or similar molecular docking programs.
-
Methodology:
-
Receptor and Ligand Preparation: The 3D structure of the target protein (e.g., Bax) is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed. The fluorene compound (ligand) is built and its geometry is optimized using a molecular mechanics force field.
-
Grid Generation: A grid box is defined around the active site of the protein.
-
Docking: The docking algorithm explores various conformations and orientations of the ligand within the protein's binding site and scores them based on a scoring function that estimates the binding affinity.
-
Analysis: The resulting docked poses are analyzed to identify the most favorable binding mode and to predict the binding affinity.
-
Visualizing Molecular Interactions and Processes
The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the study of fluorene compounds.
Caption: Experimental workflow for fluorene compounds.
Caption: Computational workflow for fluorene compounds.
Caption: Proposed Bax activation pathway by a fluorene derivative.[4]
References
"comparative efficacy of 9-(nitromethyl)-9H-fluorene in biological assays"
Information regarding the comparative efficacy of 9-(nitromethyl)-9H-fluorene in biological assays is not available in publicly accessible scientific literature.
Despite a comprehensive search for experimental data, including biological activities, efficacy in various assays, and comparative studies, no specific information was found for the compound this compound.
The scientific community relies on published research to evaluate and compare the biological effects of chemical compounds. In the case of this compound, there is a notable absence of such data. Searches for this specific compound did not yield any reports of its synthesis and subsequent biological testing, including cytotoxicity, anticancer, or antimicrobial assays.
While general information on the biological activities of the broader class of 9-substituted fluorene derivatives exists, this information is not specific to the nitromethyl variant and therefore cannot be used to generate a comparative guide. The available literature focuses on other derivatives, such as those with O-aryl-carbamoyl-oxymino or fluorenone structures.
Without any quantitative data, experimental protocols, or known signaling pathways associated with this compound, it is not possible to create the requested comparison guide, data tables, or visualizations.
Researchers, scientists, and drug development professionals interested in the biological profile of this compound would likely need to undertake foundational research, including its synthesis and comprehensive in vitro and in vivo evaluations.
Safety Operating Guide
Proper Disposal of 9-(nitromethyl)-9H-fluorene: A Guide for Laboratory Professionals
For immediate release:
Researchers and drug development professionals handling 9-(nitromethyl)-9H-fluorene must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step procedures for the proper disposal of this compound.
1. Hazard Assessment and Classification
2. Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must wear appropriate personal protective equipment (PPE) to minimize exposure. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.[5]
3. Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure correct disposal.
-
Solid Waste:
-
Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, filter paper), in a designated, leak-proof, and clearly labeled hazardous waste container.[6]
-
The container should be kept closed when not in use and stored in a designated satellite accumulation area, such as a fume hood.[7]
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, compatible, and labeled liquid hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
4. Labeling and Documentation
All waste containers must be accurately labeled. The label should include:
-
The words "Hazardous Waste."[6]
-
The full chemical name: "this compound."
-
The approximate concentration and quantity of the waste.
-
The date of accumulation.
-
Any associated hazards (e.g., "Toxic," "Irritant").
Maintain a log sheet to track the contents and accumulation of hazardous waste.[8]
5. Disposal Procedure
Disposal of this compound must be conducted through a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) office.[1][9] Do not dispose of this chemical down the drain or in regular trash.
The general steps for disposal are:
-
Package Waste: Ensure waste containers are sealed tightly and properly labeled.
-
Arrange for Pickup: Contact your institution's EHS office or a certified hazardous waste disposal company to schedule a pickup.[6]
-
Follow Institutional Protocols: Adhere to all specific procedures and documentation requirements set by your institution for hazardous waste disposal.[7]
Quantitative Data Summary
| Parameter | Value/Information | Source |
| UN Number (for related compounds) | UN3077 | [1][10] |
| Hazard Class (for related compounds) | 9 | [1][10] |
| Packing Group (for related compounds) | III | [10] |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects. | [1][2][4] |
Disposal Decision Workflow
References
- 1. geneseo.edu [geneseo.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. szabo-scandic.com [szabo-scandic.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. ergenvironmental.com [ergenvironmental.com]
- 10. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for 9-(Nitromethyl)-9H-fluorene
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling 9-(nitromethyl)-9H-fluorene. The following procedural guidance is based on the known hazards of the fluorene chemical family and primary nitroalkanes. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to handling is strongly advised.
Hazard Assessment and Chemical Properties
This compound is a derivative of fluorene and a primary nitroalkane. While specific toxicological data is unavailable, the primary hazards are associated with the nitromethyl group. Primary nitroalkanes are known to be thermally sensitive and can be explosive.[1][2][3] They can also be toxic, with some short-chain nitroalkanes showing carcinogenic properties and the ability to cause respiratory irritation.[4][5] The fluorene moiety is a polycyclic aromatic hydrocarbon, and while not acutely toxic, it should be handled with care to avoid inhalation and skin contact.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁NO₂ | Inferred |
| Molecular Weight | 225.24 g/mol | Inferred |
| Appearance | Likely a solid | Inferred from related compounds |
| Reactivity | Reacts with inorganic bases to form explosive salts. Can react violently with reducing agents at elevated temperatures and pressures.[6] | General Nitroalkane Reactivity |
| Thermal Stability | Potentially unstable at elevated temperatures. Thermal decomposition can be sensitized by free radicals.[7] | General Nitroalkane Properties |
Personal Protective Equipment (PPE)
A comprehensive approach to PPE is mandatory when handling this compound to protect against potential splashes, inhalation, and skin contact.[8]
| Protection Type | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles are required. A face shield should be worn over safety goggles, especially when handling larger quantities or during reactions.[8] |
| Skin and Body Protection | A flame-retardant lab coat is essential. For procedures with a higher risk of splashing, a chemically resistant apron or coveralls should be worn.[8] |
| Hand Protection | Nitrile gloves are recommended for incidental contact. For prolonged contact or immersion, heavier-duty chemical-resistant gloves should be used. Always inspect gloves for tears before use and practice proper glove removal to avoid skin contamination. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If there is a risk of generating dust or aerosols, a respirator with an appropriate cartridge for organic vapors and particulates should be used.[8] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
Conduct all handling of solid this compound within a chemical fume hood to minimize inhalation exposure.
-
Use anti-static tools and equipment to prevent ignition of dust.
-
When weighing, use a draft shield to prevent dissemination of the powder.
2. Dissolution and Reaction Setup:
-
When dissolving the compound, add the solid slowly to the solvent to control any potential exothermic reactions.
-
Ensure all glassware is free of cracks or defects.[9]
-
Set up reactions in a well-ventilated fume hood, away from heat sources and direct sunlight.
-
Use a secondary container to catch any potential spills.
3. Reaction Quenching:
-
Quenching of reactions involving nitroalkanes should be performed with extreme caution, as they can be highly exothermic.[10]
-
The quenching agent should be added slowly and in a controlled manner, preferably at a low temperature (e.g., in an ice bath).[10]
-
Be aware of potential gas evolution during quenching.[10]
Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and associated waste is critical to ensure environmental safety and regulatory compliance.
1. Waste Segregation and Collection:
-
All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Nitroalkane waste should not be mixed with strong acids or bases, as this can lead to the formation of unstable and potentially explosive salts.[6]
2. Container Labeling:
-
All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
The approximate concentration and other components of the waste mixture should also be indicated on the label.
3. Disposal Procedure:
-
Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
Do not dispose of any this compound waste down the drain.
4. Decontamination:
-
All glassware and equipment should be decontaminated after use. A thorough rinse with an appropriate organic solvent (e.g., acetone, ethanol) followed by washing with soap and water is recommended.
-
The solvent rinsate should be collected as hazardous waste.
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Nitro compound - Wikipedia [en.wikipedia.org]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 1-NITROHEXANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Thermal decomposition of the nitroalkanes - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 8. frontiersin.org [frontiersin.org]
- 9. nathan.instras.com [nathan.instras.com]
- 10. How To Run A Reaction [chem.rochester.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
